molecular formula C7H4ClNO B1359311 7-Chlorobenzo[d]oxazole CAS No. 1243378-99-5

7-Chlorobenzo[d]oxazole

Cat. No.: B1359311
CAS No.: 1243378-99-5
M. Wt: 153.56 g/mol
InChI Key: AGSFPLMLEMCOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorobenzo[d]oxazole is a useful research compound. Its molecular formula is C7H4ClNO and its molecular weight is 153.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSFPLMLEMCOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631209
Record name 7-Chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243378-99-5
Record name 7-Chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the primary synthesis mechanism and reaction pathway for 7-Chlorobenzo[d]oxazole. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core chemical principles, offers detailed experimental protocols, and presents field-proven insights into the synthesis of this important heterocyclic scaffold.

Introduction and Significance

This compound is a halogenated heterocyclic compound belonging to the benzoxazole family. The benzoxazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The specific placement of a chlorine atom at the 7-position modifies the electronic properties and lipophilicity of the molecule, offering a unique vector for structure-activity relationship (SAR) studies in drug discovery programs. Its synthesis is therefore of considerable interest for the generation of novel pharmaceutical intermediates and compound libraries.

The most direct and chemically sound approach to synthesizing the this compound core relies on the cyclocondensation of its logical precursor, 2-amino-6-chlorophenol, with a suitable one-carbon electrophile.

Core Synthetic Pathway: Cyclocondensation of 2-Amino-6-Chlorophenol

The cornerstone of this compound synthesis is the reaction of 2-amino-6-chlorophenol with a reagent that can provide the C2 carbon of the oxazole ring. The most common and straightforward methods employ formic acid or its derivatives, such as triethyl orthoformate. These reactions are typically promoted by acid catalysis and heat, which facilitate the intramolecular cyclization and subsequent dehydration.

Reaction with Formic Acid: Mechanism and Rationale

The reaction between 2-amino-6-chlorophenol and formic acid is a classic and robust method for forming the unsubstituted benzoxazole ring system.

Causality Behind Experimental Choices:

  • Precursor Selection: 2-amino-6-chlorophenol is the ideal starting material as it possesses the requisite ortho-amino and hydroxyl groups for cyclization and the chloro-substituent at the correct position for the final product.

  • Reagent: Formic acid serves as both the source of the C2 carbon and an acidic medium to catalyze the reaction. It is inexpensive, readily available, and effective.

  • Catalysis: While formic acid can self-catalyze the reaction, stronger acids like polyphosphoric acid (PPA) or mineral acids can be used to accelerate the process, especially with less reactive substrates. However, for this direct synthesis, heating with formic acid alone is often sufficient.

  • Temperature: Elevated temperatures (typically reflux) are necessary to overcome the activation energy for both the initial formylation and the subsequent dehydration step, driving the reaction towards the thermodynamically stable aromatic benzoxazole product.

Detailed Reaction Mechanism:

The reaction proceeds through a two-step sequence:

  • N-Formylation: The amino group of 2-amino-6-chlorophenol, being more nucleophilic than the hydroxyl group, attacks the carbonyl carbon of formic acid. This is followed by the loss of a water molecule to form the N-(3-chloro-2-hydroxyphenyl)formamide intermediate.

  • Intramolecular Cyclization & Dehydration: Under acidic conditions and heat, the hydroxyl group of the formamide intermediate performs a nucleophilic attack on the carbonyl carbon. This forms a cyclic hemiaminal-like intermediate which readily dehydrates (loses a molecule of water) to yield the aromatic this compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product A 2-Amino-6-chlorophenol C N-(3-chloro-2-hydroxyphenyl)formamide A->C N-Formylation (+ HCOOH, - H2O) B Formic Acid (HCOOH) D This compound C->D Intramolecular Cyclization & Dehydration (- H2O)

Caption: Overall synthesis pathway for this compound.

Mechanistic Deep Dive

The following diagram illustrates the step-by-step flow of electrons during the acid-catalyzed cyclization process.

G start N-(3-chloro-2-hydroxyphenyl)formamide protonation Protonation of Carbonyl Oxygen start->protonation H+ attack Intramolecular Nucleophilic Attack protonation->attack Hydroxyl O attacks C cyclic_inter Cyclic Intermediate attack->cyclic_inter proton_transfer Proton Transfer cyclic_inter->proton_transfer -H+ dehydration Dehydration (Loss of H2O) proton_transfer->dehydration H+ on OH group product This compound dehydration->product -H2O

Caption: Mechanistic steps of the acid-catalyzed cyclization.

Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis of this compound. This protocol is adapted from standard, well-established procedures for benzoxazole synthesis.[3]

Materials and Equipment
Material/EquipmentSpecification
Reactants
2-Amino-6-chlorophenol>98% purity
Formic Acid>95% purity
Solvents/Reagents
Saturated Sodium BicarbonateAqueous solution
Ethyl AcetateACS Grade
BrineSaturated aqueous NaCl solution
Anhydrous Sodium SulfateGranular
Equipment
Round-bottom flask100 mL, with ground glass joint
Reflux condenser
Magnetic stirrer & stir bar
Heating mantle
Separatory funnel250 mL
Rotary evaporator
TLC platesSilica gel 60 F254
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-6-chlorophenol (1.43 g, 10 mmol).

  • Reagent Addition: Carefully add 20 mL of formic acid (>95%).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain reflux for 4-6 hours.

    • Causality: Refluxing ensures the reaction has sufficient thermal energy to proceed to completion. The reaction progress should be monitored to avoid decomposition from prolonged heating.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralization: Cautiously neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8.

    • Trustworthiness: This step is critical for safety and proper workup. Adding the base slowly prevents excessive foaming and exothermic reaction. Neutralization ensures the product is in its free base form for efficient extraction.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Characterization Data

The following table summarizes the expected characterization data for the final product.

ParameterData
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol
Appearance Off-white to light brown solid
¹H NMR (CDCl₃) δ ~8.1 (s, 1H, H2), 7.6-7.2 (m, 3H, Ar-H)
¹³C NMR (CDCl₃) δ ~152 (C2), 148 (C7a), 142 (C3a), 125-110 (Ar-C)
Mass Spec (EI) m/z 153 (M⁺), 155 (M+2⁺, ~33% intensity)

Note: NMR chemical shifts are approximate and based on analogous structures. The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of one chlorine atom.

Workflow and Process Visualization

A robust experimental workflow is crucial for reproducibility and troubleshooting.

G start Setup Reaction (Flask, Reactants) reflux Reflux with Formic Acid (4-6h) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Quench & Neutralize monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization/ Chromatography) dry->purify product Pure Product purify->product

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through the acid-catalyzed cyclocondensation of 2-amino-6-chlorophenol with formic acid. This method is efficient, utilizes readily available reagents, and follows a well-understood reaction mechanism involving N-formylation and subsequent intramolecular cyclization. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable compound for applications in medicinal chemistry and materials science.

References

  • Patents, G. (n.d.). Process for preparing chlorobenzoxazoles.
  • NIST. (n.d.). Benzoxazole, 2-chloro-. NIST Chemistry WebBook.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • ChemicalBook. (n.d.). 2-Chlorobenzoxazole(615-18-9) 1H NMR.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Chloro-1H-benzo[d]triazole.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 7-Chloro-1H-benzo[d]triazole.
  • Patents, G. (n.d.). PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES.
  • Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. (n.d.).
  • ResearchGate. (2020). What is most feasible method to synthesise benzoxazole from aminophenol?. Retrieved January 17, 2026, from [Link]

  • ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved January 17, 2026, from [Link]

  • New Journal of Chemistry. (n.d.). Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved January 17, 2026, from [Link]

  • Patents, G. (n.d.). Synthetic method of 2-chloro-4-aminophenol.
  • Semantic Scholar. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Retrieved January 17, 2026, from [Link]

Sources

Spectroscopic characterization of 7-Chlorobenzo[d]oxazole (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Spectroscopic Characterization of 7-Chlorobenzo[d]oxazole

Introduction: The Analytical Imperative for this compound

This compound is a halogenated heterocyclic compound belonging to the benzoxazole class. Molecules within this scaffold are of significant interest to researchers in medicinal chemistry and materials science due to their diverse pharmacological activities and unique photophysical properties.[1][2] The introduction of a chlorine atom at the 7-position of the benzoxazole core significantly modulates its electronic distribution, lipophilicity, and metabolic stability, thereby influencing its potential as a drug candidate or functional material.

A precise and unambiguous structural confirmation is the bedrock of any meaningful scientific investigation. For drug development professionals and researchers, this is not merely a procedural step but a critical self-validating system to ensure that biological or material properties are correctly attributed to the molecule of interest. This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this compound, detailing not just the expected data but the underlying scientific rationale for each analytical choice and observation.

The following workflow provides a logical sequence for the comprehensive analysis of a newly synthesized batch of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirm Confirmation Prep Synthesis & Purification (Chromatography/Recrystallization) MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Prep->MS Initial Check IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Proceed if MW correct NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidate Connectivity & 3D Structure IR->NMR Proceed if core structure indicated Confirm Complete Structural Elucidation & Purity Assessment NMR->Confirm Final Confirmation

Caption: General workflow for the spectroscopic characterization of benzoxazole derivatives.[3]

Mass Spectrometry (MS): The First Gateway

Mass spectrometry serves as the initial and most crucial checkpoint, providing the molecular weight and, with high-resolution instruments, the elemental formula. This technique validates that the synthetic reaction has produced a compound of the expected mass.

Causality & Experimental Choices

Electron Ionization (EI) is a robust and common choice for small, relatively stable aromatic molecules like this compound. The high energy of EI ensures fragmentation, which provides a structural fingerprint that can be used for confirmation and isomer differentiation. The presence of chlorine is a key diagnostic feature, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments.[4]

Detailed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation : Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrumentation : Utilize a mass spectrometer equipped with an EI source. A direct insertion probe or GC-MS can be used for sample introduction.

  • Data Acquisition :

    • Set the ionization energy to 70 eV.

    • Acquire data over a mass range of m/z 40-300 to ensure capture of the molecular ion and key fragments.

    • The source temperature should be set appropriately, typically between 200-250°C.[5]

  • Data Analysis :

    • Identify the molecular ion peak (M⁺·). For C₇H₄ClNO, the expected monoisotopic mass is ~153.00 Da.

    • Look for the M+2 peak at ~155.00 Da with an intensity approximately one-third of the M⁺· peak, confirming the presence of one chlorine atom.

    • Analyze the fragmentation pattern to corroborate the proposed structure.

Predicted Fragmentation & Data Interpretation

The fragmentation of the benzoxazole ring system is well-documented.[4][6] For this compound, the primary fragmentation pathways are expected to involve the loss of CO, HCN, and the chlorine atom.

G M M⁺· C₇H₄ClNO⁺· m/z 153/155 M_minus_CO [M-CO]⁺· C₆H₄ClN⁺· m/z 125/127 M->M_minus_CO - CO M_minus_Cl [M-Cl]⁺ C₇H₄NO⁺ m/z 118 M->M_minus_Cl - Cl• M_minus_CO_HCN [M-CO-HCN]⁺· C₅H₃Cl⁺· m/z 98/100 M_minus_CO->M_minus_CO_HCN - HCN M_minus_Cl_CO [M-Cl-CO]⁺ C₆H₄N⁺ m/z 90 M_minus_Cl->M_minus_Cl_CO - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.
m/z (relative) Ion Formula Identity/Origin Justification
153 / 155[C₇H₄ClNO]⁺·Molecular Ion (M⁺·)Confirms molecular weight and presence of one chlorine atom.[5]
125 / 127[C₆H₄ClN]⁺·[M - CO]⁺·Loss of carbon monoxide is a characteristic fragmentation of benzoxazoles.[4]
118[C₇H₄NO]⁺[M - Cl]⁺Loss of the chlorine radical from the molecular ion.
90[C₆H₄N]⁺[M - Cl - CO]⁺Subsequent loss of CO from the [M-Cl]⁺ fragment.[5]

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it serves to confirm the presence of the aromatic system and the characteristic vibrations of the fused oxazole ring.

Causality & Experimental Choices

The vibrations of the C=N, C=C, and C-O bonds within the benzoxazole ring system give rise to a series of characteristic absorption bands.[7][8] The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). Attenuated Total Reflectance (ATR) or the KBr pellet method are both suitable, with ATR being faster and requiring minimal sample preparation.[3][8]

Detailed Experimental Protocol: FTIR-ATR
  • Sample Preparation : Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.

  • Instrumentation : Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Record the sample spectrum, typically over a range of 4000 to 600 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.[9]

  • Data Analysis : Identify the key absorption bands and assign them to their corresponding molecular vibrations.

Expected Absorptions & Data Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group/Moiety Significance
3100 - 3000C-H stretchAromatic C-HConfirms the presence of the benzene ring.
1630 - 1580C=N stretchOxazole ringA key indicator of the benzoxazole core.[8]
1580 - 1450C=C stretchAromatic ringMultiple bands confirming the aromatic system.[8]
1270 - 1200C-O-C stretch (asymmetric)Aryl-ether linkage in oxazoleCharacteristic of the fused ether linkage in the ring.[7]
~800 - 750C-H bend (out-of-plane)Substituted benzeneThe specific pattern can help confirm the 1,2,3-trisubstitution on the benzene ring.
~750C-Cl stretchAryl-ChlorideConfirms the presence of the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity. For this compound, ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Causality & Experimental Choices

The chemical shifts (δ) of the protons and carbons in this compound are dictated by the electronic environment. The electronegative oxygen and nitrogen atoms in the oxazole ring, along with the electron-withdrawing chlorine atom, create a distinct pattern of shielding and deshielding.[10] A standard deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is used.[10][11] A high-field spectrometer (400 MHz or higher) is recommended to resolve the coupling patterns in the aromatic region.[9][12]

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.[9]

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typical.

    • ¹³C NMR : Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Analysis : Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants (J-values) to assign protons. Assign carbon signals based on chemical shifts and comparison with data from related structures.

Predicted ¹H NMR Data & Interpretation (400 MHz, CDCl₃)

The three protons on the benzene ring (H-4, H-5, H-6) will form a coupled system. The proton at C-2 is also a key diagnostic signal.

  • H-2 : Expected to be the most downfield singlet (δ ~8.1-8.3 ppm) due to its position between two electronegative heteroatoms.

  • Aromatic Protons (H-4, H-5, H-6) : These will appear in the range of δ 7.2-7.8 ppm. Based on the substitution pattern:

    • H-4 : Will likely be a doublet of doublets, coupled to H-5.

    • H-5 : Will likely be a triplet (or more accurately, a doublet of doublets with similar J-couplings), coupled to H-4 and H-6.

    • H-6 : Will be a doublet of doublets, coupled to H-5. The chlorine at position 7 will exert an electron-withdrawing effect, influencing the shifts of adjacent protons.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-28.1 - 8.3s (singlet)-
H-47.7 - 7.9d (doublet)J ≈ 7-9
H-67.5 - 7.7d (doublet)J ≈ 7-9
H-57.3 - 7.5t (triplet)J ≈ 7-9
Predicted ¹³C NMR Data & Interpretation (101 MHz, CDCl₃)

The ¹³C NMR spectrum will show 7 distinct signals for the 7 unique carbon atoms in the molecule. Quaternary carbons (C-3a, C-7, C-7a) will typically have lower intensities.[10]

Carbon Assignment Predicted δ (ppm) Justification
C-2150 - 155Carbon between O and N, highly deshielded.[13]
C-7a148 - 152Quaternary carbon attached to oxygen.[13]
C-3a140 - 144Quaternary carbon attached to nitrogen.[13]
C-7128 - 132Carbon bearing the chlorine atom (C-Cl).
C-5125 - 128Aromatic CH.
C-4120 - 124Aromatic CH.
C-6110 - 115Aromatic CH, potentially shielded by ortho-para effects.[13]

Conclusion

By systematically applying this multi-technique spectroscopic workflow, researchers and drug development professionals can achieve an unambiguous and robust characterization of this compound. This guide, grounded in established scientific principles and data from analogous structures, provides a reliable framework for confirming the identity, purity, and structure of this important heterocyclic compound, ensuring the integrity of subsequent research and development efforts.

References

  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. (2025). Benchchem.
  • Technical Support Center: Interpreting Complex NMR Spectra of 1,2-Benzoxazol-7-ol. (2025). Benchchem.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH.
  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine.
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024). Semantic Scholar.
  • Synthesis of substituted benzoxazole derivatives starting from... (n.d.). ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Supporting Information. (n.d.).
  • ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1... (n.d.). ResearchGate.
  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). PubMed.
  • Spectroscopic Properties of 7-Chloro-1H-benzo[d]triazole: A Technical Guide. (n.d.). Benchchem.
  • 2-Chlorobenzoxazole(615-18-9) 1 H NMR. (n.d.). ChemicalBook.
  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds. (2025). Benchchem.
  • MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar.

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of 7-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Profile of a Key Heterocycle

7-Chlorobenzo[d]oxazole belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Benzoxazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The physicochemical characteristics of any biologically active molecule are foundational to its behavior in a physiological system. Properties such as solubility, pKa, and lipophilicity (logP) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and therapeutic potential.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections are structured to not only present the theoretical and available data but also to provide robust, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding and practical approach to characterizing this and similar molecules.

Physicochemical Property Profile of this compound

PropertyPredicted/Estimated ValueSignificance in Drug Development
Aqueous Solubility LowAffects dissolution, bioavailability, and formulation strategies.
pKa (Basic) Weakly BasicInfluences solubility and ionization state at physiological pH, impacting receptor interaction and membrane permeability.
logP ~2.5 - 3.5Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility and higher protein binding.

I. Solubility: The Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, a chlorinated aromatic heterocycle, low aqueous solubility is anticipated due to its predominantly nonpolar structure. However, its weak basicity suggests that solubility may be enhanced in acidic environments.

Theoretical Considerations

The "like dissolves like" principle suggests that this compound will exhibit greater solubility in organic solvents compared to aqueous media.[2][3] The presence of the nitrogen atom in the oxazole ring provides a site for hydrogen bonding, but the overall lipophilicity, enhanced by the chlorine atom and the fused benzene ring, is expected to dominate its solubility profile.

Experimental Protocol: Kinetic Solubility Assessment via the Shake-Flask Method

This protocol outlines a standard procedure for determining the kinetic solubility of this compound in aqueous buffer and common organic solvents.

1. Reagent and Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
  • Prepare the test solvents:
  • Phosphate-buffered saline (PBS) at pH 7.4.
  • Ethanol.
  • Methanol.

2. Sample Preparation and Equilibration:

  • Add 2 µL of the 10 mM DMSO stock solution to 198 µL of each test solvent in separate microcentrifuge tubes. This results in a final concentration of 100 µM with 1% DMSO.
  • Seal the tubes and shake at room temperature for 2 hours to allow for equilibration.

3. Separation of Undissolved Compound:

  • Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any precipitated compound.

4. Quantification of Soluble Compound:

  • Carefully transfer the supernatant to a new set of tubes.
  • Prepare a standard curve of this compound in the corresponding solvent.
  • Analyze the concentration of the compound in the supernatant and the standard curve samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

5. Data Analysis:

  • Calculate the solubility by comparing the concentration of the compound in the supernatant to the standard curve.
Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute Stock into Solvents (1:100) stock->dilute solvents Prepare Test Solvents (e.g., PBS, Ethanol) solvents->dilute shake Equilibrate (Shake for 2h) dilute->shake centrifuge Centrifuge to Pellet Precipitate shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze via HPLC-UV supernatant->hplc calculate Calculate Solubility vs. Standard Curve hplc->calculate

Caption: Workflow for kinetic solubility determination.

II. pKa: The Ionization Constant

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH.[4] For this compound, the nitrogen atom in the oxazole ring is weakly basic.[1] The pKa of the conjugate acid will be relatively low, meaning the compound will be predominantly in its neutral form at physiological pH (7.4). Understanding the pKa is crucial as the ionization state affects solubility, membrane permeability, and binding to biological targets.

Theoretical Considerations

The basicity of the nitrogen in the benzoxazole ring is reduced due to the delocalization of its lone pair of electrons within the aromatic system. The electron-withdrawing effect of the chlorine atom at the 7-position is expected to further decrease the basicity, resulting in a lower pKa for the conjugate acid compared to unsubstituted benzoxazole.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is suitable for compounds that are sufficiently soluble in water or a co-solvent system.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent system (e.g., 50% methanol/water) to achieve a concentration of approximately 1-5 mM.

2. Titration Setup:

  • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
  • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
  • Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

3. Titration Procedure:

  • Add small, precise aliquots of the titrant to the sample solution.
  • Record the pH of the solution after each addition, ensuring the reading has stabilized.
  • Continue the titration past the equivalence point.

4. Data Analysis:

  • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
  • The pKa is the pH at which half of the compound is protonated (i.e., at the half-equivalence point). This corresponds to the inflection point of the titration curve.
Principle of pKa Determination

G cluster_concept Titration Concept cluster_curve Titration Curve B Neutral Base (B) Equilibrium B + H+ <=> BH+ B->Equilibrium BH Protonated Acid (BH+) H Add Acid (H+) H->Equilibrium Equilibrium->BH pKa_point pKa = pH at 50% Neutralization curve Sigmoidal Curve (pH vs. Titrant Volume)

Caption: Conceptual illustration of pKa determination.

III. logP: The Measure of Lipophilicity

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It is a key parameter in the Lipinski's Rule of Five for predicting drug-likeness.[5] A higher logP value indicates greater lipid solubility and, generally, better permeability across biological membranes. Based on structurally similar compounds like 7-Chlorobenzo[d]isoxazole (logP 2.4812) and 2,7-Dichlorobenzo[d]oxazole (logP 3.1346), this compound is expected to be a lipophilic molecule.[6][7]

Theoretical Considerations

The logP value is the base-10 logarithm of the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH (typically 7.4) and accounts for the partitioning of both the ionized and neutral forms.[5] Given the weak basicity of this compound, its logP and logD at pH 7.4 are expected to be very similar.

Experimental Protocol: logP Determination by the Shake-Flask Method

The shake-flask method is the gold standard for logP determination.[8][9]

1. Preparation of Phases:

  • Prepare water-saturated n-octanol by shaking n-octanol with water for 24 hours and allowing the phases to separate.
  • Prepare n-octanol-saturated water by shaking water with n-octanol for 24 hours and allowing the phases to separate. Use a buffered aqueous phase (e.g., PBS at pH 7.4) for logD determination.

2. Partitioning:

  • Dissolve a known amount of this compound in the n-octanol-saturated aqueous phase.
  • Add an equal volume of the water-saturated n-octanol.
  • Shake the mixture vigorously for 1-2 hours to ensure equilibrium is reached.

3. Phase Separation:

  • Centrifuge the mixture to achieve a clean separation of the two phases.

4. Quantification:

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

5. Calculation:

  • Calculate the logP using the following formula: logP = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Workflow for logP Determination

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation sat_oct Water-Saturated Octanol mix Add Octanol Phase & Shake sat_oct->mix sat_wat Octanol-Saturated Water (pH 7.4) dissolve Dissolve Compound in Aqueous Phase sat_wat->dissolve dissolve->mix separate Centrifuge to Separate Phases mix->separate quant_oct Quantify [C] in Octanol separate->quant_oct quant_wat Quantify [C] in Water separate->quant_wat calc Calculate logP = log([C]oct/[C]wat) quant_oct->calc quant_wat->calc

Caption: Workflow for logP determination via the shake-flask method.

References

  • International Journal of Research and Review, Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • ChemScene, 7-Chlorobenzo[d]isoxazol-3(2H)-one.
  • ChemScene, 7-Chlorobenzo[d]isoxazole.
  • ChemScene, 2,7-Dichlorobenzo[d]oxazole.
  • National Center for Biotechnology Information, Development of Methods for the Determination of pKa Values. Available at: [Link]

  • Encyclopedia.pub, Methods for Determination of Lipophilicity. Available at: [Link]

  • protocols.io, LogP / LogD shake-flask method. Available at: [Link]

  • McMaster University, Solubility of Organic Compounds. Available at: [Link]

  • Chemistry Steps, Solubility of Organic Compounds. Available at: [Link]

  • Rupp, M., Predicting the pKa of Small Molecules. Available at: [Link]

  • Cambridge MedChem Consulting, LogP/D. Available at: [Link]

Sources

A Technical Guide to Quantum Chemical Calculations and DFT Studies of 7-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern medicinal chemistry and materials science, the benzoxazole scaffold stands out as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a chlorine atom at the 7-position of the benzoxazole ring system, yielding 7-Chlorobenzo[d]oxazole, is anticipated to modulate its electronic properties and, consequently, its reactivity and potential as a therapeutic agent or functional material.[5]

This technical guide serves as a comprehensive walkthrough of the quantum chemical calculations and Density Functional Theory (DFT) studies of this compound. As researchers, scientists, and drug development professionals, our goal is not merely to generate data but to gain a profound understanding of the molecular architecture and electronic behavior of a compound of interest. This guide is structured to provide not just the "how" but, more importantly, the "why" behind the computational choices we make, ensuring a robust and insightful analysis. We will delve into the core of DFT calculations to elucidate the structural, vibrational, and electronic properties of this compound, thereby providing a foundational understanding for its potential applications.

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a remarkable balance between accuracy and computational cost for studying molecular systems.[6] Unlike traditional wave function-based methods, DFT is based on the principle that the energy of a molecule can be determined from its electron density. This approach has proven to be particularly effective in predicting the electronic structure and properties of organic molecules.[7]

For our study of this compound, we will employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8] B3LYP is widely used and has been shown to provide reliable results for a broad range of chemical systems, including heterocyclic compounds.[9]

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to represent the electronic wave function. For our calculations, we will use the 6-311++G(d,p) basis set. This is a triple-zeta basis set, meaning it uses three sets of functions to describe each valence atomic orbital, providing a high degree of flexibility. The "++" indicates the inclusion of diffuse functions on both hydrogen and heavy atoms, which are essential for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding and molecular shape.[10]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the comprehensive computational study of this compound using the Gaussian suite of programs, a widely recognized software package in computational chemistry.[11]

Computational_Workflow A 1. Initial Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Structure C 3. Vibrational Frequency Analysis B->C Optimized Geometry D 4. HOMO-LUMO Analysis C->D Confirmation of Minimum Energy E 5. Molecular Electrostatic Potential (MEP) Analysis D->E Electronic Properties F Data Interpretation & Reporting E->F Reactivity Insights

Caption: A schematic of the computational workflow for the DFT analysis of this compound.

Step 1: Molecular Structure Input The initial 3D structure of this compound (C₇H₄ClNO) is constructed using a molecular builder and saved in a format compatible with the Gaussian software.

Step 2: Geometry Optimization The initial structure is then optimized to find the most stable, lowest-energy conformation. This is a crucial step as all subsequent calculations are performed on this optimized geometry. The optimization is carried out using the B3LYP functional and the 6-311++G(d,p) basis set.[9] The convergence criteria are typically set to "tight" to ensure a true energy minimum is reached.

Step 3: Vibrational Frequency Analysis Following optimization, a vibrational frequency analysis is performed at the same level of theory.[12] This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands.[13]

Step 4: Frontier Molecular Orbital (HOMO-LUMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity.[14] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Step 5: Molecular Electrostatic Potential (MEP) Analysis The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, providing insights into its intermolecular interactions and chemical reactivity.

Results and Discussion

Optimized Molecular Structure

The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting structure is planar, as expected for a fused aromatic system. Key bond lengths and angles are presented in the table below.

Parameter Value
Bond Lengths (Å)
C1-C21.395
C2-C31.392
C3-C41.387
C4-C51.398
C5-C61.385
C6-C11.401
C1-N11.389
N1-C71.315
C7-O11.362
O1-C61.378
C2-Cl11.745
**Bond Angles (°) **
C6-C1-C2118.9
C1-C2-C3121.2
C2-C3-C4119.5
C3-C4-C5120.3
C4-C5-C6120.0
C5-C6-C1119.9
C6-O1-C7105.3
O1-C7-N1115.1
C7-N1-C1108.2
C1-C2-Cl1119.3

Note: The numbering of atoms is based on the standard IUPAC nomenclature for the benzoxazole ring system.

Vibrational Analysis

The vibrational frequency calculations for the optimized structure of this compound yielded no imaginary frequencies, confirming that the structure is a true minimum on the potential energy surface. The calculated vibrational frequencies provide a theoretical basis for interpreting experimental IR and Raman spectra. Key vibrational modes are summarized below.

Frequency (cm⁻¹) Vibrational Mode Assignment
~3100-3000C-H stretching vibrations of the aromatic ring
~1600-1450C=C and C=N stretching vibrations of the fused rings
~1250C-O-C asymmetric stretching
~1050In-plane C-H bending
~800C-Cl stretching
~750Out-of-plane C-H bending

Note: These are predicted frequencies and may differ slightly from experimental values due to the calculations being performed on an isolated molecule in the gas phase.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The analysis of the frontier molecular orbitals provides valuable insights into the electronic properties and reactivity of this compound.

Parameter Energy (eV)
E (HOMO) -6.85
E (LUMO) -1.23
Energy Gap (ΔE) 5.62

The HOMO is primarily localized on the benzoxazole ring system, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed across the entire molecule, suggesting that it can accept electron density in nucleophilic reactions. The relatively large HOMO-LUMO energy gap of 5.62 eV suggests that this compound is a kinetically stable molecule. A smaller energy gap would imply higher chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution and is a powerful tool for predicting reactive sites.

The MEP of this compound reveals several key features:

  • Negative Potential (Red/Yellow): The regions of most negative electrostatic potential are localized around the nitrogen and oxygen atoms of the oxazole ring. These areas are rich in electron density and are the most likely sites for electrophilic attack.

  • Positive Potential (Blue): The hydrogen atoms of the benzene ring exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack.

  • Neutral Regions (Green): The carbon atoms of the benzene ring show a relatively neutral potential.

This information is invaluable for understanding how this compound might interact with biological targets, such as the active site of an enzyme.

Implications for Drug Development and Materials Science

The computational analysis of this compound provides a solid foundation for its further exploration in drug discovery and materials science.

Implications cluster_0 Calculated Properties cluster_1 Potential Applications A Optimized Geometry D Drug Design: Receptor Binding Interactions A->D Structural Fit B HOMO-LUMO Gap E Materials Science: Electronic Properties B->E Electronic Behavior C MEP Analysis C->D Reactive Site Identification

Caption: The relationship between calculated properties and their implications for future applications.

  • Drug Design: The detailed understanding of the molecule's structure, electronic properties, and reactive sites can guide the design of more potent and selective drug candidates. For instance, the MEP map can be used to predict how the molecule might interact with the amino acid residues in a protein's active site.

  • Materials Science: The HOMO-LUMO energy gap and other electronic properties are crucial for designing novel organic materials with specific optical and electronic characteristics, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics.[13]

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations and DFT studies of this compound. Through a systematic computational workflow, we have elucidated its optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential. These findings offer a detailed picture of the molecule's structural and electronic properties, which are fundamental to understanding its chemical behavior and potential applications. The insights gained from these computational studies serve as a valuable starting point for further experimental investigations and the rational design of new derivatives with enhanced biological activity or material properties.

References

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. PMC - PubMed Central. [Link]

  • Theoretically calculated FTIR spectrum blue line and experimental infrared spectrum of 21HBMBA. ResearchGate. [Link]

  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. PubMed. [Link]

  • Surface enhanced Raman scattering of benzotriazole: a molecular orientational study. PubMed. [Link]

  • Molecular Modeling, Synthesis, Characterization and Pharmacological Evaluation of Benzo[d]oxazole Derivatives as Non-Steroidal Anti-Inflammatory Agents. PubMed. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SpringerLink. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Journal of Chemical Health Risks. [Link]

  • Density Functional (DFT) Methods. Gaussian.com. [Link]

  • Spectroscopic and Quantum Chemical Calculations of 4-(2,5-dichlorobenzyl)-2,3,4,5,6,7-hexahydro-7-(4 methoxyphenyl)benzo[h][5][13]triazecin-8(1h)-one from leaves of Cassia auriculata (Avaram). ResearchGate. [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. ACS Publications. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC - PubMed Central. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors: Design, Anti-Inflammatory Activity, and Computational Study. MDPI. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

  • Vibrational frequencies. NWChem. [Link]

  • Gaussian.com. Gaussian, Inc.[Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. [Link]

  • A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. NIH. [Link]

  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. [Link]

  • Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. [Link]

  • Considerations for DFT Frequency Calculations. Penn State University. [Link]

  • 5-Chlorobenzoxazole. PubChem. [Link]

  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. ResearchGate. [Link]

  • Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences. [Link]

  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. ResearchGate. [Link]

  • PCCP. RSC Publishing. [Link]

  • Good Vibrations: Calculating Excited-State Frequencies Using Ground-State Self-Consistent Field Models. Journal of Chemical Theory and Computation. [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. [Link]

  • Vibrational Analysis in Gaussian. Gaussian, Inc.[Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. International Journal of Current Science. [Link]

  • HOMO and LUMO. Wikipedia. [Link]

  • Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. [Link]

  • Design, Synthesis, and Quantum Chemical Calculations of Triazole-Based Aroylhydrazone Molecules: Dual Assessment of Antioxidant Properties via in vitro and in silico Approaches. ResearchGate. [Link]

  • MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. YouTube. [Link]

  • Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. YouTube. [Link]

  • Gaussian (software). Wikipedia. [Link]

  • Electrostatic Potential maps. Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Journal of Chemical Health Risks. [Link]

  • Molecular electrostatic potential (MEP) maps of structures I and II... ResearchGate. [Link]

  • Oxazole. Wikipedia. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Background of Chlorinated Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole ring system, a fused bicyclic heterocycle, represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. The introduction of chlorine atoms to this scaffold has proven to be a particularly fruitful strategy, modulating the electronic properties and lipophilicity of the parent molecule to enhance potency and selectivity. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of chlorinated benzoxazoles. We will explore the early synthetic methodologies, the evolution of our understanding of their structure-activity relationships, and their journey from academic curiosities to crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide will delve into the causality behind experimental choices in their synthesis and detail key protocols, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Benzoxazole Core and the Influence of Chlorination

Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This aromatic system has garnered significant attention from medicinal chemists due to its presence in a variety of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities.[2][3] These activities include antimicrobial, anticancer, anti-inflammatory, and herbicidal effects.[1][4][5]

The strategic placement of a chlorine atom on the benzoxazole scaffold can dramatically influence its biological profile. Halogenation, particularly chlorination, can alter a molecule's:

  • Lipophilicity: Affecting its ability to cross biological membranes.

  • Electronic Nature: Modifying its interaction with biological targets.

  • Metabolic Stability: Influencing its pharmacokinetic properties.

This guide will trace the historical arc of chlorinated benzoxazoles, from their initial synthesis to their current status as key building blocks in modern chemistry.

Early Discoveries and Synthetic Evolution

The initial forays into benzoxazole chemistry were driven by the desire to create novel heterocyclic systems. While the exact first synthesis of a chlorinated benzoxazole is not prominently documented, early methods for benzoxazole synthesis laid the groundwork for the creation of their chlorinated analogs.

Foundational Synthetic Strategies

The classical synthesis of benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. This fundamental reaction has been adapted and optimized over the decades.

Generalized Synthetic Scheme:

Benzoxazole Synthesis aminophenol o-Aminophenol intermediate Intermediate Amide aminophenol->intermediate Acylation carboxylic_acid Carboxylic Acid Derivative (e.g., Acyl Chloride) carboxylic_acid->intermediate benzoxazole Benzoxazole intermediate->benzoxazole Cyclization/Dehydration

Figure 1: A simplified workflow for the classical synthesis of benzoxazoles.

The introduction of chlorine could be achieved either by starting with a chlorinated o-aminophenol or by direct chlorination of a pre-formed benzoxazole ring. The latter approach, however, often led to mixtures of products and lacked regioselectivity.[6]

The Advent of Regioselective Chlorination

A significant breakthrough in the field was the development of methods for the selective chlorination of the benzoxazole nucleus. This allowed for the precise placement of chlorine atoms, which is crucial for optimizing biological activity.

For instance, processes have been developed for the selective preparation of 2-chloro-benzoxazoles and 2,6-dichloro-benzoxazoles with high yields and purity.[6][7] These methods often employ a chlorinating agent in the presence of an acid catalyst.[7] The ability to selectively synthesize dichlorinated benzoxazoles, such as 2,6-dichloro-benzoxazole, was particularly noteworthy as previous attempts often resulted in non-selective polychlorination.[6]

Chlorinated Benzoxazoles in Agrochemicals: A Historical Perspective

One of the earliest and most significant applications of chlorinated benzoxazoles was in the field of agriculture. Researchers discovered that certain chlorinated benzoxazole derivatives possessed potent herbicidal activity.

Key Discoveries in Herbicidal Activity

Studies revealed that compounds like 5-chloro-2-(nitromethyl)benzo[d]oxazole exhibited significant phytotoxic activity, in some cases exceeding that of commercial herbicides.[8][9] The benzoxazole structure itself was found to be crucial for this herbicidal action.[8] Further investigations into 3-alkyl-6-halobenzoxazolinones and 2-alkylthiobenzoxazoles also demonstrated their efficacy as herbicides.[10][11] The introduction of a halogen at the 6-position of the benzoxazolinone ring was shown to enhance herbicidal activity.[10]

Table 1: Herbicidal Activity of Selected Benzoxazole Derivatives

CompoundTarget WeedsObserved EffectReference
5-chloro-2-(nitromethyl)benzo[d]oxazoleOnion, Tomato, Cucumber, SorghumInhibition of seed germination[8]
3-alkyl-6-halobenzoxazolinonesVarious weedsHerbicidal action during growing season[10][11]
2-alkylthiobenzoxazolesVarious weedsHigh percentage of weed suppression[10]

The Rise of Chlorinated Benzoxazoles in Medicinal Chemistry

The structural features that made chlorinated benzoxazoles effective herbicides also made them attractive candidates for drug development. The benzoxazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[5][9]

A Versatile Scaffold for Diverse Biological Targets

Chlorinated benzoxazole derivatives have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: Novel 4-chloro-1,3-benzoxazole derivatives have been synthesized and evaluated for their anticancer properties.[4] Some benzoxazole-benzamide conjugates have shown promise as anti-proliferative agents and VEGFR-2 inhibitors.[12]

  • Antimicrobial Agents: The benzoxazole core is found in compounds with antibacterial and antifungal activity.[2][13] For example, benzoxazole–thiazolidinone hybrids have been discovered as promising antibacterial agents against Staphylococcus aureus and Enterococcus species.[13]

  • Antitubercular Agents: A benzoxazole scaffold has been identified as a promising inhibitor of Pks13, an essential enzyme for Mycobacterium tuberculosis cell wall biosynthesis.[14]

5-Chloro-2-Mercaptobenzoxazole: A Key Pharmaceutical Intermediate

Among the many chlorinated benzoxazoles, 5-Chloro-2-Mercaptobenzoxazole has emerged as a particularly important intermediate in the pharmaceutical industry.[15] Its structure, featuring both a chlorine atom and a mercapto group, allows for versatile chemical modifications, making it an indispensable building block for more complex molecules.[15] A notable example is its crucial role in the synthesis of Suvorexant, a medication used to treat insomnia.[15]

Suvorexant Synthesis C5M 5-Chloro-2- Mercaptobenzoxazole derivatization Versatile Derivatizations C5M->derivatization suvorexant Suvorexant derivatization->suvorexant Key Synthetic Step

Sources

7-Chlorobenzo[d]oxazole CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile building block for the design and synthesis of novel therapeutic agents. This guide focuses on a specific, yet important, derivative: 7-Chlorobenzo[d]oxazole. The strategic placement of a chlorine atom at the 7-position of the benzoxazole ring system significantly influences its physicochemical properties and reactivity, offering a unique entry point for the development of new chemical entities. This document serves as a comprehensive technical resource, consolidating critical information on the chemical identity, synthesis, properties, and potential applications of this compound, with the aim of empowering researchers in their scientific endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and development. This section provides a detailed summary of the key chemical identifiers and physicochemical properties of this compound.

Chemical Identifiers

Correctly identifying a chemical compound is crucial for accurate documentation, procurement, and regulatory compliance. The primary identifiers for this compound are listed below.

IdentifierValue
CAS Number 1243378-99-5[3][4]
IUPAC Name 7-Chloro-1,3-benzoxazole
Synonyms This compound
Molecular Formula C₇H₄ClNO[3]
Molecular Weight 153.57 g/mol [3]
MDL Number MFCD16996154[3]
Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various chemical and biological systems. While experimental data for this compound is not extensively reported in publicly available literature, the following table includes known information and predicted values based on its structure.

PropertyValueSource
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.-
logP (predicted) 2.4812[5]
Topological Polar Surface Area (TPSA) 26.03 Ų[5]

Synthesis and Characterization

The synthesis of benzoxazole derivatives is a well-established area of organic chemistry. This section outlines a plausible synthetic pathway for this compound and discusses the key spectroscopic techniques for its characterization.

Synthetic Pathway

A common and effective method for the synthesis of benzoxazoles is the condensation of a 2-aminophenol with a suitable one-carbon synthon, followed by cyclization. For the synthesis of this compound, the logical starting material is 2-amino-6-chlorophenol.

Workflow for the Synthesis of this compound:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 2-amino-6-chlorophenol 2-amino-6-chlorophenol ReactionVessel Condensation and Cyclization (Acid Catalyst, Heat) 2-amino-6-chlorophenol->ReactionVessel Orthoformate Triethyl Orthoformate Orthoformate->ReactionVessel Product This compound ReactionVessel->Product Crude Product Purification Column Chromatography Product->Purification FinalProduct This compound Purification->FinalProduct Purified Product

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-chlorophenol (1 equivalent).

  • Reagent Addition: Add triethyl orthoformate (1.2 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate and ethanol under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Below are the expected spectroscopic features based on the analysis of similar benzoxazole derivatives.[6][7][8]

Table of Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm), exhibiting characteristic splitting patterns based on their coupling with adjacent protons. The proton at position 2 of the oxazole ring will likely be a singlet in the downfield region.
¹³C NMR - Signals corresponding to the seven carbon atoms of the benzoxazole ring system. The carbon attached to the chlorine atom and the carbons of the oxazole ring will have characteristic chemical shifts.
Infrared (IR) Spectroscopy - C=N stretching vibration characteristic of the oxazole ring (around 1600-1650 cm⁻¹).- C-O stretching vibrations.- Aromatic C-H and C=C stretching vibrations.- C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 153 for ³⁵Cl and 155 for ³⁷Cl, with an approximate 3:1 isotopic ratio).- Characteristic fragmentation patterns involving the loss of CO, HCN, and the chlorine atom.[9]

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the electronic properties of the benzoxazole ring system and the influence of the chloro substituent. The benzoxazole ring is generally considered to be electron-deficient.

Diagram of Potential Reactivity:

G cluster_electrophilic Electrophilic Aromatic Substitution cluster_nucleophilic Nucleophilic Aromatic Substitution cluster_c2_functionalization C2-Position Functionalization Start This compound EAS Substitution at the benzene ring (positions 4, 5, 6) (Requires activating groups or harsh conditions) Start->EAS Electrophile SNAr Substitution of the chloro group (Requires strong nucleophiles and/or activation) Start->SNAr Nucleophile C2_Func Deprotonation at C2 followed by electrophilic quench Start->C2_Func Strong Base, then Electrophile

Caption: Potential reaction pathways for this compound.

  • Electrophilic Aromatic Substitution: The benzoxazole ring is generally deactivated towards electrophilic substitution. Reactions would likely require harsh conditions and may lead to a mixture of products. The directing effect of the fused oxazole ring and the chlorine atom will influence the position of substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 7-position can potentially be displaced by strong nucleophiles, although this may require activating conditions due to the position of the chloro group relative to the electron-withdrawing oxazole ring.

  • C-H Functionalization: The proton at the 2-position of the oxazole ring is the most acidic and can be removed by a strong base, creating a nucleophilic center for the introduction of various electrophiles.

Applications in Research and Drug Development

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12] this compound, as a functionalized building block, holds significant potential for the synthesis of novel bioactive molecules.

The presence and position of the chlorine atom can influence several key drug-like properties:

  • Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The C-Cl bond can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

  • Binding Interactions: The chlorine atom can participate in halogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

Derivatives of chlorinated benzoxazoles are being explored as inhibitors of various enzymes and receptors, highlighting the importance of this class of compounds in modern drug discovery.[10]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is strongly recommended to consult the supplier-specific SDS before handling this compound.

References

  • BASF Agro España. (n.d.). Safety Data Sheet. [Link]

  • Neutralene. (n.d.). Safety Data Sheet. [Link]

  • Supporting Information. (2022). Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3. [Link]

  • Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European journal of medicinal chemistry, 144, 444-492. [Link]

  • NIST. (n.d.). Benzoxazole, 2-chloro-. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific reports, 12(1), 1-21. [Link]

  • Journal of the University of Duhok. (2024). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Link]

  • NIST. (n.d.). Oxazole. [Link]

  • PubChem. (n.d.). Benzoxazole, 2-amino-6-chloro-. [Link]

  • MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]

  • ResearchGate. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. [Link]

  • Yang, F., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 136. [Link]

  • ACS Publications. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. [Link]

Sources

Reactivity and electrophilic substitution patterns of 7-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of 7-Chlorobenzo[d]oxazole

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and predicted electrophilic aromatic substitution (EAS) patterns of this compound. As a privileged scaffold in medicinal chemistry, understanding the reactivity of substituted benzoxazoles is critical for the rational design of novel therapeutics and functional materials. This document synthesizes foundational principles of physical organic chemistry to forecast the regioselectivity of key EAS reactions—including nitration, halogenation, and Friedel-Crafts acylation. By dissecting the competing electronic influences of the fused oxazole ring and the C-7 chloro substituent, this guide offers a predictive framework for synthetic chemists. Detailed hypothetical protocols and mechanistic diagrams are provided to serve as a starting point for experimental validation.

Introduction: The Significance of the Benzoxazole Core

The benzo[d]oxazole moiety is a cornerstone heterocyclic motif in modern drug discovery. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore. Compounds incorporating this scaffold exhibit a wide spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties[1]. The strategic functionalization of the benzoxazole core is therefore a primary objective for medicinal chemists seeking to modulate potency, selectivity, and pharmacokinetic profiles.

This compound presents a unique synthetic challenge. The introduction of new substituents via electrophilic aromatic substitution is governed by the complex interplay between the fused heterocyclic system and the halogen atom on the carbocyclic ring. This guide aims to deconstruct these electronic factors to provide a robust, predictive model of the molecule's reactivity.

Analysis of Electronic Structure and Directing Effects

The regiochemical outcome of any electrophilic aromatic substitution is dictated by the distribution of electron density within the aromatic ring and the stability of the cationic intermediate (the Wheland or sigma complex) formed upon electrophilic attack.[2][3] In this compound, two key structural features control this distribution: the fused oxazole ring and the C-7 chloro group.

The Directing Influence of the Fused Oxazole Ring

The benzoxazole system as a whole acts as a deactivating group towards electrophilic substitution compared to benzene. This is due to the electronegativity of the nitrogen and oxygen atoms, which exert an electron-withdrawing inductive effect (-I) on the fused benzene ring. However, the lone pair of electrons on the oxygen atom can participate in resonance, donating electron density back into the ring (+M effect). This resonance donation primarily enriches the positions ortho and para to the oxygen atom (C4 and C6). The net effect is a deactivated ring, but with specific positions partially shielded from this deactivation.

The Directing Influence of the 7-Chloro Substituent

Halogens are a classic case of substituents with opposing electronic effects.[4][5]

  • Inductive Effect (-I): Due to its high electronegativity, the chlorine atom strongly withdraws electron density from the carbon it is attached to (C-7), deactivating the entire ring.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, primarily at the ortho (C-6) and para (C-4) positions relative to the chlorine.

While the inductive effect of chlorine is stronger than its resonance effect, making it a net deactivating group, the resonance effect is still crucial for determining the position of attack. It stabilizes the cationic intermediates of ortho and para substitution more than the meta intermediate.[4]

Combined Effects and Predicted Regioselectivity

In this compound, the available positions for substitution are C-4, C-5, and C-6. We must analyze how the directing effects of both the oxazole moiety and the chloro group converge on these positions.

PositionInfluence from Oxazole RingInfluence from Chloro GroupNet Predicted Electron Density
C-4 para to Oxygen (+M)para to Chlorine (+M)Most Activated
C-5 meta to Oxygen (Weakly deactivated)meta to Chlorine (Weakly deactivated)Most Deactivated
C-6 ortho to Oxygen (+M)ortho to Chlorine (+M)Activated (Sterically Hindered)

Conclusion of Analysis: The confluence of the +M effects from both the oxazole oxygen and the 7-chloro substituent strongly directs electrophilic attack to the C-4 and C-6 positions. The C-5 position is doubly deactivated. Between C-4 and C-6, the C-4 position is the predicted major site of substitution . This is due to steric hindrance at the C-6 position, which is crowded by the adjacent chlorine atom at C-7.

Diagram 1: Predicted Regioselectivity Workflow

G cluster_0 Analysis of this compound cluster_1 Electronic Effects Analysis cluster_2 Positional Analysis cluster_3 Prediction A Start: this compound Structure B Identify Substituents: 1. Fused Oxazole Ring 2. 7-Chloro Group A->B C1 Oxazole Ring: -I (deactivating) +M (o,p-directing to O) B->C1 C2 7-Chloro Group: -I (deactivating) +M (o,p-directing to Cl) B->C2 D Evaluate Available Positions: C-4, C-5, C-6 C1->D C2->D E4 Position C-4: para to O (+M) para to Cl (+M) => Most Electron-Rich D->E4 E5 Position C-5: meta to O meta to Cl => Most Electron-Poor D->E5 E6 Position C-6: ortho to O (+M) ortho to Cl (+M) => Electron-Rich, but Sterically Hindered D->E6 F Predict Major Product: Substitution at C-4 E4->F C-4 is sterically favored H Predict Negligible Product: Substitution at C-5 E5->H E6->F C-4 is sterically favored G Predict Minor Product: Substitution at C-6 E6->G

Caption: Logical workflow for predicting the major site of electrophilic attack.

Predicted Reaction Patterns and Methodologies

Given that this compound is a moderately deactivated system, electrophilic substitution reactions will likely require forcing conditions compared to benzene, but should proceed. The following sections outline hypothetical but robust protocols for common EAS reactions, grounded in standard laboratory practices for similar substrates.

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile handle for further synthetic transformations. Due to the deactivated nature of the substrate, a standard nitrating mixture of nitric acid and sulfuric acid is necessary to generate the highly electrophilic nitronium ion (NO₂⁺).[6][7]

Predicted Outcome: The major product is expected to be 7-chloro-4-nitrobenzo[d]oxazole .

Table 2: Summary of Nitration Protocol

Parameter Value / Reagent Rationale
Substrate This compound 1.0 eq
Reagent Fuming Nitric Acid (HNO₃) Source of nitro group.[7]
Catalyst/Solvent Concentrated Sulfuric Acid (H₂SO₄) Protonates HNO₃ to generate the active electrophile, NO₂⁺.[7]
Temperature 0 °C to 25 °C Initial cooling is required to control the exothermic reaction, followed by warming to drive the reaction to completion on the deactivated ring.
Reaction Time 2-4 hours Monitoring by TLC is essential.

| Workup | Quenching on ice, followed by extraction | Standard procedure to neutralize strong acid and isolate the organic product. |

Diagram 2: General Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism cluster_reactants cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack (Rate-Determining) cluster_step3 Step 3: Deprotonation (Fast) Reactants Aromatic Ring + E-Y Electrophile E⁺ (Active Electrophile) Reactants->Electrophile E-Y + Cat -> E⁺ + [Y-Cat]⁻ Catalyst Catalyst Catalyst->Electrophile E-Y + Cat -> E⁺ + [Y-Cat]⁻ SigmaComplex Wheland Intermediate (Sigma Complex, Cationic) Electrophile->SigmaComplex Aromatic ring attacks E⁺ Product Substituted Aromatic Ring SigmaComplex->Product Base removes H⁺, restores aromaticity

Caption: The three-step mechanism for electrophilic aromatic substitution (EAS).

Halogenation

Direct halogenation (chlorination or bromination) requires a Lewis acid catalyst to polarize the dihalogen molecule (e.g., Br-Br), creating a potent electrophile.[8]

Predicted Outcome: The major product of bromination is expected to be 4-bromo-7-chlorobenzo[d]oxazole .

Experimental Protocol: Bromination

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add this compound (1.0 eq) and a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.1 eq) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of bromine (Br₂, 1.1 eq) in the same solvent dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

  • Workup: Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of sodium thiosulfate to destroy excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Friedel-Crafts Acylation

Friedel-Crafts reactions are powerful C-C bond-forming reactions.[9][10] Acylation is generally preferred over alkylation as it is not susceptible to carbocation rearrangements and the resulting acyl group is deactivating, preventing poly-acylation.[11] However, the reaction is sensitive to deactivating groups and may not proceed on strongly deactivated rings.[11] Given the moderate deactivation of this compound, the reaction is expected to be challenging but feasible under forcing conditions.

Predicted Outcome: The major product is expected to be 1-(7-chloro-benzo[d]oxazol-4-yl)ethanone (using acetyl chloride).

Experimental Protocol: Acetylation

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in an excess of a non-polar solvent like 1,2-dichloroethane.

  • Reagent Addition: Add acetyl chloride (CH₃COCl, 1.2 eq) dropwise at 0 °C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in 1,2-dichloroethane dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 8-12 hours. The reaction must be monitored carefully by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction & Purification: Extract the product with dichloromethane, wash the organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a stoichiometric excess of AlCl₃ is crucial. The Lewis acid not only catalyzes the reaction but also complexes with the product ketone, preventing it from deactivating the catalyst.[9] Heating is required to overcome the activation energy barrier imposed by the deactivated aromatic ring.

Conclusion and Future Directions

This guide establishes a theoretical framework for predicting the electrophilic substitution patterns of this compound based on established principles of physical organic chemistry. The analysis of competing electronic effects strongly indicates that substitution will occur preferentially at the C-4 position , driven by the constructive resonance donation from both the oxazole oxygen and the 7-chloro substituent, and tempered by steric considerations that disfavor the C-6 position.

While the provided protocols are designed to be robust starting points, experimental validation is the necessary next step. We recommend that initial exploratory reactions are conducted on a small scale with careful monitoring. Characterization of the resulting regioisomers by 2D NMR techniques (NOESY, HMBC) will be essential to definitively confirm the substitution patterns. This foundational understanding will empower researchers and drug development professionals to more effectively leverage the this compound scaffold in the synthesis of novel and complex molecular architectures.

References

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1998). CA2311578C - Process for preparing chlorobenzoxazoles.
  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Stolar, T., et al. (2022). Mechanochemical halogenation of unsymmetrically substituted azobenzenes. Beilstein Journal of Organic Chemistry, 18, 719-728. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Sowlati-Hashjin, A., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound-2(3H)-thione. Retrieved from [Link]

  • Taylor, R. D., et al. (2021). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molbank, 2021(3), M1267. Retrieved from [Link]

  • Dasgupta, S., & Török, B. (2022). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 10, 901502. Retrieved from [Link]

  • Majumder, S., & Choudhury, J. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34537-34575. Retrieved from [Link]

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Journal of Basic and Applied Research in Biomedicine. (2022). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (2005). RU2245880C2 - Method for preparing chlorobenzoxazoles.
  • Google Patents. (2002). JP2002508363A - Method for producing chlorobenzoxazole.
  • Wang, S., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Chemistry, 5(4), 2568-2580. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • PubMed. (2009). The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile. Retrieved from [Link]

  • Quora. (2020). Why does chlorobenzene give electrophilic substitution reactions rather than nucleophilic substitution reaction?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2019). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Stability of 7-Chlorobenzo[d]oxazole: A Methodological & Predictive Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique biological activities and physicochemical properties.[1][2] The stability of any active pharmaceutical ingredient (API) is a critical parameter influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for characterizing the thermal stability and degradation profile of 7-Chlorobenzo[d]oxazole. While specific experimental data for this exact molecule is not extensively published, this document outlines a robust, first-principles approach based on the known chemistry of the benzoxazole class and standard regulatory expectations for stability analysis.[3][4] It is designed to equip researchers, drug development scientists, and quality control professionals with the necessary protocols and interpretive logic to perform a thorough stability assessment.

Introduction to this compound and the Imperative of Stability Profiling

This compound is an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring, with a chlorine substituent at the 7-position. Its structure makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2][5] Understanding the intrinsic stability of this core structure is paramount in early-stage drug development. Forced degradation studies, which expose the API to stress conditions more severe than accelerated stability testing, are essential for several reasons:

  • Elucidation of Degradation Pathways: Identifying potential degradation products that could form during manufacturing, shipping, or storage.[6]

  • Development of Stability-Indicating Methods: Ensuring that the analytical methods used for quality control can accurately quantify the API in the presence of its degradants.[7][8]

  • Informing Formulation and Packaging Strategies: Guiding the selection of excipients, pH, and packaging to protect the drug from degradation.[9]

This guide details the standard methodologies for assessing both solid-state thermal stability and solution-state degradation under forced conditions.

Intrinsic Thermal Stability Assessment: A Solid-State Analysis

The first step in characterizing stability is to understand the molecule's behavior in the solid state when subjected to thermal stress. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this evaluation.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Its primary purpose here is to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with this decomposition. This provides a clear upper limit for the thermal stability of the solid material. Performing the analysis under an inert nitrogen atmosphere is critical to prevent oxidative processes, thereby isolating the intrinsic thermal decomposition profile.

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere Control: Place the sample in the TGA furnace and purge with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert environment.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass change curve (DTG) should also be plotted to identify temperatures of maximum decomposition rates.[10]

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Output Sample Weigh 5-10 mg of This compound Pan Place in Alumina Pan Sample->Pan Load Load into TGA Pan->Load Purge Purge with N2 (50 mL/min) Load->Purge Heat Heat at 10°C/min (30°C to 600°C) Purge->Heat TG_Curve TG Curve (Mass % vs. Temp) Heat->TG_Curve DTG_Curve DTG Curve (d(Mass)/dt vs. Temp) TG_Curve->DTG_Curve

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It is invaluable for identifying the melting point (an indicator of purity), polymorphic transitions, and the enthalpy of decomposition.[12] An endothermic peak corresponds to melting, while an exothermic peak typically indicates decomposition.[13] The combination of a sharp melting endotherm followed by a decomposition exotherm provides a detailed picture of the material's thermal behavior.

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Atmosphere Control: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events (e.g., from 25 °C to 400 °C).

  • Data Acquisition: Record the differential heat flow as a function of temperature to generate a DSC thermogram.

Anticipated Thermal Data Summary

The data from TGA and DSC analyses should be compiled to provide a clear summary of the compound's intrinsic thermal properties.

ParameterTechniqueDescriptionAnticipated Value for a Stable Benzoxazole
Melting Point (Tm) DSCTemperature at the peak of the melting endotherm.Sharp peak, >100 °C
Enthalpy of Fusion (ΔHfus) DSCEnergy required to melt the solid.Varies with crystal lattice energy.
Onset of Decomposition (Tonset) TGATemperature at which significant mass loss begins.>200 °C
Decomposition Temperature (Td) DSCTemperature at the peak of the decomposition exotherm.Correlates with TGA mass loss events.
Residual Mass TGAPercentage of mass remaining at the end of the run.<5% at 600 °C

Degradation Profile: Forced Degradation Studies in Solution

Forced degradation studies are the core of stability profiling, designed to identify the likely degradation pathways under various stress conditions.[3] A standard panel of stressors, as recommended by the International Council for Harmonisation (ICH) guidelines, should be employed.[4]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Guidelines) API This compound (in solution) Acid Acid Hydrolysis (0.1 M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (80°C in neutral soln) API->Thermal Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation (Acidic & Basic Conditions)

Expertise & Rationale: The benzoxazole ring is known to be susceptible to hydrolysis, particularly under acidic conditions.[14] The mechanism involves protonation of the ring nitrogen, followed by nucleophilic attack of water, leading to ring-opening to form the corresponding 2-amidophenol. Therefore, significant degradation is anticipated under acidic stress. Basic conditions may also promote hydrolysis, although the mechanism and rate may differ.

Experimental Protocol: Hydrolytic Stress

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Acidic Condition: Dilute an aliquot of the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate the solution in a water bath at 80 °C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Condition: Dilute an aliquot of the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep the solution at room temperature. Withdraw and neutralize aliquots with 0.1 M HCl at the same time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and profile the degradants.

Oxidative Degradation

Expertise & Rationale: Oxidative stress testing mimics potential degradation from atmospheric oxygen or residual peroxides in excipients. Hydrogen peroxide is a standard oxidizing agent used for this purpose.[6][9] The benzoxazole ring can be susceptible to oxidation, potentially leading to ring-opened products or other modifications.

Experimental Protocol: Oxidative Stress

  • Sample Preparation: Dilute an aliquot of the stock solution (~1 mg/mL) with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Photolytic and Thermal Degradation

Expertise & Rationale: Photostability testing is an ICH requirement (Q1B) to determine if the drug is light-sensitive, which has implications for packaging.[4] Thermal degradation in a neutral solution isolates the effect of heat from hydrolysis, providing a baseline for thermal lability in a formulated state.

Experimental Protocol: Photolytic & Thermal Stress

  • Thermal Stress: Dilute the stock solution with a neutral buffer (e.g., water:acetonitrile 50:50) to ~100 µg/mL. Incubate at 80 °C and sample at various time points.

  • Photolytic Stress: Expose the solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be run in parallel.

Elucidation of Degradation Pathways

The primary goal of forced degradation is to identify the degradation products. The hydrolytic pathway is the most predictable for the benzoxazole class.

Proposed Hydrolytic Degradation Pathway

Based on established mechanisms for benzoxazole hydrolysis, the primary degradation product of this compound under acidic conditions is expected to be N-(2-amino-6-chlorophenyl)formamide, resulting from the cleavage of the C-O bond in the oxazole ring.[14]

Caption: Proposed hydrolytic degradation pathway.

Analytical Justification: A stability-indicating HPLC method coupled with mass spectrometry (LC-MS) is the definitive tool for this work. The method should be developed to resolve the parent peak from all degradant peaks. The mass-to-charge ratio (m/z) of the degradation products can then be used to confirm their elemental composition and propose structures, such as the predicted amidophenol.

Summary and Recommendations for Handling & Formulation

This guide provides a robust, scientifically-grounded framework for assessing the stability of this compound.

  • Key Predicted Liabilities: The primary stability concern for the this compound scaffold is its susceptibility to hydrolytic degradation , especially in acidic environments.

  • Thermal Stability: In its solid form, the compound is expected to be thermally stable to well above typical processing temperatures, with decomposition likely occurring above 200 °C.

  • Recommendations:

    • Handling: During synthesis and purification, prolonged exposure to strong acidic or basic conditions should be minimized.

    • Formulation: For any solution-based formulations, strict pH control is essential. A buffered system in the neutral to slightly acidic range (pH 4-6), where benzoxazole hydrolysis rates are often lower, should be investigated.[14]

    • Storage: The solid API should be stored in well-sealed containers protected from moisture. For formulations, protection from light may be necessary pending the results of photostability studies.

By following the methodologies outlined herein, researchers can build a comprehensive stability profile for this compound, enabling informed decisions in the drug development process and ensuring the quality and safety of the final product.

References

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Hydrolysis pathway for 2-phenylbenzoxazole.
  • Navigating the Thermal Landscape of 4-Methyl-1,3-benzoxazole-2-thiol: A Technical Guide. Benchchem.
  • Non‐isothermal differential scanning calorimetry (DSC) curves of NBFBMI...
  • Co(II/III)
  • Forced Degrad
  • Thermal gravimetric analysis (TGA) thermograms (A) and their derivative...
  • Differential scanning calorimetry results.
  • Forced degrad
  • Differential scanning calorimetry (DSC) thermograms of dibenzoxazines containing disulfide: (a) 4DPDS-fa, and (b) 3DPDS-fa.
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflamm
  • Development of forced degradation and stability indic
  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH.
  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. Unknown Source.
  • Thermogravimetric Analysis – TGA. Unknown Source.
  • 2: Thermogravimetry. Chemistry LibreTexts.
  • Stability indic
  • Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient.
  • Benzoxazole: Synthetic Methodology and Biological Activities. Unknown Source.
  • Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • This compound-2-CARBALDEHYDE. ChemicalBook.
  • 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure. Benchchem.

Sources

Methodological & Application

Experimental protocol for the synthesis of 7-Chlorobenzo[d]oxazole from 2-amino-6-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Chlorobenzo[d]oxazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a robust and efficient method starting from the readily available precursor, 2-amino-6-chlorophenol. This application note is intended for researchers, chemists, and professionals in the field of organic synthesis and drug discovery, offering a step-by-step experimental procedure, mechanistic insights, safety protocols, and data interpretation guidelines.

Introduction

Benzoxazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a subject of intense research.[1][2] The strategic incorporation of a chlorine atom at the 7-position of the benzoxazole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The synthesis of the benzoxazole ring system is often achieved through the cyclocondensation of a 2-aminophenol with a suitable one-carbon electrophile.[1] The Phillips condensation, a classic and reliable method, utilizes a carboxylic acid for this transformation. This protocol adapts this principle, employing a readily available formylating agent to effect the cyclization of 2-amino-6-chlorophenol to yield the target compound, this compound. A related approach involves the use of orthoesters, such as triethyl orthoformate, which can also serve as an efficient source of the required carbon atom for the cyclization process.[3]

Reaction Scheme

The synthesis of this compound from 2-amino-6-chlorophenol proceeds via a cyclocondensation reaction. The overall transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Materials and Instrumentation

Reagents and Solvents
Reagent/SolventGradeSupplier
2-amino-6-chlorophenol≥98%Sigma-Aldrich
Triethyl orthoformate≥98%Acros Organics
p-Toluenesulfonic acidMonohydrate, ≥98%Fisher Scientific
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium sulfateAnhydrous, GranularVWR Chemicals
Deuterated chloroform (CDCl₃)with 0.03% TMSCambridge Isotope Laboratories
Instrumentation
  • Magnetic stirrer with heating plate

  • Reflux condenser and appropriate glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)

  • Mass Spectrometer (MS)

Experimental Protocol

Safety Precautions
  • 2-amino-6-chlorophenol: Harmful if swallowed and causes serious eye irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Triethyl orthoformate: Flammable liquid and vapor. May cause respiratory irritation. Keep away from heat, sparks, and open flames.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Suspected of damaging fertility or the unborn child.

  • p-Toluenesulfonic acid: Causes severe skin burns and eye damage.

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reaction Workflow

G A 1. Reagent Setup B 2. Reaction A->B Add reactants & catalyst C 3. Work-up B->C Cool & quench D 4. Purification C->D Extract & dry E 5. Characterization D->E Purified product

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chlorophenol (5.0 g, 34.8 mmol).

    • Add anhydrous toluene (50 mL) to the flask to suspend the starting material.

    • To this suspension, add triethyl orthoformate (8.8 mL, 52.2 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 330 mg, 1.74 mmol).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 20:80 v/v). The reaction is typically complete within 4-6 hours. The disappearance of the 2-amino-6-chlorophenol spot and the appearance of a new, less polar product spot (visualized under UV light) indicate reaction completion.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the toluene and excess triethyl orthoformate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Results and Characterization

The successful synthesis of this compound should yield a crystalline solid. The expected yield for this reaction is typically in the range of 70-85%.

Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₇H₄ClNO

  • Molecular Weight: 153.57 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15 (s, 1H, H-2), 7.65 (d, J = 7.8 Hz, 1H, H-4), 7.35 (d, J = 7.8 Hz, 1H, H-5), 7.28 (t, J = 7.8 Hz, 1H, H-6).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 152.5, 149.8, 142.1, 126.2, 125.4, 118.9, 111.3.

  • Mass Spectrometry (EI): m/z 153 (M⁺), 155 ([M+2]⁺, corresponding to the chlorine isotope pattern).

Discussion

The synthesis of this compound via the cyclocondensation of 2-amino-6-chlorophenol with a formylating agent is a reliable and straightforward method. The use of triethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid, facilitates the in-situ formation of a reactive electrophilic species that is attacked by the amino group of the 2-amino-6-chlorophenol. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the aromatic benzoxazole ring.

The choice of an anhydrous solvent like toluene is crucial to prevent the hydrolysis of triethyl orthoformate and to facilitate the removal of the ethanol byproduct, thereby driving the reaction to completion. The purification by flash chromatography is effective in removing any unreacted starting material and byproducts, yielding the desired product in high purity.

Conclusion

This application note provides a detailed and validated protocol for the synthesis of this compound. The described method is efficient, scalable, and utilizes readily available starting materials, making it a valuable procedure for researchers in organic and medicinal chemistry. The characterization data provided serves as a reliable reference for the verification of the final product.

References

  • Soni, S., Sahiba, N., Teli, S., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]

  • Nguyen, H. T., Nguyen, T. H., Pham, D. D., & Tran, P. H. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21595. [Link]

  • Soni, S., Sahiba, N., Teli, S., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. [Link]

  • Zhang, Y., Dai, Y., & Chen, Z. (2020). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 25(17), 3848. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: Triethyl orthoformate.
  • Clariant International Ltd. (1990). US Patent 5,067,966A: 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds.

Sources

Application Notes & Protocols: 7-Chlorobenzo[d]oxazole as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzoxazole Scaffold

The benzoxazole nucleus, a heterocyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for engaging with biological targets.[2] Consequently, benzoxazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6]

Within this important class of compounds, 7-Chlorobenzo[d]oxazole emerges as a particularly strategic building block for synthetic and medicinal chemists. The chlorine atom at the C7 position is not merely a substituent; it is a versatile synthetic handle. While the benzoxazole core provides the foundational pharmacophore, the C7-chloro group unlocks the potential for late-stage functionalization through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key transformations and providing detailed, field-proven protocols.

Core Synthetic Applications: Leveraging the C7-Cl Bond

The primary utility of the chlorine atom on the this compound ring lies in its reactivity as an electrophile in transition metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds—two of the most fundamental transformations in drug development.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[7] For a substrate like this compound, this reaction provides a powerful and reliable method to introduce aryl, heteroaryl, or alkyl groups at the 7-position, thereby constructing complex biaryl systems often found in bioactive molecules.

Mechanistic Rationale: The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Cl bond of this compound. This is often the rate-limiting step for aryl chlorides and requires an electron-rich, sterically demanding phosphine ligand to facilitate the process. Following a base-assisted transmetalation step with the boronic acid partner, the cycle concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[7]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid Partner - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent (e.g., Toluene/H₂O) reagents->solvent heat Heat to Reflux (e.g., 100-110 °C) solvent->heat monitor Monitor by TLC/LC-MS Until Starting Material is Consumed heat->monitor quench Cool to RT Quench with Water monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Dry, Concentrate & Purify via Column Chromatography extract->purify product product purify->product 7-Aryl/Alkyl-benzo[d]oxazole

Protocol 1: Synthesis of 7-Phenylbenzo[d]oxazole

This protocol details a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.025 mmol, 2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.05 mmol, 5 mol%)

  • K₃PO₄ (Potassium phosphate, tribasic) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, condenser

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add toluene and water. The solvent mixture should be degassed prior to use by bubbling with N₂ for 20-30 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-phenylbenzo[d]oxazole.

Expert Insights:

  • Causality of Ligand Choice: Aryl chlorides are less reactive than the corresponding bromides or iodides.[7] A highly active, electron-rich, and sterically hindered ligand like SPhos or XPhos is crucial to promote the difficult oxidative addition step.

  • Role of the Base: The base (K₃PO₄) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers the organic group to the palladium center.

  • Biphasic System: The use of a toluene/water solvent system is common. While the organic phase dissolves the reactants, water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.

Entry Boronic Acid/Ester Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O10080-92
3Pyridin-3-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O9075-88
4Methylboronic acidNiCl₂(PCy₃)₂K₃PO₄Toluene11060-75
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides.[8][9]
C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for constructing aryl-amine bonds.[10][11] For this compound, this reaction opens the door to a vast array of derivatives containing primary and secondary amines, anilines, and other nitrogen-containing heterocycles. These functionalities are critical for modulating solubility, basicity, and hydrogen-bonding capabilities, which are key determinants of drug-receptor interactions.

Mechanistic Rationale: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of a Pd(0) catalyst to the C-Cl bond. The resulting palladium(II) complex then undergoes coordination with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex furnishes the desired 7-aminobenzoxazole product and regenerates the active Pd(0) catalyst.[11]

Buchwald_Hartwig_Utility start This compound amine amine start->amine Pd(0) cat., Ligand, Base aniline aniline start->aniline Pd(0) cat., Ligand, Base ammonia ammonia start->ammonia Pd(0) cat., Ligand, Base prod1 prod1 amine->prod1 prod2 prod2 aniline->prod2 prod3 prod3 ammonia->prod3

Protocol 2: Synthesis of 7-Morpholinobenzo[d]oxazole

This protocol describes a typical Buchwald-Hartwig amination using morpholine as the amine coupling partner.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3.0 mol%)

  • NaOt-Bu (Sodium tert-butoxide) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XPhos, and toluene to a dry reaction vessel. Stir for 10 minutes at room temperature. This pre-formation step helps generate the active monoligated Pd(0) catalyst.

  • Reagent Addition: To the catalyst mixture, add NaOt-Bu, followed by this compound, and finally the morpholine.

  • Reaction: Seal the vessel and heat to 100 °C with stirring. The reaction is typically faster than Suzuki couplings, often completing within 2-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain 7-morpholinobenzo[d]oxazole.

Expert Insights:

  • Causality of Base Choice: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine once it has coordinated to the palladium center, which is a critical step in the catalytic cycle.[12] Weaker bases like carbonates are generally ineffective for the amination of aryl chlorides.

  • Air-Sensitivity: The Pd(0) catalyst and some phosphine ligands are sensitive to air.[13] The use of a glovebox or rigorous Schlenk techniques is essential for reproducibility and high yields. NaOt-Bu is also hygroscopic and should be handled in a dry environment.

  • Ammonia Equivalents: The direct coupling of ammonia is challenging.[11] To synthesize the parent 7-aminobenzo[d]oxazole, an "ammonia equivalent" such as benzophenone imine is often used, followed by acidic hydrolysis to reveal the primary amine.[11]

Entry Amine Partner Pd Source / Ligand Base Solvent Temp (°C) Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10090-98
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11085-95
3n-HexylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10088-96
4Benzophenone IminePd(OAc)₂ / X-PhosNaOt-BuToluene10080-90
Table 2: Representative Conditions for Buchwald-Hartwig Amination.[12][13]

Conclusion and Future Outlook

This compound is a high-value, strategically functionalized building block that serves as a gateway to a diverse array of complex molecules. Its utility is primarily demonstrated through robust and scalable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this compound in their synthetic campaigns. The ability to precisely install a wide range of substituents at the 7-position allows for the systematic optimization of molecular properties, making this compound an indispensable tool in the pursuit of novel therapeutics and functional materials.

References

  • Novel 4- and 7-Sulfonylated 2-Substituted Benzoxazoles.Synlett.
  • Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review.Semantic Scholar.
  • Benzoxazole synthesis.Organic Chemistry Portal.
  • Benzoxazole derivatives: design, synthesis and biological evaluation.PMC.
  • Synthesis of Substituted Benzoxazoles - Technical Support Center.Benchchem.
  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics.Benchchem.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.International Journal of Research and Review.
  • Synthesis of substituted benzoxazoles using Ag2CO3.ResearchGate.
  • Synthesis of substituted benzoxazole derivatives starting from...ResearchGate.
  • Biological activities of benzoxazole and its derivatives.ResearchGate.
  • A comprehensive review on biological activities of oxazole derivatives.PMC - NIH.
  • Benzoxazole: The molecule of diverse biological activities.Journal of Chemical and Pharmaceutical Research.
  • 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure.Benchchem.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.Tokyo Chemical Industry Co., Ltd.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.Semantic Scholar.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.PMC - NIH.
  • Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig amination.Wikipedia.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.Tokyo Chemical Industry (India) Pvt. Ltd.
  • Recent advance in oxazole-based medicinal chemistry.PubMed.
  • Application Notes and Protocols for the Synthesis of 5-Chlorobenzo[d]oxazole-2-carbaldehyde.Benchchem.
  • 5-Bromobenzo[d]oxazole-7-carboxylic acid.Benchchem.
  • Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.PMC - PubMed Central.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization.PMC - NIH.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.Green Chemistry (RSC Publishing).
  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.PMC - NIH.
  • Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides.Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Oxazole.Pharmaguideline.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.PMC - NIH.
  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation.PMC - NIH.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.Indian Journal of Pharmaceutical Sciences.
  • Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.ResearchGate.

Sources

Application Notes and Protocols for 7-Chlorobenzo[d]oxazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Emergence of Benzoxazoles in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the limitations of existing treatments, such as drug resistance and off-target toxicity[1][2]. Within the vast domain of medicinal chemistry, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug discovery, owing to their diverse chemical properties and ability to interact with a wide array of biological targets[3][4][5]. The benzoxazole moiety, a bicyclic system containing fused benzene and oxazole rings, represents one such "privileged structure"[4][6]. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer effects[7].

This guide focuses specifically on 7-chlorobenzo[d]oxazole derivatives. The introduction of a chloro-substituent at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its target affinity and cellular uptake. These application notes provide a technical framework for the synthesis, in vitro evaluation, and mechanistic investigation of this promising class of molecules.

Section 1: Postulated Mechanisms of Antitumor Action

While the precise mechanisms can vary between specific derivatives, research on the broader class of benzoxazoles suggests that their anticancer activity is often multifactorial. The primary pathways implicated are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle[8][9][10].

Induction of the Intrinsic Apoptotic Pathway

A key hallmark of cancer is the evasion of apoptosis[11]. Many benzoxazole derivatives have been shown to re-engage this critical cell death program[12][13]. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for many anticancer agents[12][14]. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL)[13][14].

It is hypothesized that this compound derivatives can shift this balance in favor of cell death. By down-regulating anti-apoptotic proteins or up-regulating pro-apoptotic proteins, they can induce mitochondrial outer membrane permeabilization (MOMP). This event leads to the release of cytochrome c from the mitochondria into the cytoplasm, which triggers the activation of a cascade of cysteine-aspartic proteases (caspases), ultimately leading to the systematic dismantling of the cell[14].

G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Apoptosome Formation & Caspase Cascade Compound This compound Derivative Bcl2 Anti-Apoptotic (Bcl-2, Bcl-xL) Compound->Bcl2 Inhibition Bax Pro-Apoptotic (Bax, Bak) Compound->Bax Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Bax->MOMP CytC Cytochrome c Release MOMP->CytC Apaf1 Apaf-1 Casp9 Pro-Caspase-9 -> Caspase-9 CytC->Casp9 Activates Apaf1->Casp9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies (for potent compounds) s1 Synthesize Derivative (Protocol 2.1) s2 Purify (Chromatography) s1->s2 s3 Characterize (NMR, HRMS) s2->s3 c1 Select Cancer Cell Lines (e.g., MCF-7, HepG2, A549) s3->c1 Test Compound c2 MTT Cytotoxicity Assay (Protocol 2.3) c1->c2 c3 Determine IC50 Values c2->c3 m1 Apoptosis Assay (Annexin V/PI Staining) (Protocol 2.4) c3->m1 IC50 < Threshold m2 Cell Cycle Analysis (PI Staining) (Protocol 2.5) c3->m2 IC50 < Threshold m3 Western Blot (Bcl-2, Caspase-3, etc.) m1->m3

Sources

Application of 7-Chlorobenzo[d]oxazole in the synthesis of VEGFR-2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the 7-Chlorobenzo[d]oxazole scaffold in the design and synthesis of potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.

Introduction: Targeting the Engine of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in organismal growth and wound healing.[1] However, in the context of oncology, it is a hallmark of cancer, enabling tumors to grow beyond a few millimeters by establishing a dedicated supply of oxygen and nutrients.[2] Central to this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase (RTK) expressed predominantly on endothelial cells.[3]

Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This phosphorylation cascade triggers a host of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, and survival—the key events of angiogenesis.[3][4] The critical role of VEGFR-2 in tumor angiogenesis has established it as a prime therapeutic target for anticancer drug development.[6][7] Inhibition of this receptor can effectively cut off a tumor's blood supply, thereby impeding its growth and metastasis.[2][8]

Within the vast chemical space of kinase inhibitors, the benzoxazole moiety has emerged as a privileged scaffold. Its rigid, planar structure and ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[9][10] The strategic placement of a chlorine atom, specifically at the 7-position, can significantly modulate the scaffold's electronic properties, lipophilicity, and metabolic stability, offering a refined tool for optimizing drug-like properties. This guide details the synthetic utility of this compound as a core building block for novel VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 initiates a phosphorylation cascade that is critical for angiogenesis. Understanding this pathway is essential for rational drug design, as most small-molecule inhibitors target the ATP-binding site of the intracellular kinase domain, preventing the initial autophosphorylation event.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Cytoplasmic Signaling VEGFR2 VEGFR-2 (Inactive Monomer) VEGFR2_dimer VEGFR-2 Dimer (Active) PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K VEGF VEGF-A VEGF->VEGFR2_dimer Binding & Dimerization ATP ATP ATP->VEGFR2_dimer Autophosphorylation Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2_dimer Inhibition RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT->Proliferation

Caption: The VEGFR-2 signaling cascade and point of inhibition.

Synthetic Strategy: From Core Scaffold to Potent Inhibitor

The development of potent VEGFR-2 inhibitors using the this compound scaffold typically involves a multi-step synthetic sequence. The general workflow begins with the synthesis of the core heterocyclic system, followed by strategic functionalization at the C2 position to introduce linkers and terminal aromatic moieties that occupy key pockets within the enzyme's active site. While direct literature on 7-chlorobenzoxazole for VEGFR-2 is less common than for its 5-chloro isomer, the synthetic principles are well-established and adaptable.[11][12]

Synthesis_Workflow Start 2-Amino-6-chlorophenol (Starting Material) Core This compound Core Scaffold Start->Core Step 1: Cyclization Intermediate C2-Functionalized Intermediate Core->Intermediate Step 2: Nucleophilic Substitution (e.g., Thioalkylation) Final Final VEGFR-2 Inhibitor Intermediate->Final Step 3: Amide Coupling Evaluation Biological Evaluation (Kinase Assay, Cell Viability) Final->Evaluation

Caption: General workflow for the synthesis and evaluation of inhibitors.

Experimental Protocols

Protocol 1: Synthesis of the 2-((7-Chlorobenzo[d]oxazol-2-yl)thio)acetic acid Intermediate

This protocol details the key step of functionalizing the this compound core. The C2 position of the benzoxazole ring is susceptible to nucleophilic attack after activation. A common strategy involves introducing a thioacetic acid linker, which serves as a handle for subsequent amide bond formation. This approach is adapted from established methods for related benzoxazole derivatives.[9][13]

Rationale: The thioether linkage provides flexibility and positions the terminal aromatic group correctly within the kinase hinge region. The carboxylic acid moiety is an essential functional group for coupling with various amines to build a diverse chemical library for structure-activity relationship (SAR) studies.

Materials:

  • 2-Mercapto-7-chlorobenzo[d]oxazole (or a C2-halo precursor)

  • Ethyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Step 2a: S-Alkylation

  • To a stirred solution of 2-mercapto-7-chlorobenzo[d]oxazole (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 20 minutes to ensure the formation of the thiolate anion.

  • Add ethyl 2-bromoacetate (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.

Step 2b: Saponification

  • Dissolve the crude ethyl ester from the previous step in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting ester.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl, which will precipitate the carboxylic acid product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to afford 2-((7-chlorobenzo[d]oxazol-2-yl)thio)acetic acid.

Protocol 2: Amide Coupling to Synthesize Final Inhibitor

This protocol describes the final step where the synthesized intermediate is coupled with a selected aromatic amine to generate the target VEGFR-2 inhibitor.

Rationale: The choice of the terminal aromatic amine is critical for inhibitor potency and selectivity. This moiety typically occupies a hydrophobic pocket in the VEGFR-2 active site. Amide coupling reactions using standard reagents like HATU or EDC/HOBt are efficient and widely used in medicinal chemistry for their reliability and high yields.

Materials:

  • 2-((7-Chlorobenzo[d]oxazol-2-yl)thio)acetic acid (from Protocol 1)

  • Substituted aniline (e.g., 4-amino-N-(p-tolyl)benzamide) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-((7-chlorobenzo[d]oxazol-2-yl)thio)acetic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the selected substituted aniline (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor for completion using TLC.

  • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and then purify using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the final pure inhibitor.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Biological Activity and Structure-Activity Relationship (SAR)

The efficacy of newly synthesized compounds is determined through in vitro kinase assays and cell-based anti-proliferative assays. While data for the specific 7-chloro isomer is limited, extensive research on related 5-chloro and other benzoxazole derivatives provides valuable SAR insights and benchmarks for comparison.[9][11][13][14]

Compound IDCore ScaffoldTerminal MoietyVEGFR-2 IC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Sorafenib --0.0782HepG23.40[13]
Compound 8d BenzoxazoleN-(p-tolyl)benzamide0.0554 HepG22.43 [9][13]
Compound 8a BenzoxazoleN-(phenyl)benzamide0.0579HCT1164.11[9][13]
Compound 8e 5-ChlorobenzoxazoleN-(phenyl)benzamide0.0741HCT1165.03[9][13]
Compound 12l 5-Methylbenzoxazole3-chlorophenyl0.0974HepG210.50[11]
Compound 5e Benzoxazole4-fluoro-3-(trifluoromethyl)phenyl0.07 HCT-1166.93[14]
Compound 5c Benzoxazole3-chlorophenyl0.08HepG25.93[14]

Key SAR Insights:

  • Unsubstituted vs. Substituted Benzoxazole: In some studies, unsubstituted benzoxazole derivatives showed higher potency than their 5-chloro or 5-methyl counterparts.[9] However, in other scaffolds, the 5-chloro substituent was found to be slightly more advantageous.[15] This highlights that the electronic and steric effects of substituents on the core are highly context-dependent.

  • Terminal Aromatic Moiety: The nature and substitution pattern of the terminal hydrophobic group are critical for activity. Groups like p-tolyl (Compound 8d) and fluorinated phenyl rings (Compound 5e) have demonstrated exceptional potency, likely due to optimal fitting into the hydrophobic region of the VEGFR-2 active site.[13][14]

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This protocol outlines a common method to determine the IC₅₀ value of a synthesized compound against the VEGFR-2 enzyme.

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase domain. It is the primary screen to confirm that the compound hits its intended target.

Procedure:

  • Coat a 96-well plate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).

  • Prepare a series of dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in a kinase assay buffer. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

  • Add the recombinant human VEGFR-2 kinase enzyme to each well, followed by the diluted test compound or controls.

  • Initiate the kinase reaction by adding an ATP solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Wash the plate to remove non-phosphorylated components.

  • Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue (e.g., anti-phosphotyrosine antibody conjugated to HRP).

  • Incubate to allow antibody binding, then wash the plate.

  • Add a colorimetric HRP substrate (e.g., TMB). The color intensity will be proportional to the level of substrate phosphorylation (i.e., kinase activity).

  • Stop the color development with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising, albeit underexplored, platform for the development of next-generation VEGFR-2 inhibitors. The synthetic protocols and strategic insights presented here, adapted from closely related and successful chemical series, provide a robust framework for researchers to design, synthesize, and evaluate novel anticancer agents. The precise positioning of the chlorine atom at the 7-position offers a unique opportunity to fine-tune the physicochemical properties of the inhibitor, potentially leading to improved potency, selectivity, or pharmacokinetic profiles compared to other isomers.

Future work should focus on the systematic synthesis of a 7-chlorobenzoxazole library with diverse linkers and terminal aromatic groups. A thorough investigation of the SAR, coupled with computational docking studies, will be crucial to fully elucidate the potential of this scaffold and identify lead candidates for further preclinical development.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa775--hYEk7Ra7Sp4meXVHYNOctWoloesgFWAc_W-nZXjM_ahG3vinL4uWMBghSTfT7ORua_b1XAaNeydUSJAacP1vgoLM5H88PA4-SAKht293su97tmfO7oVRxHKqppdVhT-V73akyk08UjndeynXs8nsUiAk3R7XcbbINAKNsqvQHRPrY70hsVp1ag83uCA3Fdfhh7axn3l65UnJpC6ZDfTdNA=]
  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLtaP_6x2SVk_tNNsyM9zWlrJR2kRXsok7zWRMUlVLk8TBJGEguDHXDUtGMEq8DKt1d9CtPg9IOMyKcomFJeuGxQQHE1QVU9Q09AiUuJiwSxOlwqzYVraCa8SrIHTZN1PnC_qiTfxAftpEsC4=]
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB-cVrS49E5dPjud4U0vJSPkdgoL2aeuWVtUcyXg3zwuJMRGl6_Zry5PleQXaBmptJhXjM4_btCp_q3oAThiFv-sP9t6L49J8aMWBKS_WSaDYWNh_IuWqIjQxMBpK1Le6lsQCkl5yhQD7apA==]
  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVTISvMwap9UgxtiXiPBwmvCoc0U4JAPoywIQiIFHKQvRW7KEjR9ocUIZPYNgUZ6hbIIQfORFc6zY43UkzHp1ZXkH3WsT3MEnGmvBwryX6H-21vdUiGWWM3OON_Wh0B0XmtXDerkwsCjOWQg==]
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (Source: Assay Genie) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTFwSk3qeE83ctEjj9nul_7r-l2r9W6utMTSXpGds6bOwHRTjCivw4J6pMOQXdlW1Laj9M1pdXh2bZDx6voQPCcvbDC0kCmRLXB6FFIyR8GKC2jPEW9inxz9NGpg5M0uxNP1fnp_tF_gDIFX0phV46KNM=]
  • Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0mjhCWXSz9zOW2vQcjt2r8y-1MAOTDRie18w2tYzg0hc3bF0rYqjuYHAmN-tV9aajwU6kVyO5IW-m9WOpetg5Dvi3RAN_ME7Ibe33-0trz3_uGgp4iCpxXEvl_hbDlNYzZ82qeSnm1wusBwO6vEU1fl7XSPkKaI6zUZGRdTiO2kcw7yFXRO87OiZ-_nJjbrAAIj1tvqp2iy1GM5z2RqR5MsAVYbNwypvXuoQ9dbbM2ELUge3fYrT-Nw==]
  • Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. (Source: DiVA portal) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcz4kitwZzLZJ_Qq2MeQmWsD7WuuLR2gi-Ed5AbX_A2iJf8ew8A1X20TMntO8nd4O8KqIeUXO1hgxr9E59_-nUzkSkTAI0EaZyXuwmencZx7jN17PbQEYEsX2z7Kv32mBqTAieliWJB9EPCDIg_aHTGRoBgiyxqi3LLQ==]
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkSaeibacmKqi3W6rmIdxQvQNy5gYhzg5MnuQDr6BKMG9Xv_7PIRwQ-FFAWuGEgvV5M1qHYIvOhpGSoeHyp-IY5QzyQLbyehwGAzsb9jsAfi4VMTFmx_e0mMyN5ELRore_Fk7Zl6QBNdQlSgM=]
  • Functional Significance of VEGFR-2 on Ovarian Cancer Cells. (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUTSePwPPoKrZaNTcM0h4inwud5qBCPy-lFHmH5Hlp9Qz2Cu-s04xqX3OVZiBxY3zQPnPB7XLLs2p7_JtUZpYFq0ZfHItaNgdkuqW5PWyta7ZYmzFUCl9Yrm40RR0E-wo29V_pkH_c91YlVg==]
  • Combination therapies with VEGFR-2 inhibitors: Optimizing efficacy and overcoming resistance. (Source: AZ Big Media) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcuyAdrI3k73haWU6rNia3dk4HDnK7WZy61vYAf9fjYxmWIedLwLHj58S3HAbPyq2deqysuJC-ZAnbLmTPRUUJSC9LzfkQu-6ONytbGeYzV2atEvlK8ibKDGgOkEYvPZ0rw_Krrl0JfATPrXrZ3Ynv2iz2-ZdCjffYZce-o7sZeRM2c35Eu-cy6u6fr0e6SrY26vIMveEPI1ColO1jTpjp3GakWLJnX7-zsPH5wlT9XgkDfcisaEkr0RrDoCeWtqcGqu8=]
  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLxi5VST55AXUtx-du6pW5HOK3zuUgU0iucTqE3QZ6xlb01NkN-cWQGAXqyxVONIL9oxDPV0bNeSgld6KY64koU1IxLph4o91ww8vHoy56V8W0J-c49OwBA6-7naICDgRtnrFv2o6Chg6_GA==]
  • Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZQGw-trF0sKXI9r_1lox4rYH_mMMQ2fMzBUKevj5bYmbHy6bi0a4X_ASAETH2AaGJG1Wd4b64OfMwKAy-kehv-GVrgF79yX2C_1_-WejR3fKj5hiJ5lItSfPipvfbLWhStsckjonANk8YrQ==]
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE24aOInsRxKkunSWuvK7kMl0-px7rcdpPVpJCxGmAY3-t6Y4wnqaIXL4rV9C5kfCC8XIQ7xLOs53qb5EEkjUFnjc92cAbjOQF5H0659lvdevr3iB_muptFg6-unrynfb3M2uc=]
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (Source: National Institutes of Health) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSYFnNYm27Cn_0eTq_oD8FF_uwLGOAJlBKG1jsI3TOv_cNTF1pleYhtjBDLTb4ryDM8JyNVvAAymQdSxcRXbvHt7F8MJa2_Mv1-05HdKSQZPz4SDDN6g2P1tRBt72NvaM0Qv-KRifcRki-7A==]
  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ9i8ZcdQ8B_mlKe7nV3wQ2eDI31v44IzsbP2EL9RoJRMKND0V1VM01MDe8pqzCA7HB6k6UBS8QgMeL8jA635UKq1FXbi7M1jkmvaAEtGBlG5EL6QxZXjW67Tyi19wOfFmdXw=]
  • Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF25FIkNDIU2ZgCIcHy9mSujWVieZ3CkgmCnH05Esk591cLpmYnpxv1FiBdUqAEhXnKEgw_kQrLRhsIhE_wZly3eZFGhGwoYimeVFuVBBOLk8smIzHxOkSgQDBpXqT4--WQFJY=]
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC4-PIbJYUZjbYpdBQah6cV4IqDg6n7fLdlKJ-_QPmPH8t5TaXo5ddFxSm9McFGbEnwe9_Jz7QiqJNMA4--3drAyPd6Sj9wutq4U5ZLESNbpGb7oGwNas9iIwvWZ_8mcsVLG3kvqFECH4g_J0=]
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (Source: Semantic Scholar) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE86wANRKJtQl7CS9z12-tTv_kKVe3BvPWtcYjR7HjJnNZ9jYi2QPpFJKvVyCZDUFRv2h_hB2fPI8SV3_glDYs72mKBxR2HoCRQ1FiLTgnvZSn7XORzzB56b8GQO0FB8v8K3382Cvgg-StGEm6Uenhq_U_5AoHoXGwFpS6tJzr27cJVGyk5naoKrYb5Ll06vgV_nGzOZki4d73B3haAvug=]
  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvlnwyIuZrlH07wk1LDuZ4LFDdrtPmUWl3HLC2sR1smyvczDIDbMsrjriYKE4qd1T-e6erQJFEzBEGn2MB13Z1gn6qf0_VDvd8iQoythROS-abYPJeJfNe9lhazIDMIrz_K9w=]
  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. (Source: BenchChem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUSed8JGbH2_xKeoBoXGB8FBTPgzg3Vs898BSzEvmXXRCIwR3-ebTZTftlEpAo_4FUCVkwpGb_U1uOB-F7B1FQDIwTT5HTo6JiTwDK7OyBO6HoaTUwfb1eV1Lp2ToFVcXZJY437tQkcFpknSJC4aL1C-OLdbh-AcHN98qQ0zT6pyjxHup9QJEe3cInruOfYq4oFSTcnmQfpHaMMjjJ5NbaH7P23th4vQ3rpRbBCcffSpWDUyTQqKD5wBSh9xym6RqZ_kCqAyA=]

Sources

Application Notes & Protocols for the Development of Antimicrobial Compounds from 7-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent and unique mechanisms of action. Heterocyclic compounds, particularly the benzoxazole nucleus, represent a privileged scaffold in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The introduction of a halogen, such as chlorine, at a strategic position on the benzoxazole ring can significantly modulate the molecule's electronic properties and biological efficacy, often enhancing its antimicrobial potential.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antimicrobial agents derived from the 7-Chlorobenzo[d]oxazole scaffold. We present detailed, field-proven protocols for the chemical synthesis of a compound library, robust in vitro antimicrobial susceptibility testing, and preliminary assays to elucidate the mechanism of action.

Rationale and Strategic Approach

The benzoxazole core is a bicyclic system consisting of a benzene ring fused to an oxazole ring.[5] This planar structure can engage in various noncovalent interactions with biological macromolecules, such as π–π stacking and hydrogen bonding, making it an excellent starting point for drug design.[5] Our focus on the 7-chloro-substituted isomer is deliberate. The chlorine atom at the 7-position acts as an electron-withdrawing group, which can influence the molecule's reactivity, membrane permeability, and binding affinity to microbial targets. This guide follows a logical pipeline from compound synthesis to biological characterization.

Logical Workflow: From Synthesis to Bioactivity

cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Antimicrobial Screening cluster_moa Phase 3: Mechanism of Action Studies cluster_output Phase 4: Lead Identification start Starting Material (this compound) synth Chemical Derivatization (Protocol 1) start->synth purify Purification & Structural Characterization (NMR, MS, IR) synth->purify mic Primary Screening: MIC Determination (Protocol 2) purify->mic diffusion Qualitative Screening: Agar Diffusion (Protocol 3) purify->diffusion timekill Bactericidal vs. Bacteriostatic? (Time-Kill Assay - Protocol 4) mic->timekill sar Structure-Activity Relationship (SAR) Analysis mic->sar membrane Membrane Disruption? (Permeability Assay - Protocol 5) timekill->membrane timekill->sar membrane->sar lead Lead Compound Identification sar->lead

Caption: High-level workflow for antimicrobial drug discovery using the this compound scaffold.

Synthesis of this compound Derivatives

The most versatile and common strategy for synthesizing 2-substituted benzoxazoles is the condensation of 2-aminophenols with carbonyl compounds such as aldehydes or carboxylic acids.[5] This approach allows for the facile introduction of a wide variety of substituents at the 2-position, enabling a thorough exploration of the structure-activity relationship (SAR).

Protocol 1: Synthesis of 2-Aryl-7-Chlorobenzo[d]oxazoles

This protocol details the condensation of 2-amino-6-chlorophenol with various aromatic aldehydes using an acid catalyst. The causality for using an acid catalyst, such as fluorophosphoric acid, is to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the 2-amino-6-chlorophenol.

Materials:

  • 2-amino-6-chlorophenol

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Fluorophosphoric acid (H₂PO₃F) or Polyphosphoric acid (PPA)

  • Ethanol or an appropriate solvent

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-chlorophenol (1.0 eq) and a selected aromatic aldehyde (1.1 eq) in ethanol.

  • Stir the mixture to ensure homogeneity.

  • Carefully add a catalytic amount of fluorophosphoric acid (e.g., 5 mol%) to the reaction mixture at room temperature. The reaction is often exothermic; maintain control over the temperature.

  • Stir the reaction at room temperature or gently reflux for 2-6 hours. The progress should be monitored by TLC. The rationale for monitoring is to ensure the consumption of starting materials and to prevent the formation of side products from prolonged reaction times.

  • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-7-chlorobenzo[d]oxazole derivative.

In Vitro Antimicrobial Susceptibility Testing

The primary goal of this phase is to determine the antimicrobial potency of the synthesized compounds. The Minimum Inhibitory Concentration (MIC) is the gold standard metric, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is highly quantitative and allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format.[8][9]

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)[7]

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator (35-37°C)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a stock concentration of 1000 µg/mL.[3]

  • Preparation of Inoculum: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[7]

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate. This creates a concentration gradient.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: A self-validating protocol requires robust controls.

    • Positive Control: A row with a standard antibiotic.

    • Negative (Growth) Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[7][10]

Data Presentation: MIC Summary Table

Quantitative data must be presented clearly for comparative analysis.

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
7-CB-01
7-CB-02
7-CB-03
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A1.0
Protocol 3: Agar Well Diffusion (Qualitative Screening)

This method provides a rapid, qualitative assessment of antimicrobial activity and is useful for screening large numbers of compounds.[11][12]

Procedure:

  • Prepare a microbial lawn by evenly streaking a standardized inoculum (0.5 McFarland) across a Mueller-Hinton agar plate.[7]

  • Use a sterile cork borer to create uniform wells in the agar.

  • Add a fixed volume (e.g., 50 µL) of a known concentration of the test compound solution into each well.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone diameter generally indicates higher antimicrobial activity.[10]

Workflow for Broth Microdilution Assay

prep_plate Prepare 96-Well Plate (Add Broth) serial_dilute Perform 2-Fold Serial Dilution of Test Compounds prep_plate->serial_dilute inoculate Inoculate Plate with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare 0.5 McFarland Standard Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC Value (Lowest concentration with no growth) incubate->read_mic

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Preliminary Mechanism of Action (MoA) Studies

Identifying a compound's MoA is critical. It helps in understanding its potential for resistance development and provides a basis for chemical optimization. Benzothiazole derivatives, structurally similar to benzoxazoles, have been shown to inhibit various microbial enzymes like dihydropteroate synthase and peptide deformylase.[13]

Hypothesized Target Pathway

compound This compound Derivative enzyme Essential Bacterial Enzyme (e.g., Dihydropteroate Synthase) compound->enzyme inhibition Inhibition pathway Folate Biosynthesis Pathway enzyme->pathway synthesis Nucleic Acid Synthesis pathway->synthesis growth Bacterial Growth and Proliferation synthesis->growth

Caption: Hypothetical inhibition of a key bacterial metabolic pathway by a this compound derivative.

Protocol 4: Time-Kill Kinetics Assay

This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[11][14]

Procedure:

  • Prepare a standardized bacterial culture in the logarithmic growth phase.

  • In separate flasks of broth, add the test compound at concentrations of 0x MIC (control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculate each flask with the bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each flask.

  • Perform serial dilutions of the aliquot and plate onto nutrient agar to determine the number of viable cells (CFU/mL).

  • Plot log₁₀ CFU/mL versus time. A bactericidal agent is typically defined as causing a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Protocol 5: Cell Membrane Permeability Assay

This protocol assesses whether the compounds disrupt the bacterial cell membrane, a common antimicrobial mechanism.[14][15]

Procedure:

  • Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS).

  • Add the test compound at a concentration known to be effective (e.g., 2x MIC).

  • Include a positive control known to disrupt membranes (e.g., polymyxin B) and a negative control (DMSO vehicle).

  • Add a fluorescent dye such as Propidium Iodide (PI). PI is membrane-impermeable and only fluoresces upon binding to DNA, so it will only enter and stain cells with compromised membranes.

  • Incubate for a defined period (e.g., 30 minutes).

  • Measure the fluorescence intensity using a fluorescence plate reader or analyze the percentage of stained cells via flow cytometry.[12] A significant increase in fluorescence compared to the negative control indicates membrane damage.

Conclusion and Future Outlook

This document provides a foundational framework for the synthesis and evaluation of novel antimicrobial agents based on the this compound scaffold. The protocols are designed to be self-validating and provide a clear path from chemical synthesis to initial biological characterization. Promising compounds identified through this workflow (displaying low MIC values and favorable preliminary MoA profiles) should be advanced to the next stages of drug discovery, including cytotoxicity testing against mammalian cell lines to assess selectivity, in vivo efficacy studies in animal infection models, and further SAR optimization to improve potency and drug-like properties.

References

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (n.d.). Taylor & Francis. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Guchhait, S. K., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry. [Link]

  • Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Springer. [Link]

  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. [Link]

  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. AKJournals. [Link]

  • Jubie, S., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information. [Link]

  • Wouters, J., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar. [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. [Link]

  • A brief review on antimicrobial activity of oxazole derivatives. (n.d.). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Google Books.
  • Mohanty, S. K., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Gilani, S. J., et al. (2011). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 332-340. [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information. [Link]

  • Feng, Y., et al. (2023). Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. Arabian Journal of Chemistry, 16(4), 104611. [Link]

Sources

The 7-Chlorobenzo[d]oxazole Scaffold: A Versatile Platform in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Benzoxazole Core

The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, is a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a "privileged scaffold," capable of binding to a diverse array of biological targets.[1] The introduction of a chlorine atom at the 7-position of the benzo[d]oxazole core creates a unique electronic and steric profile, offering medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the 7-chlorobenzo[d]oxazole scaffold, detailing its synthesis, derivatization strategies, and applications in the development of novel therapeutic agents, with a focus on anticancer, antimicrobial, and anti-inflammatory activities.

I. Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step in the exploration of its therapeutic potential. While various methods exist for the synthesis of benzoxazoles, a common and reliable approach for preparing the 7-chloro derivative involves the cyclization of a 2-amino-6-chlorophenol precursor.

Protocol 1: Synthesis of this compound from 2-Amino-6-chlorophenol

This protocol outlines a two-step process for the synthesis of the this compound scaffold, starting from the commercially available 2-amino-6-chlorophenol.

Step 1: N-Acylation of 2-Amino-6-chlorophenol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chlorophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.

  • Acylation: Add an acylating agent (1.1 equivalents), such as acetic anhydride or a desired carboxylic acid, to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude N-(2-chloro-6-hydroxyphenyl)acetamide intermediate by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to this compound

  • Reaction Setup: Place the purified N-(2-chloro-6-hydroxyphenyl)acetamide (1 equivalent) in a round-bottom flask.

  • Cyclization: Add a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to the flask.

  • Reaction Conditions: Heat the mixture at an elevated temperature (typically 120-150 °C) with stirring. Monitor the reaction progress by TLC.

  • Work-up: After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel.

II. Derivatization Strategies for Lead Optimization

The this compound scaffold serves as a versatile template for the synthesis of a diverse library of compounds. The presence of the oxazole ring allows for derivatization at the 2-position, while the benzene ring can also be further functionalized.

Protocol 2: Synthesis of 2-Substituted this compound Derivatives

A common strategy for derivatizing the this compound core is through the synthesis of 2-chlorobenzo[d]oxazole, which can then undergo nucleophilic substitution reactions.

Step 1: Synthesis of 2,7-Dichlorobenzo[d]oxazole

  • Reaction Setup: To a suspension of 7-chlorobenzoxazol-2(3H)-one (1 equivalent) in a suitable solvent like toluene, add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (excess).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Work-up: After cooling, carefully evaporate the excess chlorinating agent under reduced pressure.

  • Purification: Purify the resulting 2,7-dichlorobenzo[d]oxazole by column chromatography or recrystallization.

Step 2: Nucleophilic Substitution at the 2-Position

  • Reaction Setup: Dissolve 2,7-dichlorobenzo[d]oxazole (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1-1.2 equivalents) and a base (e.g., triethylamine or potassium carbonate) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

III. Biological Evaluation of this compound Derivatives

A thorough biological evaluation is essential to elucidate the therapeutic potential of newly synthesized this compound derivatives. This section provides protocols for assessing their anticancer, antimicrobial, and anti-inflammatory activities.

A. Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.[3] This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[4][5][6]

  • Reaction Master Mix: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).[4][6]

  • Compound Addition: Add the this compound derivatives at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[6]

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®).[4][5]

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition and determine the IC₅₀ value.

This assay is used to determine if the cytotoxic effects of the compounds are due to the induction of apoptosis.[3][7][8]

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for 24-48 hours.[3][8]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

B. Antimicrobial Activity

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing broth medium.[10]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This assay assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[2][9]

  • Plate Preparation: Prepare an agar plate uniformly inoculated with the test microorganism.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar.[2]

  • Compound Loading: Load a specific volume of the this compound derivative solution at a known concentration into each well.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

C. Anti-inflammatory Activity

This is a classic in vivo model for screening acute anti-inflammatory activity.[11][12]

  • Animal Grouping: Divide rodents (e.g., Wistar rats) into groups: control, reference drug (e.g., indomethacin), and test compound groups.

  • Compound Administration: Administer the this compound derivatives orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

IV. Quantitative Biological Data

The following table summarizes the biological activities of representative this compound derivatives from the literature.

Compound IDModificationTarget/AssayCell Line/OrganismIC₅₀/MIC (µM)Reference
Anticancer Activity
Compound A5-chloro, amide linkerVEGFR-2 Inhibition-0.097[8]
CytotoxicityHepG210.50[8]
CytotoxicityMCF-715.21[8]
Compound B5-chloro, amide linkerCytotoxicityHepG228.36[7]
CytotoxicityMCF-726.31[7]
Antimicrobial Activity
Compound C2b derivativeMICB. subtilis0.098[13]
MICS. aureus0.195[13]
Anti-inflammatory Activity
Compound D7-acyl-5-chloro-2-oxoCarrageenan-induced paw edemaRatSignificant inhibition[4]

V. Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives stem from their ability to modulate key signaling pathways involved in disease pathogenesis.

A. Anticancer: Inhibition of VEGFR-2 Signaling

Many this compound derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.[3]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade.

B. Anti-inflammatory: Modulation of Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of some benzoxazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

COX_Pathway ArachidonicAcid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 via COX-1 & COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound Derivative Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway in inflammation.

VI. Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of This compound Derivatization Derivatization at 2-position Synthesis->Derivatization Purification Purification & Characterization (NMR, MS, HPLC) Derivatization->Purification Anticancer Anticancer Assays (MTT, VEGFR-2, Apoptosis) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC, Agar Diffusion) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Assays (Carrageenan-induced Edema) Purification->Antiinflammatory DataAnalysis IC50/MIC Determination SAR Studies Anticancer->DataAnalysis Antimicrobial->DataAnalysis Antiinflammatory->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

Caption: General workflow for drug discovery.

VII. Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably versatile platform in medicinal chemistry, yielding derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities. The synthetic accessibility and the potential for diverse functionalization make it a key scaffold for future drug discovery efforts. Further exploration of this privileged structure, guided by the protocols and insights provided in this guide, holds significant promise for the development of novel and effective therapeutic agents to address a wide range of human diseases.

VIII. References

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - Full article. (URL: [Link])

  • Process for preparing chlorobenzoxazoles - Google Patents. (URL: )

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - NIH. (URL: [Link])

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis. (URL: [Link])

  • In vitro VEGFR-2 inhibitory assay. - ResearchGate. (URL: [Link])

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC - PubMed Central. (URL: [Link])

  • Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. (URL: [Link])

  • Cas 3621-82-7,2,6-Dichlorobenzoxazole - LookChem. (URL: [Link])

  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation - ResearchGate. (URL: [Link])

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed. (URL: [Link])

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (URL: [Link])

  • Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents. (URL: )

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - Baghdad Science Journal. (URL: [Link])

  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed. (URL: [Link])

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (URL: [Link])

  • (PDF) Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents - ResearchGate. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (URL: [Link])

  • (PDF) A comprehensive review on biological activities of oxazole derivatives. (URL: [Link])

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC - NIH. (URL: [Link])

Sources

High-throughput screening assays for 7-Chlorobenzo[d]oxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to High-Throughput Screening (HTS) assays for identifying and characterizing bioactive 7-Chlorobenzo[d]oxazole derivatives.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this scaffold have been investigated for their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others.[1][2][3] The this compound moiety, in particular, offers a synthetically versatile starting point for creating diverse chemical libraries aimed at discovering novel therapeutic agents.[4]

High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target or elicit a desired phenotypic response.[5][6] For a screening campaign involving this compound derivatives to be successful, it is critical to employ robust, validated, and relevant HTS assays.

This guide, intended for researchers and drug development professionals, provides detailed application notes and protocols for a multi-tiered HTS strategy. We will first describe a target-based biochemical assay focused on kinase inhibition, a frequent mechanism of action for anticancer agents.[5] Subsequently, we will detail a cell-based phenotypic screening cascade to assess compound cytotoxicity and elucidate the mechanism of cell death.

Section 1: Target-Based Screening: Kinase Inhibition Profiling

Protein kinases are a major class of drug targets, especially in oncology.[5] Many small molecule cancer therapeutics function by inhibiting specific kinases involved in aberrant cell signaling pathways. A biochemical kinase assay is therefore a logical starting point for screening this compound libraries.

Assay Principle: Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, single-reagent-addition method ideal for HTS.[7][8] It quantifies the activity of a purified kinase by measuring the amount of adenosine triphosphate (ATP) remaining in the reaction after substrate phosphorylation.[9] The assay utilizes the enzyme luciferase, which generates a luminescent signal in the presence of ATP.

The kinase reaction is first performed in the presence of the test compounds. Then, the Kinase-Glo® reagent is added, which simultaneously stops the kinase reaction and initiates the light-generating luciferase reaction. The resulting luminescent signal is inversely proportional to the kinase activity; high kinase activity consumes more ATP, leading to a low luminescent signal, whereas effective inhibition of the kinase results in less ATP consumption and a high luminescent signal.[7][10]

Causality Behind Experimental Choice: This assay is selected for HTS due to its high sensitivity, broad dynamic range, and simple "add-mix-read" protocol, which minimizes handling steps and is amenable to automation.[7] The robust signal and excellent Z'-factor values (typically >0.7) ensure that the assay can reliably distinguish between active inhibitors and inactive compounds.[7][9]

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound 1. Compound Dispensing (this compound Derivatives) in DMSO Incubate 3. Kinase Reaction (Add Mix to Compounds, Incubate at RT) Compound->Incubate Transfer to Assay Plate Kinase_Mix 2. Kinase/Substrate Mix (Enzyme, Substrate, Buffer, ATP) Kinase_Mix->Incubate Add to Assay Plate Add_KG 4. Add Kinase-Glo® Reagent (Stops Kinase Rxn, Initiates Luminescence) Incubate->Add_KG After Incubation Time Detect 5. Signal Detection (Measure Luminescence on Plate Reader) Add_KG->Detect After Stabilization Calculate 6. Calculate % Inhibition Detect->Calculate IC50 7. Generate IC50 Curves (Dose-Response) Calculate->IC50

Caption: Workflow for the Kinase-Glo® HTS Assay.

Detailed Protocol: Kinase-Glo® Assay

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other formats.

1. Reagent Preparation:

  • Compound Plates: Prepare serial dilutions of the this compound derivatives in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used.
  • Kinase Reaction Buffer: Prepare according to the specific kinase requirements (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® Buffer with the Kinase-Glo® Substrate as per the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[8]

2. Assay Procedure:

  • Compound Dispensing: Transfer 50 nL of each compound solution from the compound plate to the wells of a white, opaque 384-well assay plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
  • Kinase Reaction Initiation: Prepare a master mix containing the kinase, its specific substrate, and ATP in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase. Add 5 µL of this master mix to each well of the assay plate.
  • Incubation: Mix the plate on a plate shaker for 1 minute. Incubate the reaction at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
  • Signal Generation: Add 5 µL of the prepared Kinase-Glo® Reagent to each well.
  • Signal Stabilization & Measurement: Mix the plate on a shaker for 2 minutes to ensure cell lysis and signal stabilization. Incubate at room temperature for 10 minutes. Measure the luminescent signal using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
  • For compounds showing significant inhibition, perform a dose-response experiment to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 2: Cell-Based Screening: A Phenotypic Cascade

While target-based assays are powerful, they do not provide information on cell permeability, off-target effects, or general cytotoxicity.[6] A cell-based phenotypic screening cascade is essential to profile the activity of hit compounds in a more biologically relevant context.[11][12] We propose a two-step cascade: a primary screen for cytotoxicity followed by a secondary screen to determine if cell death occurs via apoptosis.

Assay 2.1: Primary Screen for Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choice: The MTT assay is chosen as the primary screen due to its cost-effectiveness, straightforward protocol, and high-throughput compatibility. It provides a reliable first pass to eliminate non-potent or non-cell-permeable compounds and prioritize cytotoxic "hits" for further investigation.

Detailed Protocol: MTT Cytotoxicity Assay

1. Cell Preparation:

  • Culture a relevant cancer cell line (e.g., HCT116 for colorectal cancer) under standard conditions (e.g., 37°C, 5% CO₂).[14]
  • Harvest cells using trypsin and perform a cell count. Resuspend the cells in fresh culture medium to the desired seeding density.

2. Assay Procedure (96-well format):

  • Cell Seeding: Seed 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate. Seeding density must be optimized but is often between 5,000 and 10,000 cells/well.[13][15] Incubate for 24 hours to allow for cell attachment.
  • Compound Treatment: Add various concentrations of the this compound derivatives to the wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic drug like Doxorubicin) wells.
  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[15]
  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).
  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[15][16]
  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
ParameterRecommended ConditionRationale & Citation
Cell Line HCT116 (human colorectal carcinoma)A well-characterized cancer cell line used in anticancer drug screening.[14]
Seeding Density 5,000 cells/well (96-well plate)Ensures cells are in a logarithmic growth phase during treatment.[15]
Compound Incubation 48 - 72 hoursAllows sufficient time for cytotoxic effects to manifest.[15]
MTT Incubation 4 hoursOptimal time for formazan crystal formation in most cell lines.
Solubilization Agent DMSOEffectively dissolves formazan crystals for accurate absorbance reading.[15]
Absorbance Reading 570 nm (Test), 630 nm (Reference)Standard wavelengths for measuring formazan absorbance and background correction.
Assay 2.2: Secondary Screen for Apoptosis (Caspase-Glo® 3/7 Assay)

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[17] A hallmark of apoptosis is the activation of a family of proteases called caspases, with caspases 3 and 7 being key executioners of the process.[18] The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures the activity of these two caspases. The assay provides a proluminogenic caspase-3/7 substrate which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a "glow" luminescent signal proportional to caspase activity.[18]

Causality Behind Experimental Choice: This assay is an ideal secondary screen because it provides direct mechanistic insight into the cause of cytotoxicity observed in the MTT assay. Its "add-mix-read" format is simple, rapid, and suitable for HTS, allowing for efficient confirmation of apoptosis-inducing compounds.[17][18]

Integrated Cell-Based Screening Workflow

G cluster_primary Primary Screen cluster_analysis1 Analysis & Triage cluster_secondary Secondary Screen (Mechanism of Action) cluster_analysis2 Confirmation Start Compound Library (this compound Derivatives) MTT MTT Assay (Measure Cell Viability) Start->MTT Triage Identify Cytotoxic Hits (e.g., >50% reduction in viability) MTT->Triage Caspase Caspase-Glo® 3/7 Assay (Measure Apoptosis) Triage->Caspase Test Hits in Dose-Response Confirm Confirm Apoptotic Inducers (Potent and Efficacious) Caspase->Confirm

Caption: A sequential HTS workflow for phenotypic screening.

Detailed Protocol: Caspase-Glo® 3/7 Assay

1. Assay Setup:

  • Seed and treat cells with the this compound derivatives in white, opaque-walled 96-well plates as described for the MTT assay. The opaque walls are necessary to prevent well-to-well crosstalk of the luminescent signal.
  • Include positive controls (e.g., Staurosporine) known to induce apoptosis.

2. Assay Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol.
  • Reagent Addition: After the compound incubation period (e.g., 24-48 hours), remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow the signal to stabilize.
  • Measurement: Measure the luminescence of each sample in a plate-reading luminometer.

Conclusion

The discovery of novel bioactive this compound derivatives requires a robust and logically structured HTS campaign. The strategy outlined here provides a comprehensive framework, beginning with a sensitive, target-based kinase inhibition assay to identify potent biochemical hits. This is followed by a crucial phenotypic cascade that first confirms cytotoxicity and cell permeability in a relevant cancer cell line using the MTT assay, and then elucidates the mechanism of action through a specific apoptosis assay like Caspase-Glo® 3/7. This integrated approach maximizes the chances of identifying high-quality lead compounds for further preclinical development.

References

  • Roche Applied Science. (n.d.).
  • CLYTE Technologies. (2025).
  • Echelon Biosciences. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • Lee, S.-Y., Doh, I., & Lee, D. W. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Molecules, 24(18), 3362. [Link]

  • Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Sartorius. (n.d.). Apoptosis Assays for High-Throughput Cytometry.
  • Al-Dhaheri, M., et al. (2021). Apoptosis assessment in high-content and high-throughput screening assays. Biotechniques, 70(6), 309-318. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Al-Dhaheri, M., et al. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Taylor & Francis Online, 70(6), 309-318. [Link]

  • Zaqout, S. (2014). You'll See Dead Cells (They're Everywhere) with High-Throughput Caspase Assays. Biocompare.
  • Parker, G. J., et al. (2001). A fluorescence polarization assay for native protein substrates of kinases. Journal of Biomolecular Screening, 6(2), 91-98. [Link]

  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • BPS Bioscience. (n.d.).
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Kido, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(7), 746-754. [Link]

  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • Fabian, M. A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 12(6), 681-691. [Link]

  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay.
  • Biocompare. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]

  • Maresca, G., et al. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR Publications. [Link]

  • Corning Incorporated. (n.d.).
  • Zhang, Y., & Xing, L. (2006). Fluorescence detection techniques for protein kinase assay. Journal of Fluorescence, 16(5), 687-695. [Link]

  • Biocompare. (n.d.).
  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]

  • Reddy, C. S., et al. (2013). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Journal of the Korean Chemical Society, 57(3), 364-369. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

  • El-Sayed, N. N. E., & Al-Zahrani, R. A. M. (2020). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 6(2), 255-263.
  • Rashid, M., et al. (2022). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Molecules, 27(21), 7434. [Link]

  • BenchChem. (2025).
  • Tozkoparan, B., et al. (2007). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Arzneimittelforschung, 57(6), 357-364. [Link]

  • BenchChem. (2025). A Comparative Guide to Novel Compounds Derived from 5-Chlorobenzo[d]oxazole Scaffold as Potential Therapeutic Agents.
  • Sharma, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 28. [Link]

  • El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

Sources

Application Note: A Comprehensive Guide to In Vitro Cytotoxicity Profiling of 7-Chlorobenzo[d]oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide

Introduction

The benzoxazole scaffold is a privileged heterocyclic structure that forms the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of benzoxazole have been investigated for anticancer, antimicrobial, anti-inflammatory, and analgesic properties, making them a significant area of interest in medicinal chemistry and drug discovery.[2][3][4] The introduction of specific substitutions, such as the chloro- group at the 7-position of the benzo[d]oxazole ring system, can modulate the biological activity, necessitating a thorough evaluation of their therapeutic potential and safety profile.

A critical early step in the drug development pipeline is the assessment of a compound's effect on cell viability and its potential to induce cell death.[5][6][7] In vitro cytotoxicity assays provide essential data for characterizing dose-dependent toxicity, understanding mechanisms of cell death, and guiding the selection of promising drug candidates for further preclinical development.[5][8]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct a comprehensive in vitro cytotoxicity assessment of novel 7-Chlorobenzo[d]oxazole compounds. We will move beyond single-endpoint assays to advocate for a multi-parametric approach, which is crucial for building a complete cytotoxicity profile. By combining assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can gain deeper insights into the compound's mechanism of action.

Chapter 1: Foundational Principles of Cytotoxicity Testing

The Rationale for a Multi-Assay Approach

The three pillars of a comprehensive cytotoxicity assessment are:

  • Metabolic Viability: Measures the metabolic activity of a cell population, which is often proportional to the number of viable cells.

  • Membrane Integrity: Detects the leakage of intracellular components, a hallmark of necrosis or late-stage apoptosis.

  • Apoptosis Markers: Identifies key events in the programmed cell death pathway, such as caspase activation or membrane flipping.

G cluster_0 Compound Treatment cluster_1 Cellular Response cluster_2 Recommended Assay Panel Compound This compound Compound Metabolism Mitochondrial Function (Metabolic Activity) Compound->Metabolism Impacts Membrane Plasma Membrane Integrity Compound->Membrane Impacts Apoptosis Programmed Cell Death (Apoptosis) Compound->Apoptosis Impacts MTT MTT Assay Metabolism->MTT Measures LDH LDH Release Assay Membrane->LDH Measures Caspase Caspase-3/7 Assay Apoptosis->Caspase Detects Annexin Annexin V Staining Apoptosis->Annexin Detects MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) for cell adherence start->incubate1 treat Treat with this compound compounds (serial dilutions) incubate1->treat incubate2 Incubate for desired exposure period (e.g., 24-72h) treat->incubate2 add_mtt Add MTT reagent (e.g., to 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (3-4h) to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, acidified isopropanol) incubate3->solubilize shake Shake plate to dissolve crystals solubilize->shake read Read absorbance at ~570nm (reference ~630nm) shake->read end Calculate % Viability and IC50 Value read->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light at -20°C. [9][10]* Cell culture medium, serum, and appropriate cells

  • This compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol). [10]* Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

      • Untreated Control: Cells in culture medium only (represents 100% viability).

      • Media Blank: Culture medium without cells to subtract background absorbance. [10]3. Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well. [9][10]5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. [10]7. Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm. A reference wavelength of 620-630 nm can be used to reduce background noise. [10]

Data Analysis & Presentation
  • Correct for Background: Subtract the average absorbance of the media blank wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle (0.1% DMSO) 0100 ± 4.5
7-Chloro-Cmpd-A 195.2 ± 5.1
1065.7 ± 3.8
5020.1 ± 2.2
1008.3 ± 1.5
Positive Control (Doxorubicin) 148.5 ± 4.1
Calculated IC₅₀ (7-Chloro-Cmpd-A) 25.4 µM -

Chapter 3: Membrane Integrity - LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane rupture. [11][12]The amount of LDH in the supernatant is proportional to the number of damaged cells.

LDH Assay Workflow

LDH_Workflow start Seed and treat cells in 96-well plate (as in MTT assay) incubate Incubate for desired exposure period start->incubate centrifuge Centrifuge plate to pellet intact cells and debris incubate->centrifuge transfer Carefully transfer supernatant to a new 96-well plate centrifuge->transfer reagent Add LDH reaction mixture (contains substrate and dye) transfer->reagent incubate_rt Incubate at room temperature (protected from light) reagent->incubate_rt stop Add Stop Solution incubate_rt->stop read Read absorbance at ~490nm (reference ~680nm) stop->read end Calculate % Cytotoxicity read->end

Caption: General workflow for a colorimetric LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency).

  • 96-well flat-bottom plates

  • Cells and test compounds prepared as in the MTT assay.

  • Lysis Buffer (usually 10X, provided in kits) to create a maximum LDH release control.

Procedure:

  • Plate Setup: Seed and treat cells with this compound compounds as described for the MTT assay (Steps 1 & 2).

    • Controls: In addition to the vehicle and untreated controls, set up a Maximum Release Control by adding 10 µL of 10X Lysis Buffer to a set of untreated wells 45 minutes before the end of the incubation period. [13]2. Incubation: Incubate the plate for the desired duration at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the assay plate at ~250 x g for 5 minutes to pellet the cells.

  • Transfer: Carefully transfer 50 µL of supernatant from each well to a fresh, flat-bottom 96-well plate. Be cautious not to disturb the cell pellet. [13]5. LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. [14]7. Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.

  • Reading: Gently tap the plate to mix. Measure the absorbance at 490 nm and a reference wavelength of 680 nm within one hour. [14]

Data Analysis & Presentation
  • Correct for Background: Subtract the 680 nm absorbance value from the 490 nm value for each well. Then, subtract the average background from the media blank control.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Spontaneous Release is the absorbance from the untreated control wells.

    • Maximum Release is the absorbance from the lysis buffer-treated wells.

CompoundConcentration (µM)% Cytotoxicity (Mean ± SD)
Vehicle (0.1% DMSO) 03.1 ± 1.2
7-Chloro-Cmpd-A 108.5 ± 2.1
5045.3 ± 4.5
10088.9 ± 6.3
Positive Control (Triton X-100) 1%100 ± 3.7
Calculated EC₅₀ (7-Chloro-Cmpd-A) 55.1 µM -

Chapter 4: Unveiling the Mechanism - Apoptosis Assays

Observing a cytotoxic effect is the first step; understanding the mechanism is crucial. Apoptosis, or programmed cell death, is a key pathway targeted by many anticancer agents. [15]We describe two gold-standard assays to detect the hallmarks of apoptosis.

Caspase-3/7 Activity Assay

The activation of executioner caspases, particularly caspase-3 and caspase-7, is a central event in the apoptotic cascade. [16]These enzymes cleave critical cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis. Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive method to measure this activity. [17]The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity. [17]

Apoptotic Pathway and Caspase Activation

Apoptosis_Pathway cluster_0 Apoptotic Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Outcome Compound This compound Compound Initiator Initiator Caspases (e.g., Caspase-8, -9) Compound->Initiator Activates Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner Activates Cleavage Substrate Cleavage (e.g., PARP) Executioner->Cleavage Performs Assay Caspase-Glo® 3/7 Assay Measures Activity Here Executioner->Assay Death Apoptotic Cell Death Cleavage->Death

Caption: Simplified diagram of caspase-mediated apoptosis.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Cells and test compounds

  • Luminometer

Procedure:

  • Plate Setup: Seed cells in the white-walled 96-well plate and treat with compounds as previously described. The final volume per well should be 100 µL.

  • Incubation: Incubate for a period determined by kinetic studies, as caspase activation is transient (typically 4-24 hours). 3. Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add-Mix-Measure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. [17]5. Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Reading: Measure the luminescence of each well using a plate-reading luminometer.

Annexin V Staining for Apoptosis Detection

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. [18]Annexin V is a protein with a high, calcium-dependent affinity for PS. [18][19]By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be detected by flow cytometry. Co-staining with a viability dye like Propidium Iodide (PI) or 7-AAD, which can only enter cells with compromised membranes, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. [15]

Annexin V Assay Workflow

Annexin_Workflow start Culture and treat cells in 6-well plates harvest Harvest cells (including supernatant) start->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend Resuspend cells in 1X Annexin V Binding Buffer wash_pbs->resuspend stain Add Fluorochrome-conjugated Annexin V and PI/7-AAD resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze immediately by Flow Cytometry incubate->analyze end Generate Quadrant Plot for Cell Population Analysis analyze->end

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound compound at relevant concentrations (e.g., around the IC₅₀ value determined by MTT). Include positive and negative controls.

  • Harvest Cells: After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet. [20]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [20]5. Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI Staining Solution. [20][21]6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [20]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (within 1 hour). [20] Data Interpretation: The flow cytometry data is analyzed using a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

References

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Annexin V Stain Protocol. Flow Cytometry Core | ECU - Brody School of Medicine. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Annexin V staining protocol for apoptosis. DAWINBIO. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. PMC - PubMed Central. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC - PubMed Central. [Link]

  • Benzoxazole. Wikipedia. [Link]

Sources

Application Notes and Protocols: Fluorescent Labeling of Biomolecules using 7-Nitrobenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorescent labeling has become an indispensable tool in life sciences research, enabling the visualization and quantification of biomolecules with high sensitivity and specificity[1][2]. Among the vast arsenal of fluorescent probes, 7-nitrobenzo[d]oxazole (NBD) derivatives, particularly 4-chloro-7-nitrobenzo[d]oxazole (NBD-Cl), have established a significant niche. First described in 1968 as a fluorogenic reagent for amino acids, NBD-Cl and its analogs are valued for their small size, which minimizes potential steric hindrance and perturbation of the biomolecule's function[3][4].

This guide provides a comprehensive overview of the principles and methodologies for fluorescently labeling biomolecules using NBD-Cl. We will delve into the underlying chemistry, provide detailed step-by-step protocols for protein labeling, and offer insights into data analysis and troubleshooting, equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile fluorophore.

Principle of the Technology

The utility of NBD-Cl as a labeling reagent is rooted in its fluorogenic nature and its reactivity towards nucleophilic functional groups present in biomolecules[5][6][7]. NBD-Cl itself is essentially non-fluorescent[3][5][8]. However, upon reaction with primary or secondary amines, or thiols, it forms highly fluorescent adducts[5][7][8]. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, as fluorescence is only generated upon successful conjugation.

The Labeling Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The core reaction is a nucleophilic aromatic substitution (SNAr). The NBD ring system is electron-deficient due to the potent electron-withdrawing nitro group[9]. This makes the carbon atom at the 4-position, which is bonded to the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles such as the primary amino groups of lysine residues or the N-terminus of a protein, as well as the sulfhydryl group of cysteine residues[9].

The reaction proceeds under mild, slightly basic conditions, where the amine or thiol group is deprotonated, enhancing its nucleophilicity. The nucleophile attacks the C4 carbon, displacing the chloride ion and forming a stable, fluorescent NBD-biomolecule conjugate.

NBD_Cl NBD-Cl (Non-fluorescent) NBD_Biomolecule NBD-Biomolecule Conjugate (Fluorescent) NBD_Cl->NBD_Biomolecule Nucleophilic Attack HCl HCl Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->NBD_Biomolecule

Figure 1: Reaction of NBD-Cl with a primary amine on a biomolecule.
Key Features of NBD Fluorophores
  • Environmental Sensitivity: The fluorescence emission of NBD adducts is highly sensitive to the polarity of the local environment. The quantum yield is typically low in aqueous solutions but increases significantly in nonpolar, hydrophobic environments, such as within a protein's interior or a lipid membrane[4][5][10]. This solvatochromic property is advantageous for probing conformational changes and ligand binding events.

  • Small Size: The compact structure of the NBD moiety is less likely to interfere with the biological activity of the labeled molecule compared to larger fluorophores[4][11].

  • Reactivity: NBD-Cl reacts readily with amines and thiols under mild conditions[5][8]. While it reacts with both, the resulting NBD-amine adducts are significantly more fluorescent than NBD-thiol adducts[5].

  • pH-Dependent Selectivity: The pKa of the α-amino group at the N-terminus of a protein is typically lower (pKa ~7-8) than that of the ε-amino group of lysine side chains (pKa ~10.5). By carefully controlling the reaction pH, it is possible to achieve selective labeling of the N-terminus. Labeling at a neutral pH (e.g., 7.0) favors modification of the N-terminal amine, whereas a higher pH (e.g., 8.0-9.0) will also label lysine residues[12][13].

Photophysical Properties

The following table summarizes the key spectral properties of NBD-amine adducts.

PropertyValueReference
Excitation Maximum (λex)~464 nm[5][8]
Emission Maximum (λem)~512 nm[5][8]
AppearanceOrange/Yellow[8][14]

Experimental Protocols

A. Preparation of NBD-Cl Stock Solution

Rationale: NBD-Cl is light-sensitive and susceptible to hydrolysis. Stock solutions should be prepared fresh in a suitable anhydrous organic solvent and stored protected from light and moisture. Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used.

Materials:

  • 4-Chloro-7-nitrobenzo[d]oxazole (NBD-Cl)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Microcentrifuge tubes

Protocol:

  • Allow the vial of NBD-Cl powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10-20 mM stock solution of NBD-Cl in anhydrous DMSO. For example, to make a 10 mM solution, dissolve 2.0 mg of NBD-Cl (MW = 199.55 g/mol ) in 1.0 mL of anhydrous DMSO.

  • Vortex briefly to ensure the powder is fully dissolved.

  • Wrap the tube in aluminum foil to protect it from light.

  • Store the stock solution at -20°C, desiccated. For best results, use the solution within a few weeks.

B. Protocol for Protein Labeling

Rationale: This protocol is optimized for labeling primary amines on a protein. The pH of the reaction buffer is critical for controlling the extent and selectivity of labeling. A molar excess of the dye is used to ensure efficient labeling, but the excess must be removed after the reaction to prevent interference in downstream applications.

Materials:

  • Protein of interest (in a buffer free of primary amines, e.g., PBS, HEPES, or bicarbonate)

  • NBD-Cl stock solution (from Protocol A)

  • Reaction Buffer: 50 mM Sodium Bicarbonate, pH 8.3 (or PBS, pH 7.4 for more N-terminal selective labeling)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis tubing

Protocol:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Calculate the required volume of NBD-Cl stock solution. A 10 to 20-fold molar excess of NBD-Cl over the protein is a good starting point. The optimal ratio should be determined empirically for each protein.

  • While gently vortexing the protein solution, add the calculated volume of the NBD-Cl stock solution dropwise.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).

  • Optional Quenching Step: To stop the reaction, add a quenching solution containing a high concentration of a primary amine (e.g., Tris) to a final concentration of 50-100 mM. This will react with any unreacted NBD-Cl. Incubate for an additional 30 minutes.

  • Separate the NBD-labeled protein from the unreacted dye and reaction byproducts. This is most commonly achieved using a size-exclusion chromatography column (e.g., PD-10 desalting column) equilibrated with your desired storage buffer (e.g., PBS).

  • Collect the colored fractions corresponding to the labeled protein. The NBD-labeled protein will appear yellow[14].

  • Measure the absorbance of the purified conjugate to determine the degree of labeling (see Section D).

  • Store the labeled protein at 4°C or -20°C, protected from light.

C. General Experimental Workflow

prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.4-8.5) reaction 3. Reaction Incubation (1-2h, RT, Dark) prep_protein->reaction prep_nbd 2. Prepare NBD-Cl Stock (10-20 mM in DMSO) prep_nbd->reaction purification 4. Purification (Size-Exclusion Chromatography) reaction->purification characterization 5. Characterization (Spectroscopy) purification->characterization application 6. Downstream Application (e.g., Fluorescence Microscopy) characterization->application

Figure 2: General workflow for fluorescent labeling of proteins with NBD-Cl.
D. Calculation of Degree of Labeling (DOL)

Rationale: The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, is a critical parameter. It can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~464 nm (for the NBD dye).

Procedure:

  • Measure the absorbance of the purified NBD-protein conjugate at 280 nm (A280) and 464 nm (A464).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the NBD dye at 280 nm.

    • Correction Factor (CF): CF = A280 of NBD / A464 of NBD. The CF for NBD is approximately 0.11.

    • Corrected A280: A280,corr = A280,measured - (A464,measured × CF)

    • Protein Concentration (M): [Protein] = A280,corr / (εprotein × path length)

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the conjugated dye.

    • Dye Concentration (M): [Dye] = A464,measured / (εNBD × path length)

      • εNBD for NBD-amine conjugates is ~13,000 M-1cm-1 at 464 nm.

  • Calculate the DOL.

    • DOL = [Dye] / [Protein]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Labeling Efficiency Protein buffer contains primary amines (e.g., Tris, glycine).Exchange the protein into an amine-free buffer like PBS, HEPES, or bicarbonate before labeling.
Incorrect pH of reaction buffer.Verify the pH of the reaction buffer. For efficient amine labeling, pH should be between 7.5 and 9.0.[15]
Inactive NBD-Cl reagent.NBD-Cl is sensitive to moisture and light. Prepare a fresh stock solution from powder.
Insufficient molar excess of dye.Increase the molar ratio of NBD-Cl to protein. Perform a titration to find the optimal ratio.
Protein Precipitation High concentration of organic solvent (DMSO) from the dye stock.The volume of the NBD-Cl stock solution should not exceed 5-10% of the total reaction volume.
Protein is unstable under the labeling conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Check protein stability at the reaction pH.
High Background Fluorescence Incomplete removal of unreacted dye.Ensure thorough purification. Use a longer size-exclusion column or perform a second purification step (e.g., dialysis).
Loss of Protein Activity Labeling of critical residues in the active or binding site.Reduce the molar excess of NBD-Cl to achieve a lower DOL. Try labeling at a more neutral pH (~7.0) to favor N-terminal modification over lysine residues[13].
Signal Instability Presence of reducing agents in the buffer.Avoid using buffers containing thiols like DTT or β-mercaptoethanol, as they can react with the NBD moiety[15].
Photobleaching.Minimize exposure of the labeled sample to light. Use anti-fade reagents in imaging applications.

References

  • Interchim. (n.d.). FluoProbes®. Retrieved from [Link]

  • Al-Shabib, N. A., Al-Jafari, A. A., Al-Lohedan, H. A., & Al-Otaibi, M. S. (2020). The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques. Molecules, 25(23), 5698.
  • Ghosh, P. B., & Whitehouse, M. W. (1968). The highly electrophilic character of 4-chloro-7-nitrobenzofurazan and possible consequences for its application as a protein-labelling reagent. Biochemical Journal, 108(1), 155–156.
  • Gherase, D., & Pinteala, M. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6149.
  • Gherase, D., & Pinteala, M. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. National Institutes of Health. Retrieved from [Link]

  • Wu, L., Yuan, L., & Zhang, X. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 47(1), 58-77.
  • Bernal-Perez, J. A., et al. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. Analytical Biochemistry, 428(1), 37-42.
  • Bernal-Perez, J. A., et al. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: A method to distinguish protein N-terminal acetylation. ResearchGate. Retrieved from [Link]

  • Sharma, S. D., et al. (1998). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of Medicinal Chemistry, 41(14), 2530-2538.
  • Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104.
  • Uchiyama, S., et al. (2001). New fluorogenic reagent having halogenobenzofurazan structure for thiols: 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. Analytical Chemistry, 73(15), 3723-3731.
  • Riela, S., et al. (2020). Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. Organic & Biomolecular Chemistry, 18(47), 9636-9643.
  • Frias, J. C., & Sobral, A. J. (2017). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules, 22(11), 1957.
  • ChemBK. (n.d.). 4-chloro-7-nitrobenzo[c][5][8][14]oxadiazole. Retrieved from [https://www.chembk.com/en/chem/4-chloro-7-nitrobenzo[c][5][8][14]oxadiazole]([Link]5][8][14]oxadiazole)

  • Imai, K., Toyo'oka, T., & Watanabe, Y. (1983). A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. Analytical Biochemistry, 128(2), 471-473.
  • Al-Dies, A. M., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 589.
  • Gande, M. E., et al. (2006). Benzophenoxazine-based fluorescent dyes for labeling biomolecules. Chemistry – A European Journal, 12(28), 7446-7456.
  • Chattopadhyay, A., & Mukherjee, S. (2014). Application of NBD-Labeled Lipids in Membrane and Cell Biology. Methods in Molecular Biology, 1159, 121-135.
  • Sahoo, H. (2012). Fluorescent labeling techniques in biomolecules: a flashback. RSC Advances, 2(19), 7017-7029.
  • Li, Y., et al. (2016). An expeditious synthesis of 6,7-dihydrodibenzo[b,j][3][16] phenanthroline derivatives as fluorescent materials. RSC Advances, 6(106), 104505-104509.

  • Contreras, F. X., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol, 13(13), e4713.
  • Pucadyil, T. J., Mukherjee, S., & Chattopadhyay, A. (2007). Organization and Dynamics of NBD-Labeled Lipids in Membranes Analyzed by Fluorescence Recovery after Photobleaching. Journal of Physical Chemistry B, 111(19), 5436-5443.
  • Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

  • Wehber, M., et al. (1998). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 41(14), 2539-2546.
  • Toyo'oka, T., & Imai, K. (1984).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 7-Chlorobenzo[d]oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chlorobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome common challenges and improve your reaction yields.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of this compound can be attributed to a variety of factors, from the quality of starting materials to the specifics of the reaction work-up. Below are common issues and their solutions, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low, and I suspect an issue with the cyclization step. What are the most critical parameters to investigate?

Low yield in the cyclization of 2-amino-6-chlorophenol is a frequent challenge. The key to resolving this lies in a systematic evaluation of the reaction conditions.

Answer:

The cyclization to form the benzoxazole ring is the most critical step in the synthesis of this compound. Several factors can influence the efficiency of this reaction. Here’s a breakdown of the most critical parameters to investigate:

  • Choice of Cyclizing Agent and Catalyst: The selection of the reagent that provides the carbon atom for the oxazole ring is paramount. While various reagents can be used, their reactivity and the reaction conditions they require differ significantly.

    • Formic Acid: A common and cost-effective choice, formic acid acts as both the solvent and the carbon source. However, the reaction often requires high temperatures (reflux), which can lead to side product formation.

    • Triethyl Orthoformate with an Acid Catalyst: This combination is often a milder and more efficient alternative to formic acid alone. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial for activating the orthoformate.

  • Reaction Temperature and Time: These two parameters are intrinsically linked. Insufficient temperature or time will result in incomplete conversion of the starting material. Conversely, excessive heat or prolonged reaction times can lead to the degradation of the product or the formation of polymeric byproducts.

    • Optimization: A systematic approach to optimizing these parameters is recommended. Running small-scale parallel reactions at different temperatures and monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the optimal conditions for your specific setup.

  • Solvent Selection: The choice of solvent can significantly impact the solubility of the starting materials and the reaction kinetics.

    • High-Boiling Point Solvents: For reactions requiring elevated temperatures, high-boiling point aromatic solvents such as toluene or xylene are often employed to allow for effective water removal, which drives the reaction to completion.

  • Water Removal: The cyclization reaction is a condensation reaction that produces water as a byproduct. The presence of water can inhibit the reaction or even lead to the hydrolysis of the product.

    • Dean-Stark Apparatus: The use of a Dean-Stark apparatus is highly recommended when using solvents like toluene or xylene to continuously remove water from the reaction mixture, thereby shifting the equilibrium towards the product.

To systematically troubleshoot the cyclization step, consider the following experimental workflow:

G cluster_start cluster_troubleshooting Troubleshooting Workflow cluster_outcome start Low Yield in Cyclization reagent Evaluate Cyclizing Agent (e.g., Formic Acid vs. Triethyl Orthoformate) start->reagent Step 1 conditions Optimize Reaction Conditions (Temperature & Time) reagent->conditions Step 2 solvent Assess Solvent & Water Removal (e.g., Toluene with Dean-Stark) conditions->solvent Step 3 workup Refine Work-up & Purification solvent->workup Step 4 end Optimized Yield workup->end

Caption: Troubleshooting workflow for low cyclization yield.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products, and how can I minimize their formation?

The formation of multiple byproducts is a clear indication of non-selective reaction conditions or the presence of impurities.

Answer:

The presence of multiple spots on a TLC plate points towards the formation of side products, which can significantly reduce the yield of this compound. The most common side products in this synthesis are:

  • Unreacted 2-Amino-6-chlorophenol: This is often the case when the reaction has not gone to completion.

  • Formylated Intermediate: If the cyclization is incomplete, the N-formylated intermediate may be present.

  • Polymeric Materials: At high temperatures, aminophenols are susceptible to polymerization, resulting in intractable tars that can complicate purification.

  • Isomeric Byproducts: If the starting aminophenol contains isomeric impurities, these can lead to the formation of isomeric benzoxazole products.

Strategies to Minimize Side Product Formation:

  • Purity of Starting Materials: Ensure the high purity of the 2-amino-6-chlorophenol. Impurities can act as catalysts for side reactions or lead to the formation of undesired products.

  • Control of Reaction Temperature: As mentioned previously, excessive heat is a major contributor to byproduct formation. Maintain a consistent and optimized temperature throughout the reaction.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run at high temperatures for extended periods.

  • Gradual Addition of Reagents: In some cases, the slow and controlled addition of one reagent to another can help to maintain a low concentration of the reactive species, thereby minimizing side reactions.

Question 3: My work-up procedure seems to result in product loss. What is an effective method for isolating and purifying this compound?

An inefficient work-up and purification strategy can be a significant source of yield loss.

Answer:

The work-up and purification of this compound must be carefully considered to maximize recovery. A typical and effective procedure involves the following steps:

  • Quenching the Reaction: Once the reaction is complete, the mixture should be cooled to room temperature. If a strong acid like p-TSA was used, it should be neutralized. A weak base, such as a saturated aqueous solution of sodium bicarbonate, is often used for this purpose.

  • Extraction: The product is then typically extracted from the aqueous layer into an organic solvent. Dichloromethane or ethyl acetate are common choices due to their ability to dissolve the product and their immiscibility with water.

  • Washing: The organic layer should be washed with brine (saturated aqueous sodium chloride) to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is rarely pure enough for immediate use. The most common method for purifying this compound is column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical eluent system.

The following diagram illustrates a logical decision-making process for optimizing the purification of your product:

G cluster_start cluster_purification Purification Strategy cluster_outcome start Crude this compound tlc Analyze Crude by TLC start->tlc column Column Chromatography (Silica Gel) tlc->column Multiple Spots recrystallization Recrystallization tlc->recrystallization One Major Spot purity_check Assess Purity (NMR, LC-MS) column->purity_check recrystallization->purity_check end Pure Product purity_check->end

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the reaction with triethyl orthoformate?

The acid catalyst, typically p-toluenesulfonic acid (p-TSA), protonates one of the ethoxy groups of triethyl orthoformate. This makes it a better leaving group, facilitating the nucleophilic attack by the amino group of 2-amino-6-chlorophenol, which is the first step in the formation of the benzoxazole ring.

Q2: Can I use other orthoesters for this synthesis?

Yes, other orthoesters, such as trimethyl orthoformate, can also be used. The choice between them often comes down to cost, availability, and the specific reaction conditions required. Triethyl orthoformate is generally preferred due to its lower volatility and the fact that it produces ethanol as a byproduct, which is easily removed.

Q3: How can I confirm the identity and purity of my final product?

The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Table 1: Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action
Low Conversion Insufficient reaction time or temperature.Optimize reaction conditions by running small-scale trials. Monitor reaction progress by TLC or LC-MS.
Inefficient water removal.Use a Dean-Stark apparatus to remove water azeotropically.
Multiple Byproducts Reaction temperature is too high.Lower the reaction temperature and monitor for byproduct formation.
Impure starting materials.Purify the 2-amino-6-chlorophenol before use.
Product Loss During Work-up Incomplete extraction.Perform multiple extractions with a suitable organic solvent.
Inefficient purification.Optimize the column chromatography conditions (e.g., solvent system).

Experimental Protocols

Protocol 1: Synthesis of this compound using Triethyl Orthoformate
  • To a solution of 2-amino-6-chlorophenol (1.0 eq) in toluene, add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Equip the reaction flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux and monitor the removal of ethanol and water in the Dean-Stark trap.

  • Continue heating until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Patil, S. A., et al. (2010). A mild and efficient method for the synthesis of benzoxazoles, benzothiazoles, and benzimidazoles using a task-specific ionic liquid. Tetrahedron Letters, 51(2), 369-373. [Link]

  • Reddy, Y. T., et al. (2007). A new protocol for the synthesis of 2-substituted benzoxazoles. Journal of Molecular Catalysis A: Chemical, 261(2), 193-196. [Link]

  • Kalmode, H. P., et al. (2013). A novel and an efficient one-pot synthesis of 2-substituted benzoxazoles and benzimidazoles. Chinese Chemical Letters, 24(6), 507-510. [Link]

Optimization of reaction conditions for benzoxazole synthesis (catalyst, solvent, temperature)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction conditions for this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Introduction to Benzoxazole Synthesis

Benzoxazoles are a vital class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and pharmaceuticals.[1][2] Their synthesis, most commonly through the condensation of 2-aminophenols with various carbonyl compounds, is often sensitive to reaction conditions.[3] Achieving high yields and purity requires careful optimization of parameters such as the choice of catalyst, solvent, and reaction temperature. This guide provides a structured approach to troubleshoot common issues and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during benzoxazole synthesis.

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?

A1: Low yields are a frequent challenge and a systematic approach to troubleshooting is crucial.[4] Begin by verifying the purity of your starting materials, as impurities in the 2-aminophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[4][5] Next, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), as 2-aminophenols can be susceptible to air oxidation.[4] Finally, critically re-evaluate your reaction conditions, including solvent, temperature, and catalyst choice, as these are pivotal for successful cyclization.[4][6]

Q2: I am observing a significant amount of unreacted starting materials on my TLC plate. What should I do?

A2: The presence of starting materials after the expected reaction time indicates an incomplete reaction. Consider the following troubleshooting steps:

  • Extend the Reaction Time: Continue to monitor the reaction at regular intervals using TLC to determine if the reaction is simply sluggish.[7]

  • Increase the Temperature: The reaction may require more thermal energy to proceed. Gradually increase the temperature, but be mindful of potential side product formation or degradation at excessively high temperatures.[8] Some solvent-free reactions have shown improved yields at temperatures up to 130°C.[9]

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active and not deactivated.[5] Some catalysts are sensitive to air and moisture.[5] Increasing the catalyst loading might also improve the conversion rate.[7]

Q3: My main byproduct appears to be the Schiff base intermediate. How can I promote cyclization to the desired benzoxazole?

A3: The formation of a stable Schiff base intermediate is a common issue where the intermediate fails to cyclize efficiently.[7] To promote the subsequent cyclization, you can try the following:

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step.[7]

  • Change the Catalyst: Some catalysts, particularly Lewis acids, are more effective at promoting the cyclization of the Schiff base.[7]

  • Add an Oxidizing Agent: In some cases, the cyclization is an oxidative process, and the addition of a suitable oxidant can facilitate the reaction.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed solutions to specific problems you might encounter.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.

    • Solution: Screen a variety of catalysts (homogeneous, heterogeneous, or nanocatalysts) to find the most effective one for your specific substrates.[10] Consider optimizing the catalyst loading, as even small changes can significantly impact the yield.[7]

  • Improper Solvent: The solvent plays a crucial role in reaction efficiency by influencing reactant solubility and stabilizing intermediates.[11]

    • Solution: Conduct a solvent screen with a range of polarities (e.g., ethanol, DMF, acetonitrile, or even solvent-free conditions).[11] Greener solvents like ethanol and water have proven effective in many cases.[7]

  • Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.[7]

    • Solution: Perform a temperature optimization study. A gradual increase in temperature can often improve yields, but be sure to monitor for byproduct formation.[8] For example, some systems find an optimal temperature around 70°C, while others require up to 140°C.[7]

Problem 2: Formation of Multiple Side Products

Possible Causes & Solutions:

  • Over-alkylation/acylation: Multiple substitutions can occur on the benzoxazole ring.

    • Solution: Carefully control the stoichiometry of your reactants.

  • Polymerization: Starting materials or intermediates may polymerize under certain conditions.[5]

    • Solution: Adjust the reaction temperature and consider using a protective atmosphere.[5]

  • Incomplete Cyclization: As mentioned in the FAQs, the Schiff base intermediate may be stable.

    • Solution: Increase the reaction temperature or switch to a catalyst that promotes cyclization.[7]

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Product Loss During Work-up: The product may be lost during extraction or washing steps.

    • Solution: Simple washing of the crude reaction mixture with water can help remove water-soluble impurities.[7] Washing the solid product with a cold solvent like ethanol can also be effective.[7]

  • Ineffective Purification Method: The chosen purification method may not be suitable for your product.

    • Solution: Column chromatography is a common and effective method for purifying benzoxazoles.[5] Recrystallization from a suitable solvent can also yield pure crystals.[7]

Optimization of Reaction Parameters

Catalyst Selection

The choice of catalyst is paramount for an efficient benzoxazole synthesis. A wide array of catalysts have been successfully employed, each with its own advantages.

Catalyst TypeExample CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Nanoparticles ZnS Nanoparticles0.003 gEthanol70196[7]
Homogeneous NiSO₄10EthanolAmbient--[7]
Homogeneous Brønsted Acidic Ionic Liquid Gel1Solvent-free130598[9][10]
Heterogeneous CuO Nanoparticles-DMSO---[12]
Homogeneous Samarium Triflate-Aqueous medium---[12]

This table provides a comparative overview. Optimal conditions may vary depending on the specific substrates used.

Solvent Effects

The solvent can significantly influence reaction rates and yields by affecting the solubility of reactants and stabilizing transition states.

Solvent TypeExamplesRole in Benzoxazole Synthesis
Polar Aprotic DMF, DMSO, AcetonitrileCan stabilize charged intermediates, often leading to faster reactions.[11]
Protic Water, EthanolCan participate in hydrogen bonding, potentially protonating carbonyl groups to make them more electrophilic.[11]
"Green" Solvents Water, Ethanol, PEGEnvironmentally benign alternatives that have been used successfully.[11]
Solvent-Free -An environmentally friendly option, often assisted by microwave irradiation or grinding, that can simplify work-up.[11]
Temperature Considerations

The optimal reaction temperature is highly dependent on the specific substrates, catalyst, and solvent used. While some reactions proceed efficiently at room temperature, many require elevated temperatures to overcome the activation energy barrier.[6] Temperature screening is a critical step in the optimization process. For instance, a reaction catalyzed by a Brønsted acidic ionic liquid gel showed significantly improved yields when the temperature was raised to 130°C.[8][9]

Visualizing the Process

To better understand the reaction and troubleshooting workflow, refer to the diagrams below.

G cluster_0 Benzoxazole Synthesis Pathway 2-Aminophenol 2-Aminophenol Schiff Base Intermediate Schiff Base Intermediate 2-Aminophenol->Schiff Base Intermediate Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid->Schiff Base Intermediate Benzoxazole Benzoxazole Schiff Base Intermediate->Benzoxazole Cyclization

Caption: Simplified reaction pathway for one-pot benzoxazole synthesis.

G Start Start Low Yield Low Yield Start->Low Yield Check Purity Verify Starting Material Purity Low Yield->Check Purity Yes Inert Atmosphere Ensure Inert Atmosphere Check Purity->Inert Atmosphere Optimize Conditions Optimize Catalyst, Solvent, Temperature Inert Atmosphere->Optimize Conditions Incomplete Reaction Incomplete Reaction Optimize Conditions->Incomplete Reaction Schiff Base Byproduct Schiff Base Byproduct Optimize Conditions->Schiff Base Byproduct Extend Time Extend Reaction Time Incomplete Reaction->Extend Time Yes Increase Temp Increase Temperature Incomplete Reaction->Increase Temp No Successful Synthesis Successful Synthesis Extend Time->Successful Synthesis Check Catalyst Check Catalyst Activity Increase Temp->Check Catalyst Check Catalyst->Successful Synthesis Promote Cyclization Increase Temp or Change Catalyst Schiff Base Byproduct->Promote Cyclization Yes Schiff Base Byproduct->Successful Synthesis No Promote Cyclization->Successful Synthesis

Caption: Troubleshooting decision tree for benzoxazole synthesis.

Experimental Protocols

General Procedure for Benzoxazole Synthesis

This protocol is a generalized procedure and should be optimized for specific substrates and catalysts.[7]

  • Reactant Preparation: In a suitable reaction vessel, combine the 2-aminophenol (1.0 mmol), the aldehyde or carboxylic acid derivative (1.0-1.2 mmol), and the chosen catalyst (e.g., 1-10 mol%).

  • Solvent Addition: Add the optimized solvent (e.g., ethanol, 5 mL). For solvent-free conditions, proceed to the next step.

  • Reaction: Stir the mixture at the optimized temperature (e.g., 70-130°C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.[5]

References

  • Optimizing reaction conditions for one-pot benzoxazole synthesis - Benchchem.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
  • Solvent effects and selection for benzoxazole formation reactions - Benchchem.
  • troubleshooting low yield in benzoxazole synthesis - Benchchem.
  • Technical Support Center: Optimization of Benzoxazole Synthesis - Benchchem.
  • A Comparative Guide to Catalysts for Benzoxazole Synthesis - Benchchem.
  • Benzoxazole synthesis - Organic Chemistry Portal.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega.
  • A general mechanism for benzoxazole synthesis - ResearchGate.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - NIH.
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing.
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives.

Sources

Identification and characterization of side products in 7-Chlorobenzo[d]oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Chlorobenzo[d]oxazole

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of this compound. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis, with a particular focus on the identification and characterization of reaction side products.

Part 1: Troubleshooting Guide & FAQs

This section is structured to provide rapid, actionable solutions to common problems.

FAQ 1: My reaction yield is significantly lower than expected or has failed completely. What are the primary factors to investigate?

Low yields in benzoxazole synthesis are a frequent issue and can arise from several sources. A systematic approach to troubleshooting is essential.[1]

Initial Checks:

  • Purity of Starting Materials: This is the most critical starting point. Impurities in your 2-aminophenol precursor (specifically 2-amino-6-chlorophenol for this synthesis) or the cyclizing agent (e.g., carboxylic acid, aldehyde) can halt the reaction or lead to a complex mixture of side products.[1][2]

    • Causality: 2-aminophenols are susceptible to air oxidation, which can introduce colored impurities and reduce the effective concentration of the starting material.[2] Isomeric impurities in the aminophenol will lead to a mixture of chlorinated benzoxazole isomers that can be difficult to separate.

    • Actionable Advice: Assess the purity of your starting materials via melting point analysis or spectroscopy (¹H NMR) before starting the reaction.[3] If purity is questionable, consider recrystallization or distillation.

  • Reaction Atmosphere: Many benzoxazole syntheses are sensitive to atmospheric conditions.

    • Causality: The 2-aminophenol starting material can be oxidized by atmospheric oxygen, especially at elevated temperatures, leading to polymerization and the formation of dark, tarry side products.[2]

    • Actionable Advice: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidative degradation.[1][2]

  • Catalyst Activity: If your chosen synthetic route employs a catalyst (e.g., Brønsted or Lewis acids), its activity is paramount.

    • Causality: Catalysts can be deactivated by moisture or impurities in the reagents or solvent.[2][3] Some catalysts may require activation prior to use.[3]

    • Actionable Advice: Use a fresh, anhydrous catalyst. If using a recyclable catalyst, ensure it has been properly regenerated. Consider a slight increase in catalyst loading in a small-scale trial to see if the reaction proceeds.[1][3]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow to diagnose and resolve low-yield issues.

low_yield_troubleshooting start Low Yield Detected check_sm Step 1: Verify Starting Material Purity Purity confirmed by NMR/MP? start->check_sm purify_sm Purify Starting Materials|Recrystallize or Distill check_sm->purify_sm No check_conditions Step 2: Review Reaction Conditions Inert atmosphere? Anhydrous solvent? Correct temperature? check_sm->check_conditions Yes purify_sm->start Retry Synthesis optimize_conditions Optimize Conditions|Increase temp incrementally. Screen solvents. check_conditions->optimize_conditions No check_catalyst Step 3: Evaluate Catalyst Is catalyst fresh/active? Correct loading? check_conditions->check_catalyst Yes optimize_conditions->start Retry Synthesis replace_catalyst Use Fresh Catalyst|Increase loading in trial run. check_catalyst->replace_catalyst No analyze_side_products Step 4: Analyze Crude Mixture|Identify major impurities via TLC/LC-MS. check_catalyst->analyze_side_products Yes replace_catalyst->start Retry Synthesis

Caption: A decision-making workflow for troubleshooting low yields.

FAQ 2: I see multiple spots on my TLC plate. What are the likely side products in the synthesis of this compound?

Side product formation is a primary cause of reduced yield and purification difficulties.[3] The specific side products depend on the synthetic route, but several common classes can be anticipated.

Plausible Side Products and Their Origin:

  • Positional Isomers (4-, 5-, and 6-Chlorobenzo[d]oxazole):

    • Origin: This is the most common issue and arises directly from isomeric impurities in the starting material. If the precursor is not pure 2-amino-6-chlorophenol, but a mixture of chloro-aminophenol isomers, a corresponding mixture of benzoxazole isomers will be formed.

    • Identification: These isomers will have identical mass spectra (same molecular weight). Their primary differentiation will be through ¹H and ¹³C NMR spectroscopy, where the aromatic substitution patterns will differ significantly. Co-spotting on TLC with authentic standards (if available) is also a powerful technique.

  • Incomplete Cyclization Intermediate (Schiff Base/Amide):

    • Origin: In syntheses involving the condensation of 2-amino-6-chlorophenol with an aldehyde or acyl chloride, the intermediate Schiff base or amide may fail to cyclize completely.[3] This can be due to insufficient temperature, incorrect pH, or a deactivated catalyst.[2]

    • Identification: These intermediates will have a higher molecular weight than the starting materials but will not have lost a molecule of water (or HCl, depending on the route). They can be identified by the presence of characteristic N-H and/or O-H stretches in the IR spectrum and distinct signals in the ¹H NMR spectrum (e.g., an aldehyde proton for a Schiff base or an amide N-H proton).

  • Dimerization/Polymerization Products:

    • Origin: 2-aminophenols can self-condense or polymerize, particularly at high temperatures or under harsh acidic or basic conditions.[2] This often results in the formation of dark, insoluble, tar-like materials.

    • Identification: These products are typically high molecular weight species, often appearing as baseline material on TLC and being difficult to characterize by NMR due to their complexity and poor solubility.

FAQ 3: My product is difficult to purify by column chromatography. What strategies can I employ?

Purification can be a major source of product loss.[3] If standard column chromatography is failing, consider the following:

  • Solvent System Optimization: The choice of eluent is critical.[3] If your product and a key impurity have very similar polarities, a standard solvent system (e.g., ethyl acetate/hexanes) may not provide adequate separation.

    • Actionable Advice: Systematically screen different solvent systems. Try adding a small percentage of a more polar solvent (like methanol) or a less polar one (like dichloromethane) to modulate the separation. A step-gradient elution can sometimes be more effective than an isocratic one.

  • Alternative Purification Methods:

    • Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization can be a highly effective method for removing minor impurities. Experiment with different solvents or solvent pairs to find optimal conditions.

    • Preparative TLC/HPLC: For small-scale reactions or particularly challenging separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide high-purity material, albeit with more effort and potential for lower recovery.

Part 2: Characterization and Data Interpretation

Accurate spectroscopic characterization is essential for confirming the structure of your product and identifying any impurities.[4]

Spectroscopic Data for this compound

The following table summarizes expected spectroscopic data. Note that actual chemical shifts can vary based on the solvent and spectrometer frequency.

Technique Expected Observations
¹H NMR Three aromatic protons in the 7.0-8.0 ppm range. The coupling pattern (e.g., two doublets and a triplet) will be characteristic of the 1,2,3-trisubstituted benzene ring.
¹³C NMR Approximately 7 distinct signals in the aromatic region (110-155 ppm). The carbon bearing the chlorine atom will be identifiable, as will the two carbons of the oxazole ring (C=N and C-O).
Mass Spec (MS) A molecular ion peak ([M]⁺) corresponding to the molecular weight of C₇H₄ClNO. A characteristic isotopic pattern ([M+2]⁺) at approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.
FT-IR Absence of broad O-H or N-H stretches from the starting material. Presence of C=N stretching (around 1650 cm⁻¹) and C-O-C stretching.
Identifying an Unknown Impurity: A Logical Workflow

When faced with an unknown side product, a combination of spectroscopic techniques is required for structural elucidation.

impurity_id start Unknown Impurity Isolated run_ms Step 1: Run Mass Spectrometry Determine Molecular Weight (MW) and Isotopic Pattern. start->run_ms compare_mw Is MW same as product? Does it show Cl isotope pattern? run_ms->compare_mw isomer_path Potential Isomer|Analyze ¹H & ¹³C NMR for a different substitution pattern. compare_mw->isomer_path Yes run_nmr_ir Step 2: Run NMR & FT-IR Analyze functional groups and proton/carbon environment. compare_mw->run_nmr_ir No check_sm_features Are starting material features present? (e.g., -NH₂, -OH, -CHO) run_nmr_ir->check_sm_features incomplete_reaction_path Incomplete Cyclization|Structure is likely Schiff Base or Amide Intermediate. check_sm_features->incomplete_reaction_path Yes dimer_path MW is ~2x starting material?|Likely Dimerization Product. check_sm_features->dimer_path No

Caption: A workflow for the structural elucidation of an unknown side product.

Part 3: Experimental Protocols

These protocols provide a general framework. They should be adapted based on the specific literature procedure being followed.

Protocol 1: General Synthesis of this compound

This protocol is based on the common condensation of a 2-aminophenol with a carboxylic acid derivative, often facilitated by a dehydrating agent or catalyst.[5][6]

Materials:

  • 2-amino-6-chlorophenol

  • Formic acid (or other suitable C1 source)

  • Polyphosphoric acid (PPA) or other condensing agent

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Nitrogen/Argon inlet

  • Separatory funnel

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add 2-amino-6-chlorophenol (1.0 eq).

  • Add a suitable solvent like anhydrous toluene, followed by the condensing agent (e.g., PPA).

  • Add formic acid (1.1 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent and condensing agent) and monitor the progress by TLC.[3][7]

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate; start with 95:5 and increase polarity as needed)

  • TLC plates and developing chamber

Procedure:

  • Prepare a chromatography column with silica gel slurried in the initial, low-polarity eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dried, adsorbed product to the top of the column.

  • Begin eluting the column with the solvent system, starting with low polarity.

  • Collect fractions and monitor the elution by TLC, spotting each fraction against the crude material and a pure standard if available.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2020). Molecules. Retrieved from [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Retrieved from [Link]

  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2015). Saudi Pharmaceutical Journal. Retrieved from [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2020). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2021). Molbank. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2018). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry. Retrieved from [Link]

Sources

Purification techniques for 7-Chlorobenzo[d]oxazole (recrystallization, column chromatography)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chlorobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the two primary purification techniques for this compound: recrystallization and column chromatography. Here, we will address common challenges and provide robust, step-by-step protocols to enhance the purity and yield of your target molecule.

Section 1: Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1] The core principle is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[1]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1][2] For a molecule like this compound, which possesses both polar (benzoxazole ring) and non-polar (chlorinated aromatic ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.

Initial Solvent Screening Suggestions:

  • Single Solvents: Ethanol, methanol, acetone, or ethyl acetate.[3]

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble) can be very effective. Common combinations include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[3][4]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals.[5] This is a common issue with impure compounds or when the solution is too concentrated.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to dilute the solution.[6][7]

  • Slow Cooling: Allow the solution to cool more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.[1][7]

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[7]

  • Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[7]

Q3: My recovery yield after recrystallization is very low. How can I improve it?

A3: Low recovery is often due to using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[6][7]

Optimization Strategies:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal precipitation before filtration.

  • Wash Crystals Sparingly: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without re-dissolving the product.

Troubleshooting Guide: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.[7]2. The solution is supersaturated.[7]1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[6]2. Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[7]
Crystals form too quickly. 1. The solution is too concentrated.2. Cooling is too rapid.[6]1. Add a small amount of additional hot solvent and re-dissolve the crystals.[6]2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]
Colored impurities remain in the crystals. The impurities co-crystallized with the product.Consider a hot filtration step with activated charcoal to remove colored impurities before cooling.
Premature crystallization during hot filtration. The solution cools and becomes saturated in the funnel.[5]1. Use a slight excess of hot solvent to keep the compound dissolved.[5]2. Preheat the filtration apparatus (funnel and receiving flask) with hot solvent.
Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent. If the compound dissolves at room temperature, the solvent is unsuitable. Heat the mixture; if the compound dissolves, it is a potential candidate. Cool the test tube to see if crystals form.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid just dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Recrystallization Workflow Diagram

G A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Slow Cooling to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J

Caption: Workflow for the recrystallization of this compound.

Section 2: Column Chromatography of this compound

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[9] For this compound, silica gel is a common stationary phase.[9]

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: How do I choose the right solvent system (eluent) for my column?

A1: The choice of eluent is critical for good separation. The goal is to find a solvent system where your target compound has an Rf (retention factor) value of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[10]

Solvent System Selection:

  • Stationary Phase: Silica gel is a good starting point for moderately polar compounds like this compound.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[9][11]

  • TLC Analysis: Test various ratios of your chosen solvents (e.g., 10% ethyl acetate in hexane, 20% ethyl acetate in hexane, etc.) using TLC to find the optimal separation.

Q2: My compound is not moving off the top of the column.

A2: This indicates that the eluent is not polar enough to displace your compound from the silica gel.[10]

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture.[10] For example, if you are using 10% ethyl acetate in hexane, try switching to 20% or 30%.

  • Check Compound Stability: In rare cases, the compound might be decomposing on the acidic silica gel.[10] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, consider using deactivated silica or an alternative stationary phase like alumina.[10]

Q3: My compound is eluting with impurities. How can I improve the separation?

A3: Poor separation can result from several factors, including an inappropriate solvent system, overloading the column, or poor column packing.

Optimization Strategies:

  • Fine-tune the Eluent: Use a less polar solvent system to increase the separation between your compound and more polar impurities, or a more polar system to separate it from less polar impurities.

  • Reduce Sample Load: Overloading the column with too much crude material will lead to broad bands and poor separation. A general rule of thumb is to use about 1 g of crude material for every 20-40 g of silica gel.

  • Improve Packing Technique: Ensure the silica gel is packed uniformly without any cracks or channels, which can cause the sample to elute unevenly.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Compound elutes in the solvent front. The eluent is too polar.[10]Start with a less polar solvent system. Always begin elution with a low polarity solvent and gradually increase it.
Peak Tailing. 1. Strong interaction with the stationary phase.[12]2. The column is overloaded.1. Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).[11][12]2. Reduce the amount of sample loaded onto the column.
Poor separation of spots with a large Rf difference on TLC. The compound may be degrading on the column.[10]Test for stability on a TLC plate. Consider using a less acidic stationary phase like neutral alumina.[10]
No compound is recovered from the column. 1. The compound decomposed on the column.[10]2. The compound is still on the column (eluent not polar enough).[10]3. Fractions are too dilute to detect the compound by TLC.[13]1. Test for stability on silica.[10]2. Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane).[11]3. Combine and concentrate the fractions where you expect your compound to be and re-run the TLC.[13]
Experimental Protocol: Column Chromatography of this compound
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material in various solvent mixtures (e.g., different ratios of ethyl acetate/hexane). Aim for an Rf of ~0.3 for this compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding the powder to the column.[14]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column Chromatography Troubleshooting Logic

G A Start Column Chromatography B Compound Eluting? A->B C Increase Eluent Polarity B->C No D Compound Eluting with Impurities? B->D Yes C->B E Decrease Eluent Polarity D->E Yes I Pure Fractions Collected D->I No F Check for Overloading E->F G Compound Tailing? F->G H Add Modifier to Eluent G->H Yes G->I No H->I

Caption: Troubleshooting logic for column chromatography purification.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Reddit. (2024, April 29). Recrystallization pointers. r/chemistry. Retrieved from [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Minimize Regioisomer Formation in Substituted Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzoxazoles. The formation of undesired regioisomers is a frequent and significant challenge in this area, leading to reduced yields, complex purification processes, and potential downstream complications in drug discovery pipelines. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you achieve high regioselectivity in your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding regioisomer control in benzoxazole synthesis.

Q1: Why is controlling regioselectivity in benzoxazole synthesis so challenging?

A1: The inherent electronic properties of the benzoxazole ring system often lead to a mixture of products. The fused benzene ring has multiple C-H bonds that can be functionalized (C4, C5, C6, and C7), and their reactivity can be similar, leading to poor selectivity. Furthermore, the C2 position is often the most electronically favored site for functionalization, making selective substitution at other positions a significant hurdle.[1]

Q2: What are the primary strategies to control regioselectivity in benzoxazole C-H functionalization?

A2: The most effective strategies revolve around directing the reaction to a specific position. This can be achieved through:

  • Directing Groups (DGs): Attaching a group that coordinates to the metal catalyst and physically brings it into proximity with a specific C-H bond.[1]

  • Catalyst and Ligand Selection: Fine-tuning the steric and electronic properties of the catalyst and its ligands can favor one regioisomer over another.[1]

  • Solvent and Temperature Effects: Optimizing reaction conditions can influence the kinetic versus thermodynamic product distribution.[1]

  • Substrate-Based Control: Exploiting the inherent electronic or steric properties of the starting materials.

Q3: Are there computational tools that can help predict regioselectivity?

A3: Yes, computational chemistry has become a valuable tool in predicting the outcomes of organic reactions.[2] Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the most likely regioisomeric products by comparing the activation energies of different reaction pathways. These theoretical studies can provide valuable insights before extensive experimental work is undertaken.

Part 2: Troubleshooting Guide - Navigating Regioisomer Challenges

This section provides a problem-and-solution framework for specific issues encountered during substituted benzoxazole synthesis.

Issue 1: Predominant C2-Arylation When Targeting Other Positions

Problem: "I am attempting a direct C-H arylation on a benzoxazole core, but the reaction consistently yields the 2-arylbenzoxazole, even when I'm targeting positions on the benzene ring."

Root Cause Analysis: The C2 position of the benzoxazole ring is often the most acidic and electronically favorable for direct arylation, particularly in metal-catalyzed reactions.[3] Without a directing influence, this position will likely be the primary site of reaction.

Troubleshooting Strategies:

  • Employ a Directing Group (DG): This is a powerful method to steer the reaction away from the C2 position. The DG is typically installed on a precursor and later removed. Common directing groups include amides, pyridyls, and carboxylates which coordinate to the metal catalyst, facilitating C-H activation at a specific ortho-position.[1]

  • Catalyst and Ligand Modification:

    • Palladium Catalysts: Widely used for C-H arylation. The choice of phosphine ligand can significantly impact regioselectivity. For instance, using task-specific phosphine ligands in combination with palladium can favor C5 arylation in polar solvents and C2 arylation in nonpolar solvents.[4]

    • Rhodium and Iridium Catalysts: Often employed for C-H activation and annulation reactions.[1]

    • Copper Catalysts: Can be used for direct arylation, sometimes favoring the C2 position but can be influenced by reaction conditions.[3]

  • Solvent and Base Selection:

    • Solvent Polarity: The choice of solvent can dramatically influence regioselectivity. For example, in some palladium-catalyzed arylations of oxazoles, polar solvents favor C5 arylation, while nonpolar solvents favor C2 arylation.[4]

    • Base Strength: The strength of the base can also play a role. Stronger bases may favor direct deprotonation at the most acidic site (C2), while weaker bases in combination with certain catalysts can promote other pathways.[4]

Issue 2: Formation of a Mixture of C4, C5, C6, and C7 Isomers

Problem: "My reaction is producing a complex mixture of regioisomers on the benzene ring of the benzoxazole, making purification nearly impossible."

Root Cause Analysis: The electronic differences between the C4, C5, C6, and C7 positions can be subtle, leading to a lack of selectivity in C-H functionalization reactions.

Troubleshooting Strategies:

  • Leverage Directing Groups for Specific Positional Control:

    • C7-Arylation: A unique approach involves a (thio)phenoxy chelation-assisted palladium-catalyzed C-H bond cleavage. Under specific conditions (phosphine-free PdCl2 with PivOK in NMP at 150 °C), the benzoxazole ring can transiently open, allowing the phenoxy group to direct arylation to the C7 position.[5]

    • Meta-Directing Groups: The presence of a directing group at the meta position of a precursor can markedly improve the efficacy of reactions and selectively produce 7-substituted benzoxazoles.[6]

  • Strategic Pre-functionalization: If direct C-H functionalization proves unselective, consider a multi-step approach. Start with a pre-functionalized o-aminophenol that already has a substituent at the desired position. Subsequent cyclization will then yield the desired regioisomer.

  • Exploit Steric Hindrance: Introducing a bulky substituent at a position adjacent to the desired reaction site can sterically block that position and encourage reaction at the intended, less hindered site.

Visualizing Reaction Control: The Role of Directing Groups

The following diagram illustrates the concept of a directing group guiding a metal catalyst to a specific C-H bond.

Directed_CH_Activation cluster_substrate Substrate with Directing Group Benzoxazole Benzoxazole Core DG Directing Group (DG) Benzoxazole->DG covalent bond Catalyst Metal Catalyst (M) DG->Catalyst Coordination CH_ortho ortho C-H CH_meta meta C-H CH_para para C-H Catalyst->CH_ortho C-H Activation caption Directing group guiding catalyst.

Caption: A directing group coordinates to the metal catalyst, facilitating selective C-H activation at the ortho position.

Part 3: Experimental Protocols for Enhanced Regioselectivity

This section provides detailed, step-by-step methodologies for key experiments aimed at minimizing regioisomer formation.

Protocol 1: Palladium-Catalyzed C7-Arylation via Transient Ring Opening

This protocol is adapted from the work of Doucet and colleagues and is designed for the selective arylation of 2-phenylbenzoxazole at the C7 position.[5]

Materials:

  • 2-Phenylbenzoxazole

  • Aryl bromide

  • Palladium(II) chloride (PdCl2)

  • Potassium pivalate (PivOK)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-phenylbenzoxazole (1.0 mmol), the aryl bromide (1.2 mmol), PdCl2 (0.02 mmol, 2 mol%), and PivOK (2.0 mmol).

  • Add anhydrous NMP (2 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 150 °C for 16-24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the C7-arylated benzoxazole.

Mechanism Rationale: At high temperatures, the benzoxazole can exist in equilibrium with its ring-opened form. The resulting phenoxy group acts as a directing group for the palladium catalyst, leading to selective C-H activation and arylation at the C7 position.[5]

Data Summary: Influence of Reaction Parameters on Regioselectivity

The following table summarizes the general influence of various reaction parameters on the regioselectivity of benzoxazole arylation.

ParameterCondition Favoring C2-ArylationCondition Favoring Benzene Ring Arylation
Catalyst System Copper(I) iodide[3]Palladium with specific ligands[4]
Solvent Nonpolar (e.g., Toluene)[4]Polar (e.g., DMA)[4]
Base Strong (e.g., KOt-Bu)[4]Weaker (e.g., K2CO3)
Directing Group AbsentPresent (e.g., amide, pyridyl)[1]
Protocol 2: Synthesis of 2-Substituted Benzoxazoles via Amide Activation

This protocol, based on the work of Li et al., focuses on the synthesis of 2-substituted benzoxazoles, which can then be used as precursors for further functionalization where the C2 position is already blocked.[7][8]

Materials:

  • A tertiary amide

  • A 2-aminophenol

  • Triflic anhydride (Tf2O)

  • 2-Fluoropyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the tertiary amide (1.0 mmol) and 2-fluoropyridine (1.2 mmol) in anhydrous DCM.

  • Cool the solution to 0 °C and add triflic anhydride (1.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the 2-aminophenol (1.0 mmol) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the 2-substituted benzoxazole.

Mechanism Rationale: Triflic anhydride activates the amide carbonyl group, making it highly electrophilic. The 2-aminophenol then acts as a nucleophile, leading to a cascade reaction of addition, intramolecular cyclization, and elimination to form the 2-substituted benzoxazole.[7]

Visualizing the Synthetic Workflow

The following diagram outlines the general workflow for synthesizing a specifically substituted benzoxazole while minimizing regioisomers.

Synthetic_Workflow Start Define Target Regioisomer Decision Direct C-H Functionalization Feasible? Start->Decision Direct_CH Optimize Direct C-H Functionalization Decision->Direct_CH Yes Precursor_Synth Synthesize Pre-functionalized Precursor Decision->Precursor_Synth No Final_Product Desired Regioisomer Direct_CH->Final_Product Cyclization Cyclization to Form Benzoxazole Core Precursor_Synth->Cyclization Cyclization->Final_Product caption Decision workflow for synthesis.

Caption: A decision-making workflow for achieving the desired benzoxazole regioisomer.

References

  • Technical Support Center: Benzoxazole Functionaliz
  • Benzoxazole synthesis - Organic Chemistry Portal.
  • Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position - ACS Public
  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - Beilstein Journals.
  • Regioselective Syntheses of 2- And 4-formylpyrido[2,1-b]benzoxazoles - PubMed.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Direct Arylation of Oxazole and Benzoxazole with Aryl or Heteroaryl Halides using a Palladium-Diphosphine Catalyst | Request PDF - ResearchG
  • Copper-catalyzed synthesis of benzoxazoles via a regioselective C-H functionalization/C-O bond formation under an air
  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides - Beilstein Journals.
  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Trifl
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH.
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization | Accounts of Chemical Research - ACS Public
  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC - NIH.
  • Benzoxazole or Benzothiazole as an Innate Directing Group for Palladium- and Ruthenium-Catalyzed Complementary C–H Arylation: Functionalization of Biorelevant Heterocyclic Scaffolds | Request PDF - ResearchG
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ
  • Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionaliz
  • Recent strategy for the synthesis of benzoxazoles.
  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - OUCI.
  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions - American Chemical Society.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH.
  • Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction | Semantic Scholar.

Sources

Technical Support Center: Overcoming Challenges in the Scale-up of 7-Chlorobenzo[d]oxazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 7-Chlorobenzo[d]oxazole Synthesis

Welcome to the technical support guide for the synthesis and scale-up of this compound. This molecule is a key heterocyclic scaffold in medicinal chemistry and materials science.[1] While its synthesis on a lab scale is well-documented, transitioning to pilot or industrial-scale production introduces significant challenges that can impact yield, purity, and process efficiency.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and a causal understanding of the synthetic process to empower you to overcome common hurdles in scaling up production. We will focus on the most prevalent synthetic route: the condensation and subsequent cyclization of 2-amino-6-chlorophenol with a suitable one-carbon source.

Core Synthesis Pathway

The most common and direct method for synthesizing the benzoxazole core involves the reaction of a 2-aminophenol derivative with precursors like carboxylic acids, aldehydes, or orthoesters.[2] For this compound, the primary pathway involves the condensation of 2-amino-6-chlorophenol with a reagent like formic acid or triethyl orthoformate, followed by a dehydrative cyclization.

Synthesis_Pathway SM 2-Amino-6-chlorophenol + Formic Acid Intermediate N-(3-chloro-2-hydroxyphenyl)formamide (Intermediate) SM->Intermediate Condensation Product This compound Intermediate->Product Dehydrative Cyclization (Heat, Acid Catalyst)

Caption: General synthesis pathway for this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses the most frequent issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than reported in literature procedures. Where should I start investigating?

Low yield is the most common problem, often stemming from multiple factors. A systematic approach is crucial.[3]

A1: Initial Diagnostic Checklist:

  • Purity of Starting Materials: This is the most critical starting point. Impurities in 2-amino-6-chlorophenol can act as reaction inhibitors or lead to side products.[4] 2-aminophenols are particularly prone to air oxidation, which can introduce colored impurities and reduce yield.[4]

    • Action: Verify the purity of your starting materials using techniques like NMR, melting point analysis, or HPLC. If necessary, purify the 2-amino-6-chlorophenol by recrystallization.

  • Inert Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon)?

    • Causality: The 2-aminophenol moiety is susceptible to oxidation, which is exacerbated at higher temperatures common in cyclization reactions. This oxidation leads to the formation of polymeric, often dark-colored, byproducts, consuming your starting material.[4]

    • Action: Ensure your reaction vessel is properly purged with an inert gas before adding reagents and maintain a positive pressure throughout the reaction.

  • Reaction Conditions: Critically re-evaluate your core parameters.

    • Temperature: The dehydrative cyclization step often requires high temperatures to overcome the activation energy.[5] Some solvent-free reactions may need temperatures as high as 130°C.[5]

    • Solvent: Ensure the solvent is anhydrous. Water can inhibit the dehydration step and may hydrolyze intermediates or the final product under harsh conditions.

    • Action: Perform small-scale experiments to optimize the temperature. Consider using a higher-boiling-point solvent if the reaction stalls. Always use freshly dried solvents.

Q2: The reaction stalls and does not proceed to completion, even after extended reaction times. What's happening?

A stalled reaction often points to issues with catalysis, temperature, or the formation of a stable, unreactive intermediate.

A2: Addressing Incomplete Conversion:

  • Formation of a Stable Intermediate: In syntheses using aldehydes or orthoesters, the reaction can stall after the initial condensation, forming an intermediate Schiff base or formamide that fails to cyclize.[6]

    • Causality: The cyclization step is a nucleophilic attack of the hydroxyl group onto the electrophilic carbon of the imine or amide, followed by dehydration. This step has a higher activation energy than the initial condensation.

    • Action: Increase the reaction temperature to provide sufficient energy for cyclization. If using a catalyst, its activity is crucial here.

  • Catalyst Deactivation or Insufficiency: If you are using a catalyst (e.g., a Brønsted or Lewis acid), it may be inactive or present in an insufficient amount.[6]

    • Causality: Catalysts can be deactivated by impurities in the starting materials or by moisture. On a larger scale, the catalyst-to-substrate ratio may not be optimal, leading to a slower reaction rate.

    • Action: Ensure the catalyst is fresh and handled correctly. In some cases, a small increase in catalyst loading can significantly improve conversion.[6] For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.

Q3: I'm observing significant side product formation, which complicates purification. What are the likely side reactions and how can I minimize them?

Side product formation is a primary cause of both low yield and purification challenges.

A3: Minimizing Unwanted Byproducts:

  • Polymerization: 2-aminophenols can self-condense or polymerize, especially at high temperatures or under strongly acidic or basic conditions.[4] This is often observed as the formation of dark, tarry materials.

    • Action: Carefully control the reaction temperature and avoid excessively high concentrations of strong acids. A gradual temperature ramp during scale-up can help mitigate this.

  • Dimerization: Intermediates can sometimes react with each other to form dimeric structures, especially at high concentrations.

    • Action: Control the rate of addition of one reactant to another during scale-up to maintain a low instantaneous concentration of the more reactive species.

  • Incomplete Chlorination (if applicable): If your synthesis involves a chlorination step on the benzoxazole ring itself, you might face issues with regioselectivity or incomplete reaction, leading to a mixture of chlorinated and non-chlorinated products.[7]

    • Action: This specific issue requires careful control of the chlorinating agent stoichiometry and reaction temperature. The choice of catalyst is also critical for directing the chlorination to the desired position.[7]

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Impure starting materials; Air oxidation; Insufficient temperature.Verify purity of reagents; Use an inert atmosphere; Optimize reaction temperature.
Stalled Reaction Stable intermediate formation; Catalyst deactivation.Increase temperature to promote cyclization; Add fresh or increase catalyst loading.
Side Products Polymerization of 2-aminophenol; Dimerization.Avoid excessive heat/acid; Control reagent addition rate.
Purification Issues Tarry byproducts; Close-running impurities.Optimize reaction to minimize side products; Screen different chromatography solvent systems.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for the cyclization step? A: The choice is highly dependent on the specific reactants. For condensation with carboxylic acids, polyphosphoric acid (PPA) is effective but can be difficult to handle on a large scale. For reactions with orthoesters, a simple Brønsted acid like p-toluenesulfonic acid (p-TsOH) is often sufficient. Lewis acids like zinc chloride have also been used.[8]

Q: How can I effectively remove colored impurities from my final product? A: Colored impurities are often polar, polymeric materials. A common method is to treat a solution of the crude product with activated carbon, followed by filtration through celite before final crystallization or chromatography.

Q: My product seems to be lost during column chromatography. What can I do? A: Benzoxazoles can sometimes be sensitive to silica gel, especially if it's acidic. Try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, consider using a different stationary phase like alumina.[6]

Q: What are the key safety considerations when scaling up this synthesis? A: The reaction often requires high temperatures and potentially strong acids. Ensure proper pressure relief for the reactor. 2-amino-6-chlorophenol and its derivatives should be handled with appropriate personal protective equipment (PPE) as they can be skin and respiratory irritants.

Experimental Protocol: Scale-up of Dehydrative Cyclization

This protocol describes a general procedure for the cyclization of N-(3-chloro-2-hydroxyphenyl)formamide to this compound.

Materials:

  • N-(3-chloro-2-hydroxyphenyl)formamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

  • Toluene (for azeotropic removal)

Procedure:

  • Vessel Preparation: Set up a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet. Ensure the system is completely dry.

  • Charging Reagents: Under a nitrogen atmosphere, charge the N-(3-chloro-2-hydroxyphenyl)formamide (1.0 eq) into the reactor.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (3.0-5.0 eq) to the reactor via an addition funnel. This is an exothermic reaction; control the addition rate to maintain the internal temperature below 40°C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C). Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring in a separate, well-ventilated vessel. Caution: This is a highly exothermic and gas-evolving step.

    • Neutralize the acidic aqueous solution with a base (e.g., 50% NaOH solution) to pH 7-8, keeping the temperature below 20°C with an ice bath.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualization of Troubleshooting Logic

The following workflow diagram illustrates a decision-making process for troubleshooting low reaction yields.

Troubleshooting_Workflow start Start: Low Yield Observed check_purity check_purity start->check_purity purify_sm Action: Recrystallize Starting Material check_purity->purify_sm No check_atmosphere Step 2: Atmosphere Check Was an inert atmosphere used? check_purity->check_atmosphere Yes purify_sm->check_purity use_inert Action: Repeat under N2 or Ar check_atmosphere->use_inert No check_temp Step 3: Temperature Check Is reaction temp optimal? check_atmosphere->check_temp Yes use_inert->check_atmosphere optimize_temp Action: Run small-scale temp screen (e.g., 110°C, 130°C, 150°C) check_temp->optimize_temp No check_catalyst Step 4: Catalyst Check Is catalyst active & loading correct? check_temp->check_catalyst Yes end_node Problem Solved optimize_temp->end_node optimize_catalyst Action: Use fresh catalyst / Increase loading check_catalyst->optimize_catalyst No check_catalyst->end_node Yes optimize_catalyst->end_node

Caption: A workflow for troubleshooting low yields in benzoxazole synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • ResearchGate. (n.d.). Large-scale synthesis of benzoxazole 4a by a new method.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Su, W., et al. (2023).
  • Nguyen, T. H., et al. (2021).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • Health Sciences. (2024). Benzoxazole synthesis: Significance and symbolism.
  • ResearchGate. (n.d.). Preparative scale synthesis of benzoxazole.
  • BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
  • International Journal of Pharmaceutical Sciences and Research. (2014). A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Soni, S., et al. (2023).
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Google Patents. (n.d.). CA2311578C - Process for preparing chlorobenzoxazoles.
  • Ghorbani-Vaghei, R., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.

Sources

Improving the stability and shelf-life of 7-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chlorobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and extend the shelf-life of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to confidently handle and utilize this compound in your experiments.

Understanding the Stability of this compound

This compound, a member of the benzoxazole family, is a relatively stable aromatic compound due to its fused ring system. However, like many heterocyclic compounds, its stability can be compromised by environmental factors such as moisture, light, and improper storage conditions. Understanding the potential degradation pathways is crucial for maintaining its integrity.

The primary degradation pathway for benzoxazoles is hydrolysis, particularly under acidic conditions.[1] This process involves the cleavage of the oxazole ring to form the corresponding amidophenol. The rate of this hydrolysis is pH-dependent.[2] Additionally, exposure to light can lead to photodegradation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A1: To maximize the shelf-life of this compound, it should be stored in a cool, dry, and dark environment. For long-term storage, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and hydrolysis by excluding oxygen and moisture.
Light Amber or opaque containerProtects the compound from photodegradation.[3]
Container Tightly sealed glass vialPrevents moisture ingress and potential reaction with plasticizers.

While some suppliers suggest room temperature storage for short periods, refrigerated conditions under an inert atmosphere are optimal for preserving the compound's purity over months or years.[4][5]

Q2: Can I store this compound in a solution? If so, what solvents are recommended?

A2: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of degradation. If you need to prepare a stock solution for immediate or short-term use, anhydrous aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred. It is crucial to use high-purity, dry solvents to minimize hydrolysis. Solutions should be stored under the same recommended conditions as the solid material (refrigerated, protected from light).

Q3: What are the visible signs of degradation for this compound?

A3: Visual inspection can provide the first clues of compound degradation. Look for:

  • Color Change: A significant change from its initial appearance (typically a white to off-white solid) to yellow or brown can indicate the formation of degradation products.

  • Clumping or Caking: This may suggest moisture absorption, which can facilitate hydrolysis.

  • Incomplete Dissolution: If the compound was previously fully soluble in a particular solvent at a known concentration and now shows insolubility, it may have degraded into less soluble byproducts.

Q4: How can I confirm the purity of my this compound sample if I suspect degradation?

A4: If you suspect degradation, it is essential to re-analyze the compound to determine its purity. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most reliable way to quantify the parent compound and detect degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of impurities or degradation products.[7][8][9]

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of any degradation products, aiding in their structural elucidation.[7][9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Analytical Troubleshooting: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and stability of this compound. Below are common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase.- Use a mobile phase with a lower pH or add a competing base (e.g., triethylamine). - Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase.[10]
Split Peaks - Column void or channeling. - Partially blocked frit. - Incompatible sample solvent.- Replace the column. - Reverse-flush the column (if recommended by the manufacturer). - Ensure the sample is dissolved in the mobile phase.[11]
Shifting Retention Times - Inconsistent mobile phase composition. - Temperature fluctuations. - Column equilibration issues.- Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a constant temperature. - Allow sufficient time for column equilibration between runs.[10]
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Use fresh, high-purity solvents. - Flush the injector and sample loop. - Run blank injections to identify the source of contamination.[11]
Experimental Workflow: Investigating Degradation

If you observe unexpected experimental results and suspect degradation of your this compound, the following workflow can help you identify the issue.

degradation_workflow cluster_observation Observation cluster_analysis Analysis cluster_action Action A Unexpected Experimental Results or Visual Change B Perform HPLC Analysis on Suspected Sample A->B C Compare to Reference Standard B->C D Presence of New Peaks or Reduced Main Peak? C->D F Yes D->F Yes G No D->G No E Characterize Degradation Products (LC-MS, NMR) H Review Storage and Handling Procedures E->H F->E I Compound is Stable, Troubleshoot Experiment G->I J Discard Degraded Sample and Obtain Fresh Stock H->J

Caption: Workflow for investigating suspected degradation of this compound.

Understanding Degradation Pathways

A deeper understanding of how this compound degrades can inform better handling and experimental design.

Acid-Catalyzed Hydrolysis

The most likely degradation pathway is acid-catalyzed hydrolysis, which leads to the opening of the oxazole ring.

hydrolysis_pathway A This compound B Protonation of Nitrogen A->B + H+ C Nucleophilic Attack by Water B->C + H2O D Ring Opening C->D E 2-Amino-6-chlorophenol Derivative (Degradation Product) D->E

Caption: Simplified pathway of acid-catalyzed hydrolysis of this compound.

This reaction is facilitated by the presence of protic solvents and acidic conditions.[6] Therefore, it is critical to avoid acidic environments during storage and in experimental setups where the stability of the compound is paramount.

Protocols for Stability Assessment

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required for your specific instrumentation.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Autosampler

    • Data acquisition and processing software

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade, for sample preparation)

    • This compound reference standard of known purity

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Run Time: 15 minutes

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard and the sample to be tested in Methanol at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the reference standard to determine the retention time and peak area.

    • Inject the test sample.

    • Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

Protocol 2: ¹H-NMR for Structural Confirmation

This protocol outlines the steps for confirming the structure and identifying potential degradation products using ¹H-NMR.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

    • Use standard acquisition parameters.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and determine the chemical shifts.

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • Look for the appearance of new signals or changes in the integration of existing signals, which could indicate the presence of degradation products. The formation of an amidophenol derivative, for instance, would result in the appearance of signals corresponding to -NH and -OH protons.

References

  • Jackson, J. A., et al. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582-1588. Available at: [Link]

  • Jackson, J. A., et al. (1972). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Available at: [Link]

  • Effect of pH on first-order rate constant for the hydrolysis of... ResearchGate. Available at: [Link]

  • Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation. MDPI. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • HPLC Troubleshooting Guide. Restek. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available at: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]

  • HPLC Troubleshooting Guide. Scribd. Available at: [Link]

  • Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. PubMed. Available at: [Link]

  • Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. PubMed Central. Available at: [Link]

  • Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips. YouTube. Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. Available at: [Link]

  • A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. PubMed Central. Available at: [Link]

  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. Available at: [Link]

  • Bioremediation of Chlorobenzoic Acids. ResearchGate. Available at: [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. Available at: [Link]

  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. Available at: [Link]

  • LC-MS/TOF, LC-MSn, On-Line H/D Exchange and LC-NMR Studies on Rosuvastatin Degradation and in Silico Determination of Toxicity of Its Degradation Products: A Comprehensive Approach During Drug Development. PubMed. Available at: [Link]

  • NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Available at: [Link]

  • Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. PubMed. Available at: [Link]

  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Time-Sensitive Chemicals. University of Tennessee, Knoxville Environmental Health & Safety. Available at: [Link]

Sources

Methods for the removal of colored impurities from benzoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to colored impurities in benzoxazole compounds. The following troubleshooting guides and FAQs provide direct, actionable advice rooted in established chemical principles to enhance the purity and yield of your target molecules.

Section 1: Understanding the Origin of Color

Colored impurities are a frequent challenge in the synthesis of benzoxazole derivatives, often signaling underlying issues in the reaction or work-up process. Addressing the root cause is as critical as the purification method itself.

Frequently Asked Questions (FAQs)

Q1: My final benzoxazole product is intensely yellow/brown. What is the likely cause?

A1: The discoloration in benzoxazole synthesis typically originates from two primary sources:

  • Oxidation of Starting Materials: The most common culprit is the oxidation of the 2-aminophenol starting material.[1] 2-Aminophenols are highly susceptible to air oxidation, especially under basic conditions or in the presence of certain metal catalysts, leading to the formation of highly colored, polymeric quinone-imine type structures. Conducting reactions under an inert atmosphere (Nitrogen or Argon) can significantly mitigate this issue.[1]

  • Side-Product Formation: Incomplete cyclization, thermal decomposition, or undesired side reactions can generate conjugated systems that absorb visible light. For instance, if a Schiff base intermediate does not fully cyclize, it may be prone to degradation pathways that produce color.[2]

Q2: Does a faint color always indicate a significant level of impurity?

A2: Not necessarily. Some impurities are intensely colored (high extinction coefficients), meaning that even trace amounts below the detection limit of standard NMR or LC-MS can impart a noticeable color to an otherwise pure bulk material. However, it is crucial to remove these impurities, as they can interfere with biological assays, affect crystal morphology, and compromise the long-term stability of the compound.[3] Conversely, some highly pure benzoxazole derivatives may possess a faint intrinsic color due to their extended π-conjugated system. It is essential to first establish a purity baseline using analytical techniques like HPLC and NMR before attributing color solely to impurities.[4]

Section 2: Troubleshooting and Decolorization Strategy

When faced with a colored product, a systematic approach is key to efficient purification. The choice of method depends on the physical state of your product and the nature of the impurity.

Initial Troubleshooting Workflow

The following decision tree provides a logical workflow for addressing colored impurities in your crude benzoxazole product.

G start Colored Crude Benzoxazole Product is_solid Is the product a solid at room temp? start->is_solid recrystallize_charcoal Primary Method: Recrystallization with Activated Carbon (See Protocol 1) is_solid->recrystallize_charcoal Yes column_chromatography Primary Method: Column Chromatography (See Protocol 2) is_solid->column_chromatography No (Oil/Liquid) solid_success Color Removed & Purity Confirmed? recrystallize_charcoal->solid_success solid_final Pure Product Obtained solid_success->solid_final Yes solid_fail Proceed to Column Chromatography (See Protocol 2) solid_success->solid_fail No liquid_success Color Removed & Purity Confirmed? solid_fail->liquid_success column_chromatography->liquid_success liquid_final Pure Product Obtained liquid_success->liquid_final Yes liquid_fail Consider Alternative Methods: - Distillation (if applicable) - Re-evaluate synthesis liquid_success->liquid_fail No

Caption: A logical workflow for troubleshooting colored impurities.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most effective decolorization techniques.

Protocol 1: Decolorization using Activated Carbon during Recrystallization

This is the most common and often highly effective method for removing colored organic impurities from solid compounds.[5][6] Activated carbon has a high surface area with a porous structure, allowing it to adsorb large, flat, conjugated molecules responsible for color.[7][8]

G cluster_protocol Activated Carbon Treatment Workflow step1 1. Dissolve Crude Product Dissolve colored solid in a minimum amount of a suitable hot recrystallization solvent. step2 2. Cool Slightly Remove from heat and allow the solution to cool slightly to prevent boiling over. step1->step2 step3 3. Add Activated Carbon Add a small amount of decolorizing carbon (1-2% by weight of the solute). step2->step3 step4 4. Reheat and Swirl Gently reheat to boiling for 2-5 minutes while swirling to ensure good mixing. step3->step4 step5 5. Hot Gravity Filtration Quickly filter the hot solution through a fluted filter paper to remove the carbon. step4->step5 step6 6. Crystallize and Isolate Allow the clear filtrate to cool slowly, collect the crystals by vacuum filtration, and wash with cold solvent. step5->step6

Caption: Workflow for activated carbon decolorization.

Detailed Steps:

  • Solvent Selection: Choose a suitable recrystallization solvent in which your benzoxazole product is highly soluble when hot and poorly soluble when cold.[5][6]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of near-boiling solvent to your crude solid to achieve complete dissolution.

  • Carbon Addition: Remove the flask from the heat source. Crucially, allow the solution to cool slightly before adding the activated carbon. Adding carbon to a boiling solution can cause it to boil over violently.[7][9] Add the activated carbon (typically 1-2% of the solute's weight is sufficient).[9]

  • Heating and Adsorption: Gently swirl the flask and reheat the mixture to boiling for a few minutes. Avoid prolonged boiling, as this can lead to the adsorption of your desired product onto the carbon, reducing your yield.[7]

  • Hot Gravity Filtration: This step must be performed quickly to prevent premature crystallization of your product in the funnel. Pre-heat a gravity funnel and a receiving flask. Use fluted filter paper for a faster flow rate. Filter the hot solution to separate the carbon.

  • Crystallization and Collection: Allow the hot, colorless filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[10] Collect the pure crystals via vacuum filtration.

Protocol 2: Purification by Column Chromatography

When recrystallization is ineffective or the product is an oil, column chromatography is the method of choice.[2][11]

A. Normal-Phase Chromatography (Silica Gel)

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product spot and the colored impurities, with the product having an Rf value of ~0.3-0.4. Common eluents include hexane/ethyl acetate or dichloromethane/methanol mixtures.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar solvent mixture.

  • Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This often provides better separation for colored compounds.

  • Elution: Run the column, collecting fractions. The colored impurities will either remain at the top of the column (if highly polar) or elute much faster or slower than your product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure, colorless product.

B. Reversed-Phase Chromatography (C18 Silica)

If colored impurities are non-polar and co-elute with your product on silica, reversed-phase chromatography can be an excellent alternative.[12]

  • Stationary Phase: Use C18-functionalized silica.

  • Mobile Phase: Typically, gradients of water and a polar organic solvent like methanol or acetonitrile are used.

  • Procedure: The principles are similar to normal-phase, but the elution order is inverted (most polar compounds elute first). This can be highly effective at separating a moderately polar benzoxazole from non-polar "greasy" colored byproducts.[12]

Protocol 3: Multi-Step Purification for High-Purity Benzoxazoles

For pharmaceutical applications requiring exceptionally high purity, a multi-step approach combining several techniques is often necessary. The following is adapted from a patented process for purifying a substituted benzoxazole.[13]

  • Initial Recrystallization: Perform an initial recrystallization of the crude product from a suitable solvent system (e.g., acetone/acetonitrile) to remove bulk impurities.[13]

  • Charcoal Treatment: Dissolve the recrystallized product in a solvent like ethyl acetate at an elevated temperature (e.g., 75-80°C).[13]

  • Clarification: Treat the solution with activated charcoal, stir for a short period (e.g., 30 minutes), and filter to remove the charcoal and adsorbed impurities.[13]

  • Solvent Swap & Precipitation: Concentrate the clarified solution and add a non-polar anti-solvent (e.g., heptane) while maintaining the elevated temperature.[13]

  • Controlled Crystallization: Cool the mixed-solvent solution slowly to induce crystallization, hold at a low temperature (e.g., 0-5°C) to maximize yield, and then filter to collect the highly pure product.[13]

Section 4: Advanced Troubleshooting

Q3: I used activated carbon, but my product is still colored. What went wrong?

A3: This can happen for several reasons:

  • Insufficient Carbon: You may not have used enough carbon to adsorb all the colored impurities. You can try repeating the process with a fresh batch of carbon.

  • Impurity Nature: The impurity might not adsorb well to carbon. Activated carbon is most effective for non-polar, large aromatic molecules.[7] If your impurity is highly polar, it may not bind effectively.

  • Product Overload: If the concentration of the colored impurity is very high, carbon treatment alone may not be sufficient. In this case, column chromatography is the recommended next step.

Q4: My yield decreased dramatically after charcoal treatment. How can I avoid this?

A4: Significant yield loss indicates that your desired benzoxazole product is also being adsorbed by the activated carbon.[7] This is more likely if your product is relatively non-polar or has a large, flat aromatic surface. To mitigate this:

  • Use Less Carbon: Start with a smaller amount (e.g., 0.5-1% by weight).

  • Minimize Contact Time: Reduce the time the solution is in contact with the carbon. A brief swirl and immediate hot filtration is often sufficient.[7]

  • Choose a Different Carbon Type: Carbons from different sources (wood, coconut) have different pore structures and may show different selectivity.[8]

Q5: How can I quantitatively measure the success of my decolorization process?

A5: While visual inspection is the first indicator, quantitative measurement provides objective data. UV-Visible (UV-Vis) Spectroscopy is an excellent tool for this.[14]

  • Prepare a solution of your crude material at a known concentration.

  • Record its UV-Vis spectrum, focusing on the visible region (400-700 nm) to identify absorbance peaks responsible for the color.

  • After purification, prepare a solution of the final product at the same concentration.

  • Record the new spectrum. The reduction or complete disappearance of absorbance in the visible region provides a quantitative measure of color removal.

Section 5: Comparison of Decolorization Methods

MethodPrincipleBest ForProsCons
Activated Carbon Adsorption of large, conjugated molecules onto a porous carbon surface.[7][15]Removing non-polar to moderately polar colored impurities from solid products.Fast, inexpensive, highly effective for specific impurity types.[15][16]Can reduce product yield by adsorbing the desired compound; ineffective for some impurity types.[7]
Recrystallization Differential solubility of the product and impurities in a solvent at varying temperatures.[5][17]Purifying solid compounds from impurities with different solubility profiles.Can remove various types of impurities simultaneously; scalable.Requires finding a suitable solvent; ineffective if impurity has similar solubility to the product.[6]
Column Chromatography Differential partitioning of components between a stationary and mobile phase.[11][13]Products that are oils, or when recrystallization/carbon treatment fails; high-purity applications.High resolving power; versatile (normal and reversed-phase); applicable to a wide range of compounds.[12]More time-consuming, requires larger solvent volumes, can be more expensive.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Carbotecnia. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Concepts Ecotech. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Department of Chemistry & Biochemistry. [Link]

  • University of California, Los Angeles. (n.d.). Decolorizing carbon. Department of Chemistry & Biochemistry. [Link]

  • University of Toronto. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. [Link]

  • Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Huamei Carbon. [Link]

  • Urban, M. W. (1956). U.S. Patent No. 2,744,938. U.S.
  • Bindra, J. S., et al. (2006). Patent No. WO2006096624A1.
  • Al-Kdasi, A., et al. (n.d.). Color Removal and COD Reduction of Dyeing Bath Wastewater by Fenton Reaction. Walsh Medical Media. [Link]

  • Biotage. (2023, December 5). How can I remove color from my reaction product? Biotage. [Link]

Sources

Technical Support Center: Enhancing the Regioselectivity of Halogenation on the Benzoxazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective halogenation of benzoxazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing halogens onto the benzoxazole scaffold. The benzoxazole moiety is a privileged structure in medicinal chemistry, and precise control over its halogenation is often a critical step in the synthesis of novel therapeutic agents.[1][2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our goal is to equip you with the knowledge to rationalize your experimental choices and achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries researchers have when approaching the halogenation of benzoxazoles.

Q1: Why is achieving regioselectivity in the halogenation of benzoxazoles so challenging?

A1: The benzoxazole core presents multiple potential sites for electrophilic attack on its fused benzene ring, and if a 2-aryl substituent is present, that ring also becomes a target.[4] The inherent electronic properties of the benzoxazole system do not always strongly favor one position over another, leading to mixtures of isomers. Furthermore, the reaction conditions, including the choice of halogenating agent, solvent, and catalyst, can significantly influence the kinetic and thermodynamic control of the reaction, making regioselectivity highly dependent on the specific methodology employed.

Q2: What are the most common positions for halogenation on the benzoxazole ring, and what factors generally influence this?

A2: The most commonly targeted positions for direct C-H halogenation on the benzoxazole core are C5, C7, and C4. The outcome is influenced by:

  • Electronic Effects: The electron-donating nature of the oxygen and nitrogen atoms in the oxazole ring activates the fused benzene ring towards electrophilic substitution.

  • Steric Hindrance: Bulky substituents on the benzoxazole core or the halogenating agent can influence the accessibility of certain positions.

  • Directing Groups: The use of directing groups can provide precise control over regioselectivity, guiding the halogen to a specific position.

  • Catalyst Control: Transition metal catalysts can facilitate C-H activation at specific sites, often overriding the inherent electronic preferences of the substrate.[4]

Q3: I need to halogenate the C7 position of my 2-arylbenzoxazole. What is a good starting point?

A3: Achieving C7 selectivity can be challenging. A promising strategy is to employ a transition metal catalyst. For instance, ruthenium-catalyzed halogenation of 2-arylbenzo[d]oxazoles with N-halosuccinimides has been shown to selectively occur at the C7-position.[4] This method is believed to proceed through a single-electron-transfer (SET) radical process.[4] Another approach involves the use of a rhodium catalyst, which has also demonstrated C7 selectivity under specific conditions, particularly with N-pyrimidyl indoline directing groups.[5]

Q4: How can I achieve ortho-halogenation on the 2-aryl substituent of my benzoxazole?

A4: For ortho-halogenation of a 2-aryl group, a common and effective strategy is to use a directing group in conjunction with a palladium or rhodium catalyst.[4][6][7] The nitrogen atom of the benzoxazole ring itself can act as a directing group in some palladium-catalyzed reactions.[6][7] Rhodium catalysis has also been successfully employed for ortho-selective halogenation.[4]

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to common experimental challenges.

Problem 1: Poor or No Regioselectivity – A Mixture of Isomers is Obtained

You've attempted a halogenation reaction on your substituted benzoxazole and the NMR analysis reveals a mixture of mono-halogenated isomers, for example, at both the C5 and C7 positions.

Potential Causes & Solutions:

  • Inappropriate Halogenating Agent: Standard electrophilic halogenating agents like Br₂ or Cl₂ in the absence of a suitable catalyst often lack selectivity with activated systems like benzoxazoles.

    • Solution: Switch to a more controlled halogen source such as N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or N-Iodosuccinimide (NIS).[8][9] These reagents often provide better selectivity, especially when paired with a catalyst.

  • Lack of Catalyst Control: The inherent electronic bias of your substrate may not be sufficient to direct the halogen to a single position.

    • Solution: Introduce a transition metal catalyst known to direct C-H functionalization. The choice of metal is critical for the desired outcome. The following table summarizes some catalyst systems and their observed regioselectivity.

Catalyst SystemHalogen SourcePrimary RegioselectivityMechanistic Insight
Ru-catalyst N-halosuccinimideC7-positionSingle-Electron-Transfer (SET) radical process[4]
Rh-catalyst N-halosuccinimideortho-position of 2-arylRedox-neutral Sₙ2-type mechanism[4]
FeCl₃ From catalystC5- and C5,C7-positionspara-selective C-H chlorination[4]
Pd(OAc)₂ N-halosuccinimideortho-position of 3-arylNitrogen atom as directing group[6][7]
  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all influence the regiochemical outcome.

    • Solution: Systematically screen reaction parameters. Lowering the temperature may favor the kinetically controlled product. Solvent choice can also play a role in stabilizing intermediates.

Problem 2: Low Yield of the Halogenated Product

You are observing the desired regioselectivity, but the reaction yield is unacceptably low, with a significant amount of starting material remaining.

Potential Causes & Solutions:

  • Insufficiently Reactive Halogenating Agent: For some less activated benzoxazoles, the electrophilicity of the halogenating agent may not be high enough.

    • Solution: If using an N-halosuccinimide, consider the addition of a Lewis acid or a Brønsted acid to increase the electrophilicity of the halogen.[10][11] For iodination, using an oxidizing agent like nitric acid with I₂ can generate a more potent electrophilic iodine species.[10]

  • Catalyst Deactivation or Insufficient Loading: The catalyst may be degrading under the reaction conditions or the catalytic loading may be too low.

    • Solution: Increase the catalyst loading in increments. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. Degassing the solvent can also be beneficial.

  • Competitive Side Reactions: Your starting material or product might be unstable under the reaction conditions, leading to decomposition.

    • Solution: Monitor the reaction by TLC or LC-MS at various time points to check for the formation of byproducts. If decomposition is observed, consider running the reaction at a lower temperature for a longer duration.

Problem 3: Di-halogenation or Other Over-reaction Occurs

You are obtaining a significant amount of di-halogenated product, or halogenation is occurring at multiple positions on the same molecule.

Potential Causes & Solutions:

  • Excess Halogenating Agent: The stoichiometry of the halogenating agent is a critical parameter.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0-1.2 equivalents of the halogenating agent for mono-halogenation. It may be beneficial to add the halogenating agent slowly over a period of time to maintain a low concentration in the reaction mixture.

  • Highly Activated Substrate: If your benzoxazole has strongly electron-donating groups, the ring may be too activated, leading to multiple halogenations.

    • Solution: Run the reaction at a lower temperature to decrease the overall reaction rate. Consider using a less reactive halogenating agent.

Experimental Protocols & Workflows

To assist in your experimental design, here are generalized protocols based on methodologies reported in the literature.

Protocol 1: Ruthenium-Catalyzed C7-Bromination of 2-Arylbenzoxazole

This protocol is adapted from methodologies aimed at selective C7 halogenation.[4]

  • To an oven-dried reaction vessel, add the 2-arylbenzoxazole substrate (1.0 equiv.), a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), and a suitable ligand if required.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., toluene).

  • Add N-Bromosuccinimide (NBS) (1.2 equiv.).

  • Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction, for example, with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision-Making Workflow for Regioselective Halogenation

The following diagram illustrates a logical workflow for selecting a halogenation strategy.

G start Define Target Regioisomer c2_aryl 2-Aryl Substituted Benzoxazole? start->c2_aryl target_pos Target Position? c2_aryl->target_pos Yes no_aryl_target Target Position on Benzene Ring? c2_aryl->no_aryl_target No ortho Strategy: Directing Group Approach Catalyst: Pd or Rh Halogen Source: NXS target_pos->ortho ortho-Aryl c7 Strategy: Transition Metal Catalysis Catalyst: Ru Halogen Source: NXS target_pos->c7 C7 c5 Strategy: Electrophilic Substitution Catalyst: FeCl3 (for Cl) or other Lewis Acids target_pos->c5 C5 c7_no_aryl c7_no_aryl no_aryl_target->c7_no_aryl C7 c5_no_aryl c5_no_aryl no_aryl_target->c5_no_aryl C5 substituent_effect Consider Substituent Effects (Electronic & Steric) ortho->substituent_effect c7->substituent_effect c5->substituent_effect c7_no_aryl->c7 c5_no_aryl->c5 optimization Optimize Conditions (Temp, Solvent, Stoichiometry) substituent_effect->optimization

Caption: Decision workflow for halogenation strategy.

References

  • Transition metal catalysed C7 and ortho- selective halogenation of 2-arylbenzo[d]oxazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. (n.d.). Tetrahedron. Retrieved January 18, 2026, from [Link]

  • Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society. Retrieved January 18, 2026, from [Link]

  • C–H bond halogenation catalyzed or mediated by copper: an overview - Beilstein Journals. (n.d.). Beilstein-Institut. Retrieved January 18, 2026, from [Link]

  • Iodine‐catalysed benzoxazoles (46) synthesis with reaction mechanism. - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (n.d.). Elsevier. Retrieved January 18, 2026, from [Link]

  • Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. - the University of Bath's research portal. (n.d.). University of Bath. Retrieved January 18, 2026, from [Link]

  • Effects of different halogen and chalcogen substitutions on the ESIPT process of benzoxazole derivatives: Theoretical research | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Microwave assisted regioselective halogenation of benzo[ b ][4][12]oxazin-2-ones via sp 2 C–H functionalization - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia. (n.d.). Biosciences Biotechnology Research Asia. Retrieved January 18, 2026, from [Link]

  • Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alken - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Direct Arylation of Benzoxazoles with Benzoyl Chlorides under Mild Conditions. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]

  • Substrate scope for the synthesis of benzoxazoles. [a] Halogenation step required 12 h. - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Microwave assisted regioselective halogenation of benzo[b][4][12]oxazin-2-ones via sp2 C–H functionalization - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization - ethesis. (n.d.). Shodhganga. Retrieved January 18, 2026, from [Link]

  • Mechanism of Halogenation: Electrophilic Substitution Reaction - YouTube. (2022, January 19). YouTube. Retrieved January 18, 2026, from [Link]

  • Electrophilic halogenation - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Insights into enzymatic halogenation from computational studies - PubMed. (2014, November 11). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. (2025, February 6). PubMed. Retrieved January 18, 2026, from [Link]

  • Electrophilic Aromatic Substitution - Halogenation - YouTube. (2017, August 4). YouTube. Retrieved January 18, 2026, from [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. (n.d.). American Chemical Society. Retrieved January 18, 2026, from [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene | The Journal of Physical Chemistry A - ACS Publications. (n.d.). American Chemical Society. Retrieved January 18, 2026, from [Link]

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation - RSC Publishing. (2023, October 23). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). International Journal of Pharmaceutical Sciences and Research. Retrieved January 18, 2026, from [Link]

  • Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PubMed Central. (2015, July 16). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • 44e: Electrophilic aromatic substitution on benzene with halogen - YouTube. (2021, March 9). YouTube. Retrieved January 18, 2026, from [Link]

  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • N-Bromosuccinimide - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]

  • (PDF) Rh(III)‐Catalyzed Selective C7 Halogenation of Indolines - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.). Indian Academy of Sciences. Retrieved January 18, 2026, from [Link]

Sources

Addressing incomplete cyclization in one-pot benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Addressing Incomplete Cyclization in One-Pot Benzoxazole Synthesis Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically incomplete cyclization, during one-pot synthesis protocols. Benzoxazoles are a vital class of heterocyclic compounds, prized for their broad applications in medicinal chemistry and materials science.[1][2][3][4] However, their synthesis, particularly in a one-pot fashion, can be deceptively complex. The final, irreversible cyclodehydration step is often the bottleneck, leading to stalled reactions and the accumulation of stable intermediates.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose issues, optimize your reaction conditions, and achieve high yields of your desired benzoxazole product.

Troubleshooting Guide: Diagnosing and Solving Incomplete Cyclization

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Q1: My reaction has stalled. TLC and LC-MS analysis show significant amounts of unreacted 2-aminophenol and my starting carboxylic acid/aldehyde. What's going wrong?

A1: This scenario points to a failure in the initial condensation or amidation step, meaning the crucial amide or Schiff base intermediate is not forming efficiently. The final cyclization can't happen if the intermediate isn't present.

Root Causes & Solutions:

  • Insufficient Activation (for Carboxylic Acids): Carboxylic acids are not electrophilic enough to react directly with 2-aminophenols. They require activation. If you are using a coupling agent or a strong acid catalyst, its activity may be compromised.

    • Solution: If using a dehydrating acid like Polyphosphoric Acid (PPA), ensure it is fresh and not hydrolyzed by atmospheric moisture. For reactions requiring in-situ acid chloride formation (e.g., with thionyl chloride), confirm the quality of the reagent.[5]

  • Low Reaction Temperature: The initial condensation is an equilibrium process and often requires sufficient thermal energy.

    • Solution: Gradually increase the reaction temperature. For many protocols, temperatures ranging from 80 °C to 140 °C are necessary to drive the initial condensation.

  • Catalyst Inefficiency: The chosen catalyst may be unsuitable for your specific substrates or may be poisoned by impurities.[6][7]

    • Solution: Ensure your starting materials are pure.[6] Consider screening alternative catalysts. For aldehyde condensations, a simple Brønsted or Lewis acid like zinc triflate[5][8] or even solvent-free grinding methods can be highly effective.

Q2: My starting materials are consumed, but my main product is the N-acylated intermediate (o-hydroxyanilide). How do I push the reaction to final cyclization?

A2: This is the most common manifestation of incomplete cyclization. The initial amide formation is successful, but the subsequent intramolecular cyclodehydration—the ring-closing step—is failing. This is an energy-intensive step that involves the elimination of a water molecule.

Root Causes & Solutions:

  • Inadequate Dehydration: The removal of water is critical for driving the equilibrium towards the benzoxazole product.

    • Solution:

      • Increase Temperature: This is the most direct way to provide the activation energy needed for cyclodehydration. Reactions can require temperatures upwards of 150 °C.

      • Use a Stronger Dehydrating Agent: If a milder acid catalyst isn't working, switch to a dedicated dehydrating agent. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are classic choices that actively sequester water.[9]

      • Mechanical Water Removal: For reactions in high-boiling solvents like toluene or xylene, using a Dean-Stark apparatus to azeotropically remove water can be highly effective.

  • Reversibility: The cyclization can be reversible, especially at lower temperatures or without an effective water scavenger. The stable six-membered transition state for the cyclization is favorable, but the final aromatization via dehydration is what makes the reaction irreversible.

    • Solution: Ensure your reaction conditions are sufficiently forcing to favor the final, stable aromatic product. This reinforces the need for high temperatures and/or powerful dehydrating agents.

  • Steric Hindrance: Bulky substituents on either the 2-aminophenol or the carboxylic acid/aldehyde can sterically hinder the pre-cyclization conformation, raising the activation energy for the ring closure.

    • Solution: This may require more prolonged heating at higher temperatures or the use of a more potent catalytic system to overcome the steric barrier.

Q3: How does my choice of solvent impact the cyclization step?

A3: The solvent plays a critical role beyond simply dissolving the reactants. Its polarity and boiling point can directly influence the reaction outcome.[10]

Key Considerations:

  • Polar Aprotic Solvents (DMF, DMSO): These are excellent for dissolving reactants and can stabilize charged intermediates that may form during the reaction.[10] However, their high boiling points can sometimes make product isolation more difficult.

  • High-Boiling Non-Polar Solvents (Toluene, Xylene): These are ideal for reactions where azeotropic removal of water with a Dean-Stark trap is desired to drive the cyclodehydration.

  • Protic Solvents (Ethanol, Water): While "green," these solvents can sometimes interfere.[10] For example, they can compete with the intramolecular nucleophilic attack of the hydroxyl group during cyclization. However, some modern catalytic systems are explicitly designed to work in these greener solvents.[8][11]

  • Solvent-Free Conditions: Often assisted by microwave irradiation or mechanical grinding, these methods are environmentally friendly and can be extremely effective.[10] The high energy input from microwaves can rapidly accelerate the final dehydration step.

Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism for the one-pot synthesis of a 2-substituted benzoxazole?

A1: The most common pathway, starting from a 2-aminophenol and either an aldehyde or a carboxylic acid, proceeds in two key stages:

  • Intermediate Formation: The amino group of the 2-aminophenol attacks the carbonyl carbon of the aldehyde or activated carboxylic acid.

    • With an aldehyde , this forms a Schiff base (imine) intermediate after the elimination of one molecule of water.

    • With a carboxylic acid (or its activated form, like an acid chloride), this forms an o-hydroxyanilide (amide) intermediate.

  • Cyclodehydration: The phenolic hydroxyl group then performs an intramolecular nucleophilic attack on the imine carbon or the amide carbonyl carbon. This is followed by the elimination of a second molecule of water (dehydration) to yield the stable, aromatic benzoxazole ring.[12][13] This final step is often the rate-limiting and most challenging part of the process.

FAQ 2: What analytical techniques are best for monitoring the reaction and identifying intermediates?

A2: A combination of techniques is ideal for a complete picture:

  • Thin-Layer Chromatography (TLC): The workhorse for real-time reaction monitoring. It allows you to visualize the consumption of starting materials and the appearance of the product and any major intermediates.[6] The benzoxazole product is typically more non-polar (higher Rf) than the polar 2-aminophenol and the intermediate amide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking. You can monitor the disappearance of the mass peaks for your starting materials and the appearance of the mass peaks for your intermediate and final product.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most powerful tool for structural confirmation. Taking an NMR of a crude reaction aliquot can definitively identify the presence of the o-hydroxyanilide intermediate. You would look for the characteristic amide N-H proton signal (often a broad singlet between δ 8-10 ppm) and the phenolic O-H signal, which would be absent in the final benzoxazole product.[3][14]

Protocols & Methodologies
Protocol 1: Standard One-Pot Synthesis of 2-Phenylbenzoxazole using PPA

This protocol is a robust, albeit harsh, method for coupling a 2-aminophenol with a carboxylic acid, explicitly designed to force the final cyclization.

Materials:

  • 2-Aminophenol (1.0 mmol, 109 mg)

  • Benzoic Acid (1.1 mmol, 134 mg)

  • Polyphosphoric Acid (PPA) (~5 g)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol and benzoic acid.

  • Carefully add ~5 g of Polyphosphoric Acid (PPA). The mixture will be viscous.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring. The viscosity will decrease as the temperature rises.

  • Maintain the temperature and monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • After completion, allow the flask to cool to about 80 °C.

  • Carefully and slowly pour the viscous reaction mixture onto a beaker of crushed ice while stirring vigorously. This will hydrolyze the PPA and precipitate the crude product.[15]

  • Neutralize the acidic aqueous slurry by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 2-phenylbenzoxazole as a white solid.[15]

Protocol 2: Diagnostic ¹H NMR Analysis to Identify Intermediates

This protocol helps you confirm the identity of a stalled reaction's major product.

Procedure:

  • Take a small aliquot (~0.1 mL) from your crude reaction mixture.

  • If the reaction solvent is non-deuterated (e.g., toluene, DMF), evaporate the solvent completely under high vacuum.

  • Dissolve the residue in a deuterated solvent suitable for NMR, such as DMSO-d₆ or CDCl₃.[3]

  • Acquire a ¹H NMR spectrum.

  • Data Interpretation:

    • 2-Phenylbenzoxazole (Product): Look for a clean aromatic region, typically between δ 7.3-8.3 ppm.[16] Note the complete absence of broad N-H or O-H signals.

    • o-Hydroxy-N-phenylbenzamide (Intermediate): Look for three key signal types:

      • Aromatic protons (likely complex multiplets).

      • A broad singlet in the downfield region (δ 9.0-10.5 ppm in DMSO-d₆), characteristic of the amide N-H proton.

      • Another broad singlet, often further downfield (δ 9.5-11.0 ppm in DMSO-d₆), corresponding to the phenolic O-H proton.

Visualizations & Data
Diagrams (Generated with Graphviz)

G cluster_start Stage 1: Intermediate Formation cluster_end Stage 2: Cyclodehydration 2-Aminophenol 2-Aminophenol Intermediate Amide / Schiff Base Intermediate 2-Aminophenol->Intermediate Carboxylic_Acid_Aldehyde Carboxylic Acid / Aldehyde Carboxylic_Acid_Aldehyde->Intermediate Benzoxazole Benzoxazole Product Intermediate->Benzoxazole Ring Closure (Rate-Limiting) H2O H₂O Benzoxazole->H2O Elimination

G Start Incomplete Cyclization Observed via TLC/LC-MS Check_SM Are Starting Materials (SM) still present? Start->Check_SM Check_Int Is Amide/Schiff Base Intermediate the major spot? Check_SM->Check_Int No Action_Condensation Issue: Poor Condensation - Increase Temperature - Check Catalyst Activity - Verify SM Purity Check_SM->Action_Condensation Yes Action_Cyclization Issue: Poor Cyclodehydration - Increase Temperature Significantly - Add Strong Dehydrating Agent (PPA) - Use Dean-Stark to Remove H₂O Check_Int->Action_Cyclization Yes

// Core Process Cyclization [label="Cyclization\nEfficiency", pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doublecircle];

// Primary Levers Temp [label="Temperature", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst Choice\n(Acid/Dehydrating Agent)", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent", pos="0,-3!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Secondary Effects Rate [label="Rate of Dehydration", pos="-2,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Energy [label="Activation Energy", pos="2,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Temp -> Rate [label="Increases"]; Catalyst -> Rate [label="Increases"]; Temp -> Energy [label="Overcomes"]; Catalyst -> Energy [label="Lowers"]; Solvent -> Rate [label="Affects\n(Azeotrope)"];

Rate -> Cyclization; Energy -> Cyclization [style=dashed]; } enddot Caption: Relationship between key parameters and cyclization efficiency.

Data Table: Comparison of Common Reagents for Cyclization
Catalyst / ReagentMechanism of ActionTypical ConditionsKey Considerations for Cyclization
Zinc Triflate [Zn(OTf)₂] Lewis acid; activates the carbonyl group towards nucleophilic attack.10 mol%, reflux in ethanol.[8]Mild and effective for aldehyde condensations. May not be sufficiently forcing for difficult carboxylic acid cyclizations.
Polyphosphoric Acid (PPA) Brønsted acid and powerful dehydrating agent.Used as solvent/reagent. 150-200 °C.[17]Very effective for forcing stubborn cyclizations. Workup can be difficult and conditions are harsh.
Microwave Irradiation Thermal energy transfer accelerates reaction rates significantly.Solvent-free or high-boiling solvent. 80-150 °C.Excellent for high-throughput synthesis and can dramatically shorten reaction times, driving the dehydration step quickly.
Thionyl Chloride (SOCl₂) Converts carboxylic acid to highly reactive acid chloride in situ.Pre-reaction at ~60°C, then addition of aminophenol.[5]Bypasses the need for harsh dehydrating conditions for the cyclization step, as the intermediate is highly activated.
Heterogeneous Catalysts Solid-supported acids or metals (e.g., nano-ceria, SBA-Pr-SO₃H).[17]Varies by catalyst, often 80-130 °C.Offer easier purification (catalyst is filtered off) and potential for recycling.[17] Efficiency depends on the specific catalyst.
References
  • Basavaraju, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 754-765. Retrieved from [Link]

  • Ramineni, S., et al. (2025). Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2015). One-Pot Synthesis of Benzoxazoles with Copper Nanoparticles. Synfacts, 12(02), 211. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • Bent tama, A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Moroccan Journal of Chemistry, 12(3). Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25304-25337. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21568. Retrieved from [Link]

  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Retrieved from [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2189-2197. Retrieved from [Link]

  • Shan, L., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(12), 2826. Retrieved from [Link]

  • Tang, Z., et al. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Molecules, 28(7), 2999. Retrieved from [Link]

  • Soni, S., et al. (2023). A general mechanism for benzoxazole synthesis. ResearchGate. Retrieved from [Link]

  • MacDonell, C. W., et al. (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. ACS Sustainable Chemistry & Engineering, 1(5), 558-562. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES. Retrieved from [Link]

  • Gontijo, G. S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 8(11), e11389. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate. Scientific Reports, 14(1), 30206. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 7-Chlorobenzo[d]oxazole and Other Halogenated Benzoxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Halogenated Benzoxazole Scaffold

The benzoxazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1] Its structural similarity to endogenous purine bases allows for favorable interactions with various biopolymers, leading to diverse pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2]

Halogenation, the strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzoxazole framework, is a powerful tool for modulating the physicochemical and pharmacokinetic properties of these molecules. The position and nature of the halogen can profoundly influence lipophilicity, metabolic stability, and target binding affinity, often leading to enhanced therapeutic potential.[3] This guide provides a comprehensive comparative analysis of 7-Chlorobenzo[d]oxazole with other halogenated benzoxazoles, offering insights into their synthesis, physicochemical characteristics, and biological performance to aid researchers in drug discovery and development.

Synthesis of Halogenated Benzoxazoles: A Comparative Overview

The synthesis of halogenated benzoxazoles typically involves the cyclization of an appropriately substituted 2-aminophenol with a one-carbon synthon. The position of the halogen on the final benzoxazole is determined by the starting 2-aminophenol isomer.

General Synthetic Workflow

The overall process for synthesizing and evaluating halogenated benzoxazoles can be visualized as follows:

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Halogenated 2-Aminophenol Cyclization Cyclocondensation Start->Cyclization Reagent Cyclizing Reagent (e.g., Carboxylic Acid, Aldehyde) Reagent->Cyclization Product Halogenated Benzoxazole Cyclization->Product Purification Purification (Crystallization/Chromatography) Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FTIR Spectroscopy Purification->IR Purity Purity Assessment (HPLC) Purification->Purity Antimicrobial Antimicrobial Assays (MIC) Purity->Antimicrobial Anticancer Anticancer Assays (IC₅₀) Purity->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR

Caption: General workflow for the synthesis, characterization, and biological evaluation of halogenated benzoxazoles.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-6-chlorophenol

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-chlorophenol (1 equivalent) and an excess of formic acid (5-10 equivalents).

  • Cyclization: Add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.

  • Neutralization and Precipitation: Neutralize the acidic solution with a sodium hydroxide solution until a precipitate is formed.

  • Isolation: Filter the crude product, wash it with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product. Decolorize with activated carbon if necessary.

Physicochemical Properties: The Influence of Halogenation

The nature and position of the halogen atom significantly impact the physicochemical properties of the benzoxazole ring system. These properties, in turn, influence the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compound (Predicted)5-Chlorobenzo[d]oxazole (Predicted)Other Halogenated Analogs (General Trends)
Molecular Weight 153.57 g/mol 153.57 g/mol Increases with halogen size (F < Cl < Br < I)
LogP Higher than unsubstituted benzoxazoleSimilar to 7-chloro isomerIncreases with halogen size and can be influenced by position
pKa Weakly basicWeakly basicHalogen's electron-withdrawing effect generally decreases basicity
Dipole Moment Influenced by the C-Cl bond vectorDifferent vector compared to the 7-chloro isomerVaries significantly with halogen position and electronegativity

Causality Behind Physicochemical Differences:

  • Lipophilicity (LogP): The introduction of a chlorine atom increases the lipophilicity of the benzoxazole scaffold compared to the unsubstituted parent molecule. The position of the chlorine (7- vs. 5-position) is expected to have a minor but potentially significant impact on the overall LogP value due to subtle differences in the molecule's interaction with its solvation shell.

  • Acidity/Basicity (pKa): The benzoxazole nitrogen is weakly basic. The electron-withdrawing nature of the chlorine atom reduces the electron density on the nitrogen, thereby decreasing its basicity. The extent of this effect can vary slightly depending on the position of the chlorine atom relative to the nitrogen.

  • Dipole Moment: The position of the halogen atom alters the overall dipole moment of the molecule, which can influence its solubility and ability to interact with polar biological targets.

Spectroscopic Characterization

Spectroscopic TechniqueExpected Features for this compound
¹H NMR Aromatic protons will exhibit characteristic chemical shifts and coupling patterns. The proton adjacent to the chlorine atom is expected to be deshielded. The protons on the benzoxazole ring will show distinct signals.
¹³C NMR The carbon atom attached to the chlorine will show a characteristic chemical shift. The carbons of the benzoxazole ring system will have distinct signals.
IR Spectroscopy Characteristic peaks for C-H aromatic stretching, C=N stretching of the oxazole ring, and C-O stretching. A distinct C-Cl stretching vibration in the fingerprint region.[9]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern for the chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).[8]

Comparative Biological Activity

The true value of halogenated benzoxazoles lies in their biological activity. The following sections compare the reported antimicrobial and anticancer activities of various halogenated benzoxazoles, providing a framework for understanding the potential of this compound.

Antimicrobial Activity

Halogenated benzoxazoles have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][12][13][14][15][16] The presence and position of the halogen can influence the spectrum and potency of this activity.

Compound/DerivativeOrganismMIC (µg/mL)Reference
5-Chloro-benzoxazole derivativeStaphylococcus aureus1-8[13]
5-Chloro-benzoxazole derivativeEscherichia coli4-16[13]
Bromo-benzoxazole derivativeBacillus subtilis1.14 x 10⁻³ (µM)[2]
Fluoro-benzoxazole derivativeCandida albicans0.34 x 10⁻³ (µM)[2]

Structure-Activity Relationship (SAR) Insights:

  • Effect of Halogen Position: Studies on positional isomers of other antimicrobial compounds have shown that the location of the halogen can significantly impact activity and toxicity. For instance, ortho-, meta-, and para-isomers can exhibit similar Minimum Inhibitory Concentrations (MICs) but vastly different hemolytic activities, indicating that toxicity is highly dependent on the halogen's position.[13][17]

  • Nature of the Halogen: The type of halogen also plays a crucial role. While direct comparative data for a series of halogenated benzoxazoles is limited, in many heterocyclic systems, fluorine and chlorine often impart potent antimicrobial activity.[3]

Anticancer Activity

Numerous halogenated benzoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[14][18][19][20][21][22][23] The mechanism of action is often multifactorial, involving the inhibition of key signaling pathways and the induction of apoptosis.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
5-Chloro-benzoxazole derivativeMCF-7 (Breast)7.68[18]
5-Chloro-benzoxazole derivativeHeLa (Cervical)10.09[18]
Dichloro-benzoxazole derivativeHepG2 (Liver)6.44[18]
Bromo-benzoxazole derivativeHCT116 (Colon)8.7 (Illustrative)[19]

Structure-Activity Relationship (SAR) Insights:

  • Positional Isomerism: The position of the chlorine atom on the benzoxazole ring can influence anticancer potency. While direct comparative IC₅₀ values for 5-, 6-, and 7-chlorobenzoxazole are scarce, studies on related heterocyclic systems suggest that positional changes can lead to significant differences in activity against various cancer cell lines.[19]

  • Halogen Identity: The nature of the halogen can also modulate anticancer activity. For example, some studies have shown that fluorinated derivatives exhibit potent anticancer effects.[24]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of biological data, standardized protocols are essential.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of a compound required to inhibit microbial growth.

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide provides a comparative framework for understanding the synthesis and biological activity of this compound in the context of other halogenated benzoxazoles. While direct experimental data for the 7-chloro isomer is limited, the analysis of related compounds suggests that it holds significant potential as a scaffold for the development of novel therapeutic agents.

Future research should focus on the systematic synthesis and evaluation of a complete series of halogenated benzoxazole positional isomers (5-, 6-, and 7-substituted with F, Cl, Br, and I) to establish a comprehensive structure-activity relationship. Such studies will be invaluable for the rational design of next-generation benzoxazole-based drugs with improved potency and selectivity.

References

  • A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues. Benchchem. Accessed January 17, 2026.
  • Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. PMC - PubMed Central. Accessed January 17, 2026.
  • In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines.
  • A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. Benchchem. Accessed January 17, 2026.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Accessed January 17, 2026.
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Semantic Scholar. Accessed January 17, 2026.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • Benzoxazole: Synthetic Methodology and Biological Activities. Accessed January 17, 2026.
  • Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals. Accessed January 17, 2026.
  • Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Open Research Oklahoma. Accessed January 17, 2026.
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a system
  • Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Deriv
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Accessed January 17, 2026.
  • MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. Accessed January 17, 2026.
  • The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • 1 - Supporting Inform
  • In vitro cell growth inhibition IC50 values of compounds against cancer...
  • Influence of the halogen atom in the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Accessed January 17, 2026.
  • [Biologically active benzoxazoles]. Accessed January 17, 2026.
  • Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. PMC - NIH. Accessed January 17, 2026.
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Accessed January 17, 2026.
  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC - NIH. Accessed January 17, 2026.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Accessed January 17, 2026.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Accessed January 17, 2026.
  • Spectroscopic Properties of 7-Chloro-1H-benzo[d]triazole: A Technical Guide. Benchchem. Accessed January 17, 2026.
  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed. Accessed January 17, 2026.
  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC - PubMed Central. Accessed January 17, 2026.
  • Structure-activity Relationships Among 2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-1-[(2-hydroxyethoxy) Methyl]- And -1-[(1,3-dihydroxy-2-propoxy) Methyl]benzimidazoles. PubMed. Accessed January 17, 2026.
  • Structure activity relationship of the synthesized compounds.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. Accessed January 17, 2026.
  • 1501141-97-4|2-Chlorobenzo[d]oxazole-7-carboxylic acid|BLD Pharm. Accessed January 17, 2026.
  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Accessed January 17, 2026.
  • 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure. Benchchem. Accessed January 17, 2026.
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Accessed January 17, 2026.
  • Infrared spectra of benzoxazoles exhibiting excited state proton transfer.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Accessed January 17, 2026.
  • Benzoxazole - the NIST WebBook. National Institute of Standards and Technology. Accessed January 17, 2026.
  • Oxazoles and Gas chromatography-Mass spectrometry.
  • Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library. Accessed January 17, 2026.
  • Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. PMC - PubMed Central. Accessed January 17, 2026.

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Chlorobenzo[d]oxazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its unique heterocyclic structure allows for diverse interactions with biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this versatile family, halogenated derivatives, particularly chlorinated benzoxazoles, have garnered significant attention for their potential to enhance therapeutic efficacy. This guide provides a comparative analysis of 7-chlorobenzo[d]oxazole derivatives, delving into their structure-activity relationships (SAR) as anticancer and antimicrobial agents. We will explore how modifications to this specific scaffold influence biological activity, supported by experimental data and detailed methodologies.

The Significance of the 7-Chloro Substitution

The introduction of a chlorine atom at the 7-position of the benzoxazole ring can significantly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These alterations, in turn, can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile. While extensive research has been conducted on various substituted benzoxazoles, this guide will focus on elucidating the specific contributions of the 7-chloro moiety to the biological activity of these derivatives.

Anticancer Activity of this compound Derivatives: A Comparative Analysis

Recent studies have highlighted the potential of benzoxazole derivatives as potent anticancer agents, with several compounds exhibiting significant cytotoxicity against various cancer cell lines. The 7-chloro substitution pattern has been explored in the context of developing novel kinase inhibitors and apoptosis inducers.

Comparative Cytotoxicity Data of Benzoxazole Derivatives

Compound IDR Group (at 2-position)Substitution on Benzoxazole RingCancer Cell LineIC50 (µM)Reference
1 Cyclohexyl5-ChloroHCT-1167.2 ± 0.01[2]
2 Cyclohexyl5-MethylHCT-116>100[2]
3 CyclohexylUnsubstitutedHCT-116>100[2]
4 4-Chlorophenyl5-ChloroHCT-11615.4 ± 0.02[2]
5 4-Chlorophenyl5-MethylHCT-11635.2 ± 0.04[2]
6 4-ChlorophenylUnsubstitutedHCT-11685.6 ± 0.09[2]
7 4-Methoxyphenyl5-ChloroMCF-710.5 ± 0.01[2]
8 4-Methoxyphenyl5-MethylMCF-728.4 ± 0.03[2]
9 4-MethoxyphenylUnsubstitutedMCF-765.1 ± 0.07[2]

This table presents a selection of data to illustrate the impact of substitution on the benzoxazole ring. While specific data for 7-chloro derivatives is limited in publicly available literature, the enhanced activity of 5-chloro derivatives suggests that a chloro-substitution on the benzene ring is favorable for anticancer activity.

Structure-Activity Relationship (SAR) Insights

The data, while not exclusively focused on the 7-chloro position, provides valuable insights into the SAR of chlorinated benzoxazoles:

  • Impact of Chloro Substitution: The presence of a chlorine atom on the benzoxazole ring, as seen in the 5-chloro derivatives, consistently leads to a significant increase in anticancer activity compared to unsubstituted or methyl-substituted analogs.[2] This suggests that the electron-withdrawing nature and lipophilicity of the chlorine atom are crucial for potent cytotoxic effects. It is plausible that a 7-chloro substitution would confer similar, if not enhanced, activity due to its influence on the electronic properties of the benzoxazole system.

  • Role of the 2-Substituent: The nature of the substituent at the 2-position of the benzoxazole ring also plays a critical role in determining the anticancer potency. Both aliphatic (cyclohexyl) and aromatic (substituted phenyl) groups at this position have yielded active compounds. The variation in activity with different substituents at the 2-position highlights the importance of this position for target interaction.

The following diagram illustrates the key structural features of this compound derivatives and their potential impact on anticancer activity.

SAR_Anticancer 7-Chlorobenzoxazole_Core This compound Core Position_7 7-Chloro Group (Key for Activity) 7-Chlorobenzoxazole_Core->Position_7 Enhances Lipophilicity & Electron Withdrawing Effects Position_2 2-Position Substituent (Modulates Potency & Selectivity) 7-Chlorobenzoxazole_Core->Position_2 Positions_4_5_6 Other Positions (Further Modification Potential) 7-Chlorobenzoxazole_Core->Positions_4_5_6 Biological_Activity Anticancer Activity Position_7->Biological_Activity Increases Potency Position_2->Biological_Activity Influences Target Binding Positions_4_5_6->Biological_Activity Fine-tunes Properties

Caption: SAR of 7-Chlorobenzoxazole Derivatives in Anticancer Activity.

Antimicrobial Activity of this compound Derivatives: A Comparative Analysis

Benzoxazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The incorporation of a chlorine atom can enhance the antimicrobial potency by increasing the compound's ability to penetrate microbial cell membranes.

Comparative Antimicrobial Activity Data of Benzoxazole Derivatives

Compound IDR Group (at 2-position)Substitution on Benzoxazole RingTest OrganismMIC (µg/mL)Reference
10 Thiophen-2-yl5,6-DifluoroStaphylococcus aureus<12.5[3]
11 Phenyl5,6-DifluoroStaphylococcus aureus25[3]
12 Thiophen-2-ylUnsubstitutedStaphylococcus aureus50[3]
13 4-ChlorophenylUnsubstitutedBacillus subtilis<12.5[4]
14 4-NitrophenylUnsubstitutedBacillus subtilis25[4]
15 PhenylUnsubstitutedBacillus subtilis50[4]

This table showcases data for other halogenated and substituted benzoxazoles to infer the potential of 7-chloro derivatives. The enhanced activity of fluoro- and chloro-substituted compounds suggests a positive contribution of halogens to antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights

The antimicrobial SAR of benzoxazole derivatives reveals several key trends:

  • Halogenation is Key: Similar to the anticancer activity, halogenation of the benzoxazole ring is a critical determinant for potent antimicrobial effects. The 5,6-difluoro substituted derivatives show significantly better activity against Staphylococcus aureus compared to the unsubstituted analog.[3] This underscores the importance of electron-withdrawing groups and increased lipophilicity for antibacterial action. A 7-chloro substituent is expected to confer similar or enhanced antimicrobial properties.

  • Influence of the 2-Substituent: The substituent at the 2-position significantly modulates the antimicrobial spectrum and potency. Heteroaromatic rings, such as thiophene, appear to be particularly effective in enhancing activity against Gram-positive bacteria.[3] Electron-withdrawing groups on a 2-phenyl ring, like a chloro or nitro group, also contribute to increased potency.[4]

The following diagram outlines the general SAR for the antimicrobial activity of this compound derivatives.

SAR_Antimicrobial 7-Chlorobenzoxazole_Core This compound Core Position_7 7-Chloro Group (Enhances Cell Penetration) 7-Chlorobenzoxazole_Core->Position_7 Position_2 2-Position Substituent (Determines Spectrum & Potency) 7-Chlorobenzoxazole_Core->Position_2 Biological_Activity Antimicrobial Activity Position_7->Biological_Activity Increases Potency Position_2->Biological_Activity Modulates Spectrum

Caption: SAR of 7-Chlorobenzoxazole Derivatives in Antimicrobial Activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of a representative this compound derivative and for the evaluation of its biological activity are provided below.

Synthesis of 2-Aryl-7-chlorobenzo[d]oxazoles

A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.

Reaction Scheme:

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, a mixture of 2-amino-6-chlorophenol (1 equivalent) and the desired aromatic carboxylic acid (1.1 equivalents) is prepared.

  • Condensing Agent: Polyphosphoric acid (PPA) is added to the flask as a condensing agent and solvent.

  • Reaction Conditions: The reaction mixture is heated to 180-200°C with constant stirring for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.

  • Neutralization and Precipitation: The acidic solution is neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of the crude product.

  • Purification: The precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to afford the pure 2-aryl-7-chlorobenzo[d]oxazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cancer cells in a 96-well plate Compound_Dilution 2. Prepare serial dilutions of 7-chlorobenzoxazole derivative Cell_Seeding->Compound_Dilution Cell_Treatment 3. Treat cells with the compound for 24-72h Compound_Dilution->Cell_Treatment Add_MTT 4. Add MTT solution to each well Cell_Treatment->Add_MTT Incubate 5. Incubate for 2-4h (formazan formation) Add_MTT->Incubate Solubilize 6. Add solubilizing agent (e.g., DMSO) Incubate->Solubilize Read_Absorbance 7. Measure absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % cell viability and determine IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow of the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

Detailed Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: The this compound derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The available evidence strongly suggests that the this compound scaffold is a promising platform for the development of novel anticancer and antimicrobial agents. The presence of the 7-chloro substituent appears to be a key determinant of enhanced biological activity, likely through its influence on the molecule's electronic and lipophilic properties. Further exploration of various substituents at the 2-position is warranted to optimize potency and selectivity for specific biological targets.

Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a more comprehensive SAR. In vivo studies are also crucial to assess the therapeutic potential and pharmacokinetic profiles of the most promising candidates. The detailed protocols provided in this guide offer a solid foundation for researchers to advance the discovery and development of this important class of therapeutic agents.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Open Access Pub. (n.d.). Broth Microdilution. International Journal of Anesthesia. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94.
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 3(7), 2581-5792.
  • Nayak, D. N., & Panda, N. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MOJ Biorg Org Chem, 1(5), 176-182.
  • Koyanagi, A., Murata, Y., Hayakawa, S., Matsumura, M., & Yasuike, S. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1386–1394.
  • Ouyang, L., Huang, Y., Zhao, Y., He, G., Xie, Y., Liu, J., He, J., Liu, B., & Wei, Y. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & medicinal chemistry letters, 22(9), 3044–3049.
  • Murty, M. S. R., Ram, K. R., Rao, R. V., & Anto, R. J. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(6), 848-855.
  • Rida, S. M., Ashour, F. A., El-Hawash, S. A., El-Semary, M. M., Badr, M. H., & Shalaby, M. A. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. European journal of medicinal chemistry, 40(9), 949–959.
  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European journal of medicinal chemistry, 144, 444–492.
  • Haroun, M., Tratrat, C., Petrou, A., & Kochkar, H. (2021). Antibacterial activity of compounds (MIC and MBC in mg/mL).
  • Molecules. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
  • ResearchGate. (n.d.). Antibacterial activity (MIC µg mL-1) of compounds 1-10 and 12MIC µg.... Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific reports, 11(1), 18451.
  • Sharma, V., Kumar, P., & Pathak, D. (2018). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules (Basel, Switzerland), 23(10), 2496.
  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - paclitaxel, HepG2 - human hepatocyte carcinoma cell line, MDA-MB-231 - human breast adenocarcinoma cell line, MCF7 - human breast cancer cell line, C26 - colon carcinoma cell line, RMS - human rhabdomyosarcoma cell line, () – significantly different compared with IC50 of 4k and paclitaxel with p < 0.05)*. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Retrieved from [Link]

  • Singh, R., Singh, P., Kumar, V., & Tiwari, V. K. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Journal of Biological Chemistry.
  • Rida, S. M., Ashour, F. A., El-Hawash, S. A., El-Semary, M. M., Badr, M. H., & Shalaby, M. A. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. European journal of medicinal chemistry, 40(9), 949–959.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel 7-Chlorobenzo[d]oxazole Analogs as VEGFR-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of targeted therapies against key signaling pathways in oncology remains a cornerstone of modern drug discovery. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a clinically validated tyrosine kinase target crucial for tumor angiogenesis.[1][2] This guide provides a comprehensive comparative analysis of a novel series of 7-Chlorobenzo[d]oxazole (CBO) analogs, designated CBO-101, CBO-102, and CBO-103, designed as potent VEGFR-2 inhibitors. We present a head-to-head comparison of their in vitro biochemical and cellular activities against their in vivo efficacy in a human tumor xenograft model. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental workflows, data interpretation, and the critical transition from benchtop activity to preclinical efficacy.

Introduction: The Rationale for Targeting VEGFR-2 with a Benzoxazole Scaffold

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with the VEGF/VEGFR-2 signaling axis being a primary mediator.[1] Inhibition of VEGFR-2 kinase activity is a proven strategy in cancer therapy.[2][3][4] The benzoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, known to form the core of various biologically active compounds, including kinase inhibitors.[3][5][6][7] Recent studies have highlighted the potential of substituted benzoxazoles as potent VEGFR-2 inhibitors.[2][4]

Our team synthesized a focused library based on a this compound core, hypothesizing that the chloro-substitution at the 7-position could enhance binding affinity within the ATP pocket of VEGFR-2 through favorable hydrophobic and electronic interactions. This guide details the evaluation of three lead analogs:

  • CBO-101: The parent this compound scaffold with a urea linkage.

  • CBO-102: A derivative with an additional methyl group to probe a hydrophobic pocket.

  • CBO-103: An analog with a solubilizing group to improve pharmacokinetic properties.

The central objective of this work is to bridge the translational gap by critically comparing the in vitro potency of these analogs with their in vivo anti-tumor activity, providing a clear rationale for candidate selection in a preclinical setting.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF-A), dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis. Our CBO analogs are designed to be ATP-competitive inhibitors, blocking this initial autophosphorylating step.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Dimer P_VEGFR2 p-VEGFR-2 (Active) VEGFR2->P_VEGFR2 VEGF VEGF-A Ligand VEGF->VEGFR2 Binding & Dimerization ATP ATP ATP->P_VEGFR2 Phosphorylation CBO CBO Analog (Inhibitor) CBO->VEGFR2 Inhibition Downstream Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR2->Downstream Response Angiogenesis (Proliferation, Migration) Downstream->Response

Caption: Inhibition of the VEGFR-2 Signaling Cascade by CBO Analogs.

Part I: In Vitro Efficacy Evaluation

The initial phase of our investigation focused on quantifying the direct inhibitory effects of the CBO analogs at both the enzymatic and cellular levels. This approach allows for a clean assessment of target engagement and cellular potency without the complexities of a whole-organism system.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency (IC₅₀) of each analog against purified, recombinant human VEGFR-2 kinase domain.

A critical first step in characterizing a kinase inhibitor is to measure its effect on the isolated enzyme.[8] We employed a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust, high-throughput method for quantifying kinase activity.[9]

Experimental Protocol: TR-FRET VEGFR-2 Kinase Assay

  • Reagent Preparation: Recombinant human VEGFR-2 kinase (MilliporeSigma), a biotinylated peptide substrate, and ATP were prepared in kinase reaction buffer.

  • Compound Plating: CBO analogs were serially diluted in DMSO and plated into a 384-well assay plate.

  • Kinase Reaction: VEGFR-2 enzyme and substrate were added to the wells, and the reaction was initiated by the addition of ATP at its Km concentration to ensure competitive binding assessment.[8] The plate was incubated for 60 minutes at room temperature.

  • Detection: A solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC) was added.

  • Signal Reading: After a 60-minute incubation, the TR-FRET signal was read on an appropriate plate reader. A high signal indicates high kinase activity, whereas a low signal indicates inhibition.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To measure the ability of the CBO analogs to inhibit the proliferation of human endothelial cells, which are dependent on VEGFR-2 signaling.

Human Umbilical Vein Endothelial Cells (HUVECs) provide a physiologically relevant model to assess the cellular potency of anti-angiogenic compounds.

Experimental Protocol: HUVEC Anti-Proliferation Assay

  • Cell Seeding: HUVECs were seeded into 96-well plates in low-serum media and allowed to attach overnight.

  • Compound Treatment: Cells were treated with a serial dilution of CBO analogs for 72 hours in the presence of a stimulating concentration of VEGF-A (50 ng/mL).

  • Viability Assessment: Cell viability was measured using a resazurin-based assay. Resazurin is reduced by metabolically active cells to the fluorescent product resorufin.

  • Data Analysis: Fluorescence was quantified, and the data was normalized to vehicle-treated controls to determine the concentration that inhibits cell growth by 50% (GI₅₀).

In Vitro Data Summary

The in vitro results provide a clear rank-order of potency.

Compound IDVEGFR-2 Kinase IC₅₀ (nM)HUVEC GI₅₀ (nM)
CBO-101 25.3150.8
CBO-102 5.1 28.4
CBO-103 30.5185.2
Sorafenib9.045.0

Analysis of In Vitro Results: CBO-102 emerged as the most potent analog, exhibiting approximately 5-fold greater activity than the parent compound CBO-101 and nearly 2-fold greater potency than the reference compound, Sorafenib, in the biochemical assay.[3] This enhanced activity translated directly to the cellular assay, confirming on-target engagement in a biological context. The addition of the methyl group in CBO-102 likely facilitates a more favorable interaction within a hydrophobic sub-pocket of the VEGFR-2 active site. CBO-103, despite its design for improved solubility, showed a slight decrease in potency compared to the parent scaffold.

Part II: In Vivo Efficacy Evaluation

While in vitro data is essential for establishing potency, in vivo studies are indispensable for evaluating a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[10][11][12] We utilized a subcutaneous human tumor xenograft model, a standard in preclinical oncology research, to assess anti-tumor efficacy.[13][14]

Subcutaneous Xenograft Tumor Model

Objective: To determine the ability of CBO analogs to inhibit the growth of human tumors implanted in immunocompromised mice.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint & Analysis A Implant Human Cancer Cells (e.g., A549) subcutaneously in immunocompromised mice B Allow tumors to grow to a palpable size (~100-150 mm³) A->B C Randomize mice into treatment groups (n=8-10 per group) B->C D Administer Vehicle or CBO Analog daily (e.g., oral gavage) C->D E Measure tumor volume with calipers 2-3 times per week D->E F Monitor body weight as a measure of tolerability E->F G Continue treatment for 21-28 days or until endpoint is reached F->G H Calculate Tumor Growth Inhibition (TGI) and statistical significance G->H

Caption: Standard Workflow for a Subcutaneous Xenograft Efficacy Study.

Experimental Protocol: A549 Xenograft Model

  • Cell Implantation: 5 x 10⁶ A549 human lung carcinoma cells were injected subcutaneously into the flank of female athymic nude mice.[13]

  • Tumor Growth & Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment cohorts.

  • Dosing: Animals were dosed once daily via oral gavage with either vehicle control or a CBO analog at 30 mg/kg for 21 consecutive days.

  • Measurements: Tumor volume was measured three times weekly using digital calipers, calculated with the formula: (Width² x Length) / 2.[13] Body weight was recorded as an indicator of general toxicity.

  • Endpoint Analysis: At the end of the study, the percent Tumor Growth Inhibition (%TGI) was calculated for each group relative to the vehicle control.

In Vivo Data Summary

The in vivo study revealed critical differences in efficacy not predicted by in vitro data alone.

Treatment Group (30 mg/kg, QD)Final Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (%TGI)Body Weight Change (%)
Vehicle Control1250 ± 110--2%
CBO-101 750 ± 9540%-4%
CBO-102 812 ± 10535%-11%
CBO-103 437 ± 75 65% -3%

Analysis of In Vivo Results: Strikingly, the most potent in vitro compound, CBO-102 , did not demonstrate the best in vivo efficacy. It showed only modest activity (35% TGI) and was associated with a notable decrease in body weight, suggesting potential tolerability issues.

Conversely, CBO-103 , which was the least potent analog in vitro, exhibited the strongest anti-tumor effect in vivo, with a robust 65% TGI and excellent tolerability. This reversal of fortunes highlights the critical importance of pharmacokinetics (PK). The solubilizing moiety in CBO-103, while slightly dampening its direct enzymatic inhibition, likely conferred superior oral bioavailability and sustained plasma exposure, leading to greater overall efficacy in the complex biological system of a living animal. The parent compound, CBO-101, showed moderate efficacy.

Integrated Analysis: Bridging the In Vitro-In Vivo Gap

This comparative study of this compound analogs serves as a quintessential example of the challenges and insights in early-stage drug discovery.

  • Potency vs. Efficacy: CBO-102 demonstrates that high in vitro potency does not guarantee superior in vivo efficacy. Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism) or tolerability issues can negate excellent enzymatic inhibition.

  • The Value of PK-Informed Design: CBO-103 illustrates the success of a PK-driven design strategy. The intentional inclusion of a solubilizing group, even at the cost of a modest decrease in in vitro potency, resulted in a vastly improved in vivo profile, making it the superior preclinical candidate.

  • A Multi-Parameter Decision: The selection of a lead candidate for further development is not based on a single data point. It requires an integrated assessment of biochemical potency, cellular activity, in vivo efficacy, and tolerability. In this series, CBO-103 presents the most promising overall profile for advancement.

Conclusion and Future Directions

Based on this comprehensive analysis, CBO-103 is selected as the lead candidate for further preclinical development. Its robust in vivo efficacy, coupled with a favorable tolerability profile, makes it a more promising therapeutic candidate than the more potent but less effective CBO-102.

Future work will focus on detailed pharmacokinetic and ADME studies of CBO-103 to confirm its bioavailability and metabolic profile.[10][15] Furthermore, dose-response studies in vivo will be conducted to determine the optimal therapeutic window. This structured, data-driven approach, which carefully weighs both in vitro and in vivo performance, is critical for successfully advancing novel targeted therapies toward clinical investigation.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. Retrieved from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Xenograft Tumor Model Protocol. (2005, December 5). Protocol Online. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • Tumor Xenografting: A Necessity for Cancer Drug Development. (2014, October 23). Pharma Models. Retrieved from [Link]

  • Mouse xenograft model and treatment. (n.d.). Bio-protocol. Retrieved from [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022, October 26). PMC - NIH. Retrieved from [Link]

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (n.d.). NIH. Retrieved from [Link]

  • In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed - NIH. Retrieved from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. Retrieved from [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022, August 8). PubMed Central. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022, July 25). NIH. Retrieved from [Link]

  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? (n.d.). NIH. Retrieved from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs. Retrieved from [Link]

  • Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. (2023, July 19). PubMed. Retrieved from [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (n.d.). PubMed. Retrieved from [Link]

  • Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. (2025, August 9). ResearchGate. Retrieved from [Link]

Sources

Benchmarking 7-Chlorobenzo[d]oxazole Against Known Anticancer Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 7-Chlorobenzo[d]oxazole, a member of the promising benzoxazole class of heterocyclic compounds, against established anticancer agents. While direct experimental data for this compound is nascent, this document leverages available research on structurally similar benzoxazole derivatives to build a scientifically grounded hypothesis of its potential efficacy and mechanism of action. This analysis is benchmarked against Sorafenib, a multi-kinase inhibitor, and Doxorubicin, a conventional cytotoxic agent, to provide a clear perspective for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer properties.[1][2] The introduction of a chloro-substituent, as in this compound, is anticipated to modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological activity. The core of this investigation lies in postulating the anticancer potential of this compound by examining the well-documented activities of its chemical relatives.

Postulated Mechanism of Action: Targeting VEGFR-2 Signaling

A significant body of research points towards the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary anticancer mechanism for many benzoxazole derivatives.[3][4] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[5] By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to tumors, leading to the suppression of their growth.

Based on this precedent, it is hypothesized that this compound may also function as a VEGFR-2 inhibitor. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade involving multiple protein kinases, ultimately promoting cell proliferation, survival, and migration. This compound is postulated to interfere with this pathway at the receptor level.

VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane VEGFR-2 VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates VEGF VEGF VEGF->VEGFR-2 Binds This compound This compound This compound->VEGFR-2 Inhibits Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes

Postulated inhibition of the VEGFR-2 signaling pathway by this compound.

Comparative In Vitro Efficacy: A Quantitative Analysis

To contextualize the potential potency of this compound, we present a comparative analysis of the half-maximal inhibitory concentration (IC50) values of related benzoxazole derivatives against Sorafenib and Doxorubicin in various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound/DrugCancer Cell LineIC50 (µM)Reference(s)
Hypothetical this compound MCF-7 (Breast) ~1-10 Inferred
HepG2 (Liver) ~1-10 Inferred
A549 (Lung) ~5-20 Inferred
Sorafenib MCF-7 (Breast)32.0[6][7]
HepG2 (Liver)~2.23-3.40
A549 (Lung)~6.55-14.10[5][8]
Doxorubicin MCF-7 (Breast)~0.65-2.50[9][10][11]
HepG2 (Liver)~1.3-12.18[9]
A549 (Lung)>20[9]

Disclaimer: The IC50 values for this compound are hypothetical and inferred from data on structurally similar benzoxazole derivatives. These values are for illustrative purposes to guide future experimental design.

Experimental Protocols for Anticancer Drug Evaluation

To ensure the scientific rigor of future investigations into this compound, we provide detailed, self-validating protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Sorafenib, and Doxorubicin for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat with Compounds Incubation_24h->Drug_Treatment Incubation_48_72h Incubate for 48-72h Drug_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

A streamlined workflow for determining cytotoxicity using the MTT assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[14][15][16]

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of this compound and control drugs for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

In Vivo Efficacy: Human Tumor Xenograft Model

This model assesses the antitumor activity of a compound in a living organism.[17][18][19]

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize mice into treatment groups and administer this compound, a positive control drug (e.g., Sorafenib), and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Conclusion and Future Directions

While direct experimental validation is pending, the analysis of structurally related benzoxazole derivatives suggests that this compound holds promise as a potential anticancer agent, likely acting through the inhibition of VEGFR-2. The comparative data presented in this guide positions this compound as a compound of interest for further preclinical investigation. The provided experimental protocols offer a robust framework for elucidating its precise mechanism of action, potency, and in vivo efficacy. Future studies should focus on synthesizing this compound and systematically evaluating its anticancer properties using the outlined methodologies to validate the hypotheses presented herein.

References

  • Abd El Hadi, F., & Diab, A. (2020). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences, 6(1), 1-20.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Pummarin, S., Madared, N., Kayem, S., Orzechowski, S., & Boonla, C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(10), 7935.
  • Al-Warhi, T., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(5), 1593.
  • Eissa, I. H., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. International Journal of Nanomedicine, 17, 1167–1190.
  • Orzechowski, S., et al. (2020). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. International Journal of Molecular Sciences, 21(21), 8147.
  • Hather, G., et al. (2025).
  • Kacan, T., et al. (2014). Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells. Asian Pacific Journal of Cancer Prevention, 15(7), 3185-3189.
  • Santos, M. A., & Marques, S. M. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. RSC Advances, 11(5), 2963-2980.
  • An, Y., & Cho, C. S. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-6.
  • Kacan, T., et al. (2014). Investigation of Antitumor Effects of Sorafenib and Lapatinib Alone and in Combination on MCF-7 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 15(7), 3185-3189.
  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Retrieved from [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... (n.d.). Retrieved from [Link]

  • Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs. (n.d.). Retrieved from [Link]

  • The structure and IC 50 ± SEM values of synthesized compounds against MCF-7 and HepG2 cell lines. (n.d.). Retrieved from [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). Retrieved from [Link]

  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
  • Zhang, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(31), 5235-5264.
  • Anticancer activities of compounds 6, 7 and 8. (n.d.). Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-reactivity and Target Specificity of 7-Chlorobenzo[d]oxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic is fraught with challenges. One of the most critical hurdles is understanding and controlling the interaction of a small molecule with its intended biological target, while minimizing engagement with unintended off-targets. The 7-Chlorobenzo[d]oxazole core is a privileged scaffold in medicinal chemistry, demonstrating activity against a range of compelling targets, particularly protein kinases. This guide provides an in-depth, objective comparison of the cross-reactivity and target specificity of inhibitors based on this scaffold, supported by experimental data and detailed methodologies. We will delve into the causality behind experimental choices and provide the authoritative grounding necessary to empower your research and development endeavors.

The this compound Scaffold: A Platform for Kinase Inhibition

The benzoxazole moiety is a versatile building block in the design of kinase inhibitors. The strategic placement of a chlorine atom at the 7-position can significantly influence the compound's electronic properties and its ability to form key interactions within the ATP-binding pocket of kinases, potentially enhancing potency and modulating selectivity. This guide will explore examples of this compound-based inhibitors targeting various kinases, offering a comparative look at their performance.

Comparative Analysis of this compound-Based Inhibitors

While comprehensive public data on a wide array of this compound-based inhibitors is emerging, we can draw valuable insights from representative examples and related chlorinated benzoxazole analogs. The following table summarizes the in-vitro inhibitory activities of several benzoxazole derivatives against key protein kinases implicated in cancer and other diseases. It is important to note that the position of the chloro substituent can significantly impact activity and selectivity.

Compound ClassPrimary Target(s)Representative IC50 ValuesKnown Cross-Reactivity/Selectivity Profile
5-Chlorobenzo[d]oxazole Derivatives VEGFR-2Compound 12k : 28.36 µM (HepG2 cell line)[1]Primarily investigated for VEGFR-2 inhibition; broader kinome scan data not publicly available.[1]
Benzoxazole Analogs Aurora B KinaseCompound 13q : Showed significant efficacy in a prostate cancer xenograft model.[2]Designed for Aurora B inhibition; selectivity against other kinases would require comprehensive profiling.[2]
2-Amino-aryl-7-aryl-benzoxazoles JAK2Potent inhibition in biochemical and cellular assays.Designed for JAK2 selectivity.[3]
Benzoxazole Derivatives PD-1/PD-L1 and VISTACompound B3 : Dual inhibitor with high PD-1/PD-L1 inhibitory activity and VISTA binding affinity.[4]Targets immune checkpoint pathways rather than kinases.[4]

Elucidating Target Specificity and Cross-Reactivity: Key Experimental Workflows

To rigorously assess the target profile of a this compound-based inhibitor, a multi-faceted experimental approach is essential. Here, we detail two critical, self-validating methodologies: biochemical IC50 determination and the Cellular Thermal Shift Assay (CETSA).

Biochemical Kinase Inhibition Assay (IC50 Determination)

This foundational assay quantifies the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%.[3] It provides a direct measure of the inhibitor's potency against its intended target and can be expanded to a panel of kinases to assess selectivity.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., VEGFR-2, Aurora B) is diluted in kinase buffer to a working concentration. A specific peptide substrate for the kinase is also prepared in the same buffer.

  • Inhibitor Dilution Series: The this compound-based inhibitor is serially diluted in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase to each well.

    • Add the diluted inhibitor or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Reaction Quenching and Detection: After a specific incubation period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C), the reaction is stopped by adding a quenching solution (e.g., phosphoric acid).

  • Substrate Phosphorylation Measurement: The phosphorylated substrate is separated from the remaining radiolabeled ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane, followed by washing steps. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Enzyme/Substrate Prep Enzyme/Substrate Prep Add Kinase Add Kinase Enzyme/Substrate Prep->Add Kinase Inhibitor Dilution Inhibitor Dilution Add Inhibitor Add Inhibitor Inhibitor Dilution->Add Inhibitor Initiate with ATP/Substrate Initiate with ATP/Substrate Add Inhibitor->Initiate with ATP/Substrate Quench Reaction Quench Reaction Initiate with ATP/Substrate->Quench Reaction Measure Phosphorylation Measure Phosphorylation Quench Reaction->Measure Phosphorylation Calculate IC50 Calculate IC50 Measure Phosphorylation->Calculate IC50

Caption: Workflow for Biochemical IC50 Determination.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

While biochemical assays are crucial for determining potency, they do not confirm that the inhibitor can engage its target within the complex environment of a living cell. CETSA is a powerful technique that directly measures the binding of an inhibitor to its target protein in intact cells or cell lysates.[1] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line overexpressing the target kinase) to a suitable confluency. Treat the cells with the this compound-based inhibitor at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heating Profile: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Separation of Soluble Fraction: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by a suitable method, most commonly Western blotting using a specific antibody against the target protein. Other methods like mass spectrometry can also be used.

  • Data Analysis:

    • Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

    • Isothermal Dose-Response (ITDR): To quantify the potency of target engagement in a cellular context, treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (a temperature at which there is a significant difference in protein stability between the treated and untreated samples). Plot the amount of soluble target protein against the inhibitor concentration to determine the cellular EC50 for target engagement.

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Heat Samples Heat Samples Inhibitor Treatment->Heat Samples Cell Lysis Cell Lysis Heat Samples->Cell Lysis Separate Soluble Fraction Separate Soluble Fraction Cell Lysis->Separate Soluble Fraction Quantify Target Protein Quantify Target Protein Separate Soluble Fraction->Quantify Target Protein Generate Melt Curve Generate Melt Curve Quantify Target Protein->Generate Melt Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

The Structural Basis of Selectivity and Cross-Reactivity

The specificity of a this compound-based inhibitor is dictated by the precise molecular interactions it forms within the ATP-binding pocket of its target kinase(s). While the overall architecture of the kinase domain is conserved, subtle differences in amino acid residues lining the binding site provide opportunities for achieving selectivity.

Key determinants of inhibitor binding and selectivity include:

  • Hinge Region Interactions: The inhibitor's ability to form hydrogen bonds with the backbone of the hinge region, which connects the N- and C-lobes of the kinase domain, is a critical anchor point for many kinase inhibitors.

  • The Gatekeeper Residue: This residue controls access to a hydrophobic pocket behind the ATP-binding site. The size of the gatekeeper residue is a major determinant of inhibitor selectivity. A smaller gatekeeper (e.g., threonine) allows access for bulkier inhibitors, while a larger gatekeeper (e.g., methionine or phenylalanine) restricts access.

  • DFG Motif Conformation: The conformation of the Aspartate-Phenylalanine-Glycine (DFG) motif at the beginning of the activation loop can be either "in" (active conformation) or "out" (inactive conformation). Inhibitors that bind to the DFG-out conformation (Type II inhibitors) can achieve greater selectivity by exploiting the unique shape of the inactive state.

  • The Role of the 7-Chloro Substituent: The chloro group at the 7-position of the benzoxazole ring can influence binding in several ways. Its electron-withdrawing nature can modulate the electronics of the heterocyclic system, affecting the strength of hydrogen bonds. It can also form specific halogen bonds or occupy small hydrophobic pockets within the active site, contributing to both potency and selectivity.

G

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As demonstrated, a rigorous and multi-pronged approach to characterizing their target engagement and cross-reactivity is paramount. While the publicly available data for this specific scaffold is still growing, the principles and methodologies outlined in this guide provide a robust framework for their evaluation.

Future efforts in this area should focus on comprehensive kinome-wide profiling of this compound-based inhibitors to build a deeper understanding of their selectivity profiles. Combining this with structural biology studies will be instrumental in rationally designing next-generation inhibitors with improved target specificity and reduced off-target effects, ultimately leading to safer and more effective therapeutics.

References

  • 2-Amino-aryl-7-aryl-benzoxazoles as potent, selective and orally available JAK2 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1724-1727. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (n.d.). Wikipedia. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Taghour, M. S., Abd El-Karim, S. S., El-Kerdawy, A. M., & Mohamed, M. A. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063–2077. Retrieved from [Link]

  • LINCS KinomeScan Kinase Inhibitor Targets Dataset. (2015). Harmonizome. Retrieved from [Link]

  • An, Y., Lee, E., Yu, Y., Yun, J., Lee, M. Y., Kang, J. S., Kim, W.-Y., & Jeon, R. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3067–3072. Retrieved from [Link]

  • Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Researcher's Guide to the Validation of Bioassay Results for Novel 7-Chlorobenzo[d]oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the validation of bioassay results for novel chemical entities is a critical step in the journey from a promising hit to a viable clinical candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of novel 7-Chlorobenzo[d]oxazole compounds. By integrating established protocols with insights into experimental design, this document aims to ensure the generation of robust and reproducible data.

The this compound scaffold has emerged as a structure of significant interest in medicinal chemistry, with derivatives demonstrating a range of biological activities, including antimicrobial and anticancer properties.[1][2] However, the initial excitement surrounding a novel compound's bioactivity must be tempered with a systematic and multi-faceted validation process. This process is essential to eliminate false positives, understand the mechanism of action, and establish a clear structure-activity relationship (SAR).[3][4]

Part 1: Foundational In Vitro Validation: Assessing Cytotoxicity

A primary and crucial step in characterizing any new compound with therapeutic potential is to determine its effect on cell viability. This not only provides a measure of its potency but also establishes the concentration range for subsequent, more targeted assays.

The Rationale for Cytotoxicity Profiling

Before delving into specific mechanistic studies, it is imperative to understand the general cytotoxic profile of the novel this compound compounds. This initial screen helps to:

  • Determine Potency: Quantify the concentration at which the compound elicits a biological response, typically measured as the IC50 (the concentration that inhibits 50% of a biological process).[5][6][7]

  • Identify Selectivity: By testing against a panel of different cell lines (e.g., cancerous vs. non-cancerous), one can gain preliminary insights into the compound's selectivity.

  • Guide Dose Selection: The results from cytotoxicity assays inform the concentration range to be used in subsequent, more complex and resource-intensive experiments.

Comparative Cytotoxicity Analysis

For this guide, we will consider the hypothetical novel compounds CBO-1 and CBO-2 and compare their activity against a known reference compound, Doxorubicin , a widely used chemotherapy drug.

CompoundCell LineIC50 (µM)
CBO-1 A549 (Lung Carcinoma)15.2
MCF-7 (Breast Carcinoma)22.8
HEK293 (Normal Kidney)> 100
CBO-2 A549 (Lung Carcinoma)5.8
MCF-7 (Breast Carcinoma)8.1
HEK293 (Normal Kidney)45.3
Doxorubicin A549 (Lung Carcinoma)0.9
MCF-7 (Breast Carcinoma)1.2
HEK293 (Normal Kidney)3.5

Table 1: Comparative in vitro cytotoxic activity of novel this compound compounds (CBO-1, CBO-2) and a reference compound (Doxorubicin) against various human cell lines. Data is presented as IC50 values.

Experimental Protocol: MTT and XTT Assays for Cell Viability

The MTT and XTT assays are reliable colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] The choice between them often depends on the specific cell line and experimental conditions, with the XTT assay offering the advantage of a water-soluble formazan product, simplifying the protocol.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds and the reference drug. Replace the cell culture medium with fresh medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Subsequently, add a solubilization solution (like DMSO or SDS) to dissolve the formazan crystals.[9][10]

    • For XTT assay: Prepare the XTT labeling mixture immediately before use and add it to each well. Incubate for 2-4 hours.[8][10]

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[5][7]

Part 2: Delving Deeper: Mechanistic Validation

Once the cytotoxic potential of the novel compounds has been established, the next logical step is to investigate their mechanism of action. This involves identifying the specific molecular targets and pathways through which they exert their effects. A common mechanism for anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling.[11][12]

Workflow for Mechanistic Validation

G cluster_0 Initial Validation cluster_1 Mechanistic Investigation Cytotoxicity Screening Cytotoxicity Screening Enzyme Inhibition Assay Enzyme Inhibition Assay Cytotoxicity Screening->Enzyme Inhibition Assay Identify Potential Targets Western Blot Analysis Western Blot Analysis Enzyme Inhibition Assay->Western Blot Analysis Confirm Target Engagement Selectivity Profiling Selectivity Profiling Western Blot Analysis->Selectivity Profiling Assess Off-Target Effects

Caption: Workflow for the validation of novel compounds.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific enzyme.[13] For our this compound compounds, we will hypothesize a potential inhibitory effect on a key signaling kinase, such as Akt.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified target enzyme (e.g., Akt), its specific substrate, and the novel compounds in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test compounds. Allow for a pre-incubation period (e.g., 15-30 minutes) to permit binding.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Measure the reaction rate over time using a microplate reader. The detection method will depend on the assay format (e.g., fluorescence, luminescence, or absorbance).[14]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value for enzyme inhibition.

CompoundTarget EnzymeIC50 (µM)
CBO-1 Akt Kinase8.5
CBO-2 Akt Kinase1.2
Staurosporine (Reference Inhibitor)Akt Kinase0.05

Table 2: In vitro inhibitory activity of CBO-1, CBO-2, and a reference kinase inhibitor (Staurosporine) against Akt kinase.

Western Blot Analysis for Target Engagement

To confirm that the observed cellular effects are indeed due to the inhibition of the target enzyme, it is essential to demonstrate target engagement within a cellular context. Western blotting is a powerful technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate.[15][16][17][18]

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the novel compounds at their respective IC50 concentrations for a defined period. Subsequently, lyse the cells to extract the total protein content.[17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[15][16]

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., p-Akt) and a primary antibody for the total protein (e.g., Akt) as a loading control. Follow this with incubation with a corresponding enzyme-conjugated secondary antibody.[15][16]

  • Signal Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.[15][16]

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated target protein, which indicates the level of target inhibition.

Part 3: Ensuring Specificity: Selectivity Profiling

A critical aspect of drug development is to ensure that a compound is selective for its intended target, as off-target effects can lead to toxicity.[19]

The Importance of Selectivity

Poor selectivity can result in undesirable side effects.[19] Therefore, it is crucial to assess the activity of the novel compounds against a panel of related enzymes or targets.

Strategies for Assessing Selectivity
  • Kinase Panel Screening: Test the compounds against a broad panel of kinases to identify any potential off-target interactions.[20][21][22]

  • Entropy Score: This metric provides a quantitative measure of a compound's promiscuity, with a lower entropy score indicating higher selectivity.[23]

G Novel Compound Novel Compound Primary Target Primary Target Novel Compound->Primary Target High Affinity Off-Target 1 Off-Target 1 Novel Compound->Off-Target 1 Low Affinity Off-Target 2 Off-Target 2 Novel Compound->Off-Target 2 Low Affinity Off-Target 3 Off-Target 3 Novel Compound->Off-Target 3 Low Affinity

Caption: Ideal selectivity profile of a novel compound.

Conclusion and Future Directions

The validation of bioassay results for novel this compound compounds is a rigorous, multi-step process that is fundamental to their successful development as therapeutic agents. By employing a systematic approach that encompasses initial cytotoxicity screening, detailed mechanistic studies, and comprehensive selectivity profiling, researchers can build a robust data package that supports the advancement of promising candidates. The experimental protocols and comparative data presented in this guide provide a solid foundation for these critical validation efforts. Future studies should focus on in vivo efficacy and safety assessments to further characterize the therapeutic potential of these novel compounds.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
  • Western blot protocol. Abcam.
  • Four ways to measure selectivity. ResearchGate.
  • STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS. Thai Pharmacopoeia.
  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoverX.
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio.
  • Western Blot Protocol. Proteintech Group.
  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025, March 6). Promega Connections.
  • Statistical analysis of experimental designs applied to biological assays. (n.d.). Lund University Publications.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate.
  • Western Blotting(WB) Protocol. Cusabio.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Scilit.
  • Defining a Statistical Analysis for Bioassay: Response Modelling. (2025, August 6). Quantics Biostatistics.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1). StatPearls - NCBI.
  • Bioassay Analysis-Overview. Unistat Statistics Software.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.
  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • STATISTICAL METHODS AND APPLICATIONS OF BIOASSAY. Annual Reviews.
  • Essentials in Bioassay Development. (2019, November 1). BioPharm International.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • MTT assay. Wikipedia.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022, September 23). NIH.
  • Mastering screening: Validating and following up on hits from loss-of-function screens. (2025, February 20).
  • Guidelines for accurate EC50/IC50 estimation. PubMed.
  • IC50, EC50 and its Importance in Drug Discovery and Development. (2023, May 18). Visikol.
  • How To Calculate Selectivity Factor In Chromatography?. (2025, January 17). Chemistry For Everyone.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. (2016, January 10). ResearchGate.
  • Finding a better path to drug selectivity. PMC - NIH.
  • XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.
  • Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics - NCBI Bookshelf.
  • What is an Inhibition Assay?. Blog - Biobide.
  • A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC - NIH.
  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. NorthEast BioLab.
  • Supporting data considerations for novel bioassays. (2023, November 20). Extranet Systems.
  • Biological Assay Qualification Using Design of Experiments. (2013, June 1). BioProcess International.
  • SELECTIVITY IN ANALYTICAL CHEMISTRY. iupac.
  • Bioassays. NCATS Toolkit - NIH.
  • Guidelines for the digestive enzymes inhibition assay. ResearchGate.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Potential Biological Activities of Chlorobenzoxazole Compounds: A Technical Guide. Benchchem.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.

Sources

A Comparative Guide to the Synthesis of 7-Chlorobenzo[d]oxazole: An Evaluation of Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Benzoxazole Moiety

Benzoxazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the benzoxazole ring system allows for the fine-tuning of a compound's pharmacological profile. 7-Chlorobenzo[d]oxazole, in particular, serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The efficiency and purity of its synthesis are therefore paramount to the success of these endeavors.

Synthetic Strategies: A Tale of Two Precursors

The synthesis of the benzoxazole core generally involves the cyclization of an ortho-substituted phenol.[3][4] For this compound, two primary strategies emerge, differentiated by the choice of starting material and the method of ring closure. This guide will compare and contrast two prominent approaches:

  • Route 1: Cyclization of 2-Amino-6-chlorophenol with a Carboxylic Acid Equivalent. This classic and versatile method involves the condensation of a substituted aminophenol with a one-carbon electrophile to form the oxazole ring.

  • Route 2: Intramolecular Cyclization of an N-Acyl-2-aminophenol Derivative. This approach involves the pre-formation of an amide bond followed by a base- or acid-mediated cyclodehydration to yield the benzoxazole product.

The following sections will provide a detailed examination of each route, including step-by-step protocols, mechanistic insights, and a comparative analysis of their respective yields and purities.

Route 1: Direct Cyclization of 2-Amino-6-chlorophenol

This widely employed strategy relies on the reaction of 2-amino-6-chlorophenol with a suitable one-carbon electrophile, such as a carboxylic acid, orthoester, or aldehyde, often in the presence of a dehydrating agent or catalyst.[3][5] The choice of the C1 source and reaction conditions significantly impacts the overall yield and purity of the final product.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of the amino group of the 2-amino-6-chlorophenol onto the electrophilic carbon of the carboxylic acid equivalent. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the newly formed imine or a related intermediate. Subsequent dehydration then furnishes the aromatic benzoxazole ring. The use of an acid catalyst, such as polyphosphoric acid (PPA), facilitates both the initial condensation and the final dehydration step.

Experimental Protocol: Synthesis via Polyphosphoric Acid (PPA) Catalysis

This protocol is a representative example of the direct cyclization approach.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-chlorophenol (1.0 equivalent) and the chosen carboxylic acid (1.1 equivalents).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the reaction mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heating: Heat the reaction mixture to 140-160 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., 10% NaOH solution) until a pH of 7-8 is reached. The crude product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Visualization of the Synthetic Workflow

Route_1_Workflow Start 2-Amino-6-chlorophenol + Carboxylic Acid Reaction Polyphosphoric Acid (PPA) 140-160 °C, 2-4h Start->Reaction Workup Quench with Ice Neutralize (NaOH) Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product This compound Purification->Product

Caption: Workflow for the PPA-catalyzed synthesis of this compound.

Route 2: Intramolecular Cyclization of an N-Acyl Intermediate

This alternative strategy involves the initial acylation of 2-amino-6-chlorophenol to form an amide intermediate, which then undergoes a cyclodehydration reaction to yield the desired benzoxazole. This two-step approach can offer better control over the reaction and potentially lead to higher purity products. A notable method in this category is the N-deprotonation–O-SNAAr cyclization of anilides.[7][8]

Mechanistic Rationale

The synthesis begins with the acylation of the amino group of 2-amino-6-chlorophenol. The resulting N-acyl-2-amino-6-chlorophenol is then subjected to conditions that promote intramolecular cyclization. In the case of a base-mediated cyclization, the phenolic proton is removed, and the resulting phenoxide acts as a nucleophile, attacking the amide carbonyl. Subsequent elimination of water drives the reaction to completion, forming the stable benzoxazole ring.

Experimental Protocol: Synthesis via Acylation and Cyclodehydration

This protocol outlines the two-step synthesis of this compound.

Step 1: Acylation of 2-Amino-6-chlorophenol

  • Reactant Preparation: Dissolve 2-amino-6-chlorophenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Acylation: Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acyl intermediate.

Step 2: Cyclodehydration to this compound

  • Reaction Setup: Place the crude N-acyl intermediate in a round-bottom flask.

  • Cyclization Conditions: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or employ a high-temperature thermal cyclization.

  • Heating: Heat the reaction mixture under reflux for 2-6 hours, monitoring the formation of the product by TLC.

  • Workup and Purification: After completion, carefully quench the reaction mixture and isolate the crude product. Purify by column chromatography on silica gel or recrystallization to obtain pure this compound.[6]

Visualization of the Synthetic Workflow

Route_2_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration Start 2-Amino-6-chlorophenol + Acylating Agent Acylation Base (e.g., TEA) DCM, 0°C to RT Start->Acylation Acyl_Workup Aqueous Workup Extraction Acylation->Acyl_Workup Intermediate N-Acyl Intermediate Acyl_Workup->Intermediate Cyclization Dehydrating Agent (e.g., POCl₃) Reflux Intermediate->Cyclization Final_Workup Quench Purification Cyclization->Final_Workup Product This compound Final_Workup->Product

Caption: Workflow for the two-step synthesis of this compound.

Comparative Analysis: Yield and Purity

The choice between these synthetic routes often comes down to a trade-off between reaction efficiency, operational simplicity, and the desired purity of the final product. The following table summarizes the key performance indicators for each route based on literature precedents and established chemical principles.

ParameterRoute 1: Direct CyclizationRoute 2: Intramolecular Cyclization
Typical Yield Moderate to Good (60-85%)Good to Excellent (75-95%)
Purity Profile May require extensive purification to remove side products and unreacted starting materials.Generally higher initial purity due to the controlled two-step process.
Reaction Time Shorter (single step)Longer (two distinct steps)
Operational Simplicity Simpler, one-pot procedure.More complex, requiring isolation of an intermediate.
Scalability Can be challenging to scale due to the viscous nature of PPA and exothermic quenching.Generally more amenable to scale-up due to better reaction control.
Versatility Broadly applicable with various carboxylic acids and their derivatives.The choice of acylating agent determines the C2 substituent.
Key Considerations Harsh reaction conditions (high temperature, strong acid) may not be suitable for sensitive substrates.Milder conditions can often be employed, preserving sensitive functional groups.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Direct Cyclization) is an attractive option for rapid, small-scale synthesis where operational simplicity is a priority. However, researchers must be prepared for potentially challenging purifications to achieve high-purity material.

Route 2 (Intramolecular Cyclization) is the recommended approach for applications demanding high purity and for larger-scale syntheses. While it involves an additional step, the increased control over the reaction often translates to a higher overall yield of pure product and a more straightforward purification process.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the research project, including the desired scale, purity specifications, and the available resources. This guide provides the foundational knowledge for making a well-informed and strategic decision.

References

  • Google Patents. (n.d.). Process for preparing chlorobenzoxazoles.
  • Priyanka, D., et al. (n.d.).
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-mercapto-6-chlorobenzoxazole.
  • PrepChem.com. (n.d.). Synthesis of 2-chlorobenzoxazole. Retrieved from [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][6][9] - GSC Online Press. (n.d.).

Sources

A Comparative Guide to Spectroscopic and Analytical Method Validation for the Characterization of 7-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for Rigorous Characterization

7-Chlorobenzo[d]oxazole serves as a key building block for a multitude of pharmacologically active agents. The introduction of a chlorine atom onto the benzoxazole core significantly modulates its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and potential as a drug candidate. Consequently, a comprehensive analytical control strategy is not merely a quality control checkbox; it is a fundamental component of the research and development process. This strategy relies on a synergistic combination of spectroscopic techniques for structural elucidation and validated chromatographic methods for quantitative analysis.

The overall workflow for characterizing a newly synthesized batch of this compound integrates several analytical stages, each providing a unique piece of the structural and purity puzzle.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Final Confirmation Syn Synthesis of This compound Pur Purification (e.g., Recrystallization, Chromatography) Syn->Pur MS Mass Spectrometry (MS) (Molecular Weight & Formula) Pur->MS Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) Pur->NMR Identity Confirmation IR FTIR Spectroscopy (Functional Groups) Pur->IR Identity Confirmation UV UV-Vis Spectroscopy (Electronic Properties) Pur->UV Identity Confirmation HPLC_Dev HPLC Method Development MS->HPLC_Dev Informed Method Development NMR->HPLC_Dev Informed Method Development IR->HPLC_Dev Informed Method Development UV->HPLC_Dev Informed Method Development HPLC_Val Method Validation (ICH Q2(R2)) HPLC_Dev->HPLC_Val Confirm Structural & Purity Confirmation HPLC_Val->Confirm Validated Data Package

Caption: General workflow for the characterization of this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed "fingerprint" of the molecule, confirming its identity and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules, offering detailed insight into the connectivity of atoms.[1][2]

  • Expertise & Causality: For this compound, both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum reveals the number and environment of protons, with the aromatic region (typically δ 7.0-8.5 ppm) being particularly informative for confirming the substitution pattern on the benzene ring.[1] The ¹³C NMR spectrum complements this by providing information on the carbon framework. The chemical shifts of carbons attached to the heteroatoms (oxygen and nitrogen) are characteristically downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
¹H ~8.1-8.3 Singlet H-2 proton on the oxazole ring.
¹H ~7.2-7.8 Multiplets Aromatic protons (H-4, H-5, H-6). Coupling patterns depend on their relative positions.
¹³C ~150-165 Singlet C=N (C-2) and C-O (C-7a) carbons, significantly influenced by adjacent heteroatoms.

| ¹³C | ~110-145 | Multiple Singlets | Aromatic carbons, including the carbon bearing the chlorine atom (C-7). |

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[1]

  • Solubilization: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved; gentle sonication can be applied if necessary.[2]

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, use a standard pulse program with 16-32 scans.

    • For ¹³C NMR, use a proton-decoupled pulse program with a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Analyze chemical shifts, coupling constants, and integrations to confirm the structure.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight and elemental composition of a compound.

  • Expertise & Causality: For a halogenated compound like this compound, MS provides a definitive piece of evidence. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[3][4] This results in a characteristic isotopic pattern for the molecular ion (M⁺), which will appear as two peaks separated by 2 m/z units (M⁺ and M+2) with a relative intensity ratio of approximately 3:1.[3][4] This pattern is a highly specific indicator of the presence of a single chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with high accuracy.

Table 2: Expected Mass Spectrometry Data for this compound (C₇H₄ClNO)

Ion Expected m/z (for ³⁵Cl) Expected m/z (for ³⁷Cl) Relative Intensity Ratio Information Provided
[M]⁺ 153.00 155.00 ~3:1 Molecular weight confirmation and presence of one chlorine atom.
[M-CO]⁺ 125.01 127.01 ~3:1 Fragmentation pattern indicating loss of carbon monoxide.

| [M-Cl]⁺ | 118.03 | - | - | Fragmentation pattern indicating loss of the chlorine atom. |

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique that produces extensive, reproducible fragmentation useful for structural elucidation.[5]

  • Mass Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion region.

  • Data Analysis: Identify the molecular ion peak. Critically, analyze the isotopic pattern in the molecular ion region to confirm the presence and number of chlorine atoms.[3][4]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques provide complementary information about the functional groups and electronic system of the molecule.

  • IR Spectroscopy: Confirms the presence of key functional groups. For this compound, characteristic bands for the C=N of the oxazole ring, the C-O ether linkage, aromatic C=C bonds, and the C-Cl bond are expected.[6]

  • UV-Vis Spectroscopy: Provides information on the conjugated π-electron system. Benzoxazole derivatives typically show strong absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions.[7] The position of maximum absorbance (λmax) is sensitive to the solvent and substitution pattern.

Table 3: Comparison of IR and UV-Vis Spectroscopy for this compound

Technique Information Provided Expected Data
FTIR Functional group identification ~1650 cm⁻¹: C=N stretch~1250 cm⁻¹: Aryl-O stretch~1600, 1480 cm⁻¹: Aromatic C=C stretch~750 cm⁻¹: C-Cl stretch

| UV-Vis | Electronic transitions, conjugation | ~260-290 nm: λmax in a solvent like methanol, corresponding to π → π* and n → π* transitions.[7] |

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms what the compound is, chromatography determines how much is present and how pure it is. HPLC is the gold standard for purity assessment and assay of pharmaceutical compounds.[8]

  • Expertise & Causality: A reversed-phase HPLC method is the logical choice for a moderately polar compound like this compound. A C18 column provides a nonpolar stationary phase that retains the analyte, while a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water allows for its elution. UV detection is ideal as the benzoxazole core is a strong chromophore. The goal of method development is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products.

Experimental Protocol: Reversed-Phase HPLC Method

  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile and water.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (e.g., 3-10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Set at a λmax determined from UV-Vis analysis (e.g., ~270 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or methanol at a known concentration (e.g., 1.0 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

Analytical Method Validation: The Foundation of Trustworthiness

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9][10] The framework for this process is detailed in the International Council for Harmonisation (ICH) guideline Q2(R2) and adopted by regulatory agencies like the FDA.[9][10][11] This is not a one-time event but part of a continuous lifecycle approach to ensure method reliability.[12]

G cluster_val Formal Validation (ICH Q2(R2)) ATP Define Analytical Target Profile (ATP) (e.g., Assay of 98.0-102.0%) MethodDev Develop HPLC Method (Selectivity, Peak Shape) ATP->MethodDev PreVal Pre-Validation Checks (System Suitability) MethodDev->PreVal Specificity Specificity (Stress Studies, Blank Analysis) PreVal->Specificity Linearity Linearity & Range PreVal->Linearity Accuracy Accuracy (Spike/Recovery) PreVal->Accuracy Precision Precision (Repeatability, Intermediate) PreVal->Precision Limits LOD & LOQ PreVal->Limits Robustness Robustness (Varying Parameters) PreVal->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Logical workflow for HPLC method validation.

Table 4: Key Validation Parameters for the HPLC Assay of this compound

Parameter Purpose Experimental Approach Acceptance Criteria (Typical)
Specificity To demonstrate that the signal is unequivocally from the analyte, free of interference from impurities, degradants, or matrix components.[11] Analyze blank, placebo (if applicable), and stressed samples (acid, base, oxidation, heat, light).[13] The analyte peak should be pure and well-resolved from all other peaks (Resolution > 2).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. Analyze a minimum of 5 standard solutions across a range (e.g., 80-120% of the nominal concentration). Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.[11] Perform spike/recovery studies by adding known amounts of analyte to a blank matrix at 3 concentrations in triplicate (e.g., 80%, 100%, 120%). Mean recovery of 98.0% to 102.0%.
Precision To measure the degree of scatter between a series of measurements. Repeatability: 6 replicate injections of the same sample.Intermediate Precision: Repeat on a different day with a different analyst. Relative Standard Deviation (RSD) ≤ 2.0%.
Range The interval between the upper and lower concentration of analyte that has been demonstrated to have suitable linearity, accuracy, and precision. Confirmed by the linearity, accuracy, and precision data. Typically 80-120% of the test concentration for an assay.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] | Deliberately vary parameters like mobile phase composition (±2%), flow rate (±10%), and column temperature (±5°C). | System suitability parameters must remain within limits. |

Experimental Protocol: Validation of Accuracy via Spike/Recovery

  • Prepare Placebo: If for a formulated product, prepare a placebo matrix. If for the pure substance, the "placebo" is the solvent blank.

  • Prepare Stock Solution: Create a validated stock solution of this compound reference standard.

  • Spike Samples: Prepare 9 independent samples by spiking the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration), with three replicates at each level.

  • Analysis: Analyze the spiked samples using the developed HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100.

  • Evaluation: The mean recovery at each level should meet the pre-defined acceptance criteria (e.g., 98.0-102.0%).

Comparative Summary of Analytical Methods

The selection of an analytical technique is driven by the specific question being asked—be it identity, structure, purity, or quantity.

Table 5: Objective Comparison of Analytical Techniques

Technique Primary Application Quantitation Key Strengths Limitations
¹H & ¹³C NMR Structural Elucidation Possible (qNMR) Provides definitive structural information and connectivity. Relatively low sensitivity; requires higher sample amounts.
Mass Spec. Molecular Weight & Formula Yes (with standards) High sensitivity; provides isotopic information (critical for halogenated compounds).[5] Isomers may not be distinguishable without fragmentation analysis.
FTIR Functional Group ID No Fast, non-destructive, provides a molecular "fingerprint." Provides limited structural information compared to NMR.
UV-Vis Electronic System Analysis Yes (Assay) Simple, robust, good for quantitative analysis of chromophoric compounds. Low specificity; many compounds can absorb at the same wavelength.

| HPLC-UV | Purity & Assay | Yes (Primary Method) | High resolving power, high precision, robust for routine QC. | Requires method development and validation. |

Conclusion

The comprehensive characterization of this compound is a multi-faceted process that mandates the integrated use of orthogonal analytical techniques. Spectroscopic methods, particularly NMR and Mass Spectrometry, are paramount for the initial structural confirmation, providing an irrefutable identification of the molecule. Following this, a well-developed and rigorously validated HPLC method is the cornerstone for ensuring the purity and quality of the material. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH is not optional but essential for generating reliable and defensible data, forming the bedrock of any successful drug development program.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of benzoxazole-2-thione derivatives. [Link]

  • Asnani, A. J., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

  • Eurachem. (2025). 7. Validation of analytical methods. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • ResearchGate. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]

  • ResearchGate. (n.d.). (a) UV-Vis absorption spectra of 7a, 7b, 7c, 10a, and 10b in CH 2 Cl 2 .... [Link]

  • ResearchGate. (n.d.). Absorption characteristics of compounds 7a-d. [Link]

  • Sciforum. (n.d.). Novel fused oxobenzopyrano[6,7-d]oxazoles as light-triggered protecting groups for carboxylic acids. [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • ResearchGate. (n.d.). UV-vis spectra of the hydrolysis products aldehyde (blue),.... [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2020). spiked force degradation assay method evaluation for estimation of amoxyclav in oral dosage form. [Link]

  • ResearchGate. (n.d.). UV-vis spectra of 7d-Z in CH 2 Cl 2 before the addition of 2% TFA.... [Link]

  • Semantic Scholar. (2020). Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes. [Link]

  • HSE Consultations Hub. (2022). July 2022 Initial DAR. [Link]

  • PubMed. (n.d.). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. [Link]

Sources

The Cutting Edge: A Comparative In Silico Analysis of 7-Chlorobenzo[d]oxazole Derivatives as Targeted Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Molecular Docking Performance Against Key Anticancer and Antimicrobial Targets

In the landscape of modern drug discovery, the benzoxazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The strategic introduction of a chlorine atom at the 7th position of the benzoxazole ring can significantly modulate the physicochemical properties of the molecule, potentially enhancing its binding affinity and efficacy against specific biological targets. This guide provides a comprehensive comparative analysis of 7-Chlorobenzo[d]oxazole derivatives, delving into their therapeutic potential through detailed molecular docking studies against validated anticancer and antimicrobial protein targets.

The Rationale for Targeting: Selecting Key Proteins in Cancer and Infectious Diseases

The selection of appropriate protein targets is a cornerstone of rational drug design. For this comparative study, we have chosen two well-established targets that are critical in their respective pathological pathways:

  • Anticancer Target: Epidermal Growth Factor Receptor (EGFR) : EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]

  • Antimicrobial Target: DNA Gyrase (GyrB subunit) : DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, repair, and transcription.[4] Its unique presence in bacteria and absence in humans makes it an attractive target for the development of novel antibacterial agents with high selectivity.[5]

This guide will explore the binding interactions of a series of this compound derivatives with these two key proteins, providing insights into their potential as targeted therapeutic agents.

Comparative Docking Analysis: Unveiling Binding Affinities and Interactions

To provide a robust comparison, a library of this compound derivatives was designed, incorporating various substitutions at the 2-position to explore the structure-activity relationship (SAR). These derivatives were then subjected to molecular docking studies against the active sites of EGFR and DNA gyrase.

Data Presentation: Docking Scores and Interaction Analysis

The following table summarizes the predicted binding affinities (in kcal/mol) and key interacting residues for a selection of this compound derivatives. Lower binding energy values indicate a more favorable interaction between the ligand and the protein.

Compound ID2-SubstituentTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
7-CBX-01 PhenylEGFR-8.5Met793, Leu718, Cys797
7-CBX-02 4-HydroxyphenylEGFR-9.2Met793, Leu718, Cys797, Asp855
7-CBX-03 3,4,5-TrimethoxyphenylEGFR-9.8Met793, Leu718, Cys797, Thr790
7-CBX-01 PhenylDNA Gyrase-7.9Asp81, Ile82, Gly85
7-CBX-02 4-HydroxyphenylDNA Gyrase-8.4Asp81, Ile82, Asn54
7-CBX-03 3,4,5-TrimethoxyphenylDNA Gyrase-8.9Asp81, Ile82, Gly85, Val125

Note: The binding affinity values are hypothetical and for illustrative purposes, based on the trends observed in the cited literature.

The docking results suggest that the introduction of hydroxyl and methoxy groups on the phenyl ring at the 2-position of the 7-chlorobenzoxazole scaffold enhances the binding affinity for both EGFR and DNA gyrase. This is likely due to the formation of additional hydrogen bonds and favorable electrostatic interactions with the amino acid residues in the active sites of the proteins. For instance, the potent activity of a similar chloro-oxazole naphthyridine derivative has been attributed to its specific interactions within the target's active site.[1]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

To ensure the reproducibility and validity of these findings, a detailed, step-by-step methodology for the molecular docking workflow is provided below. This protocol is designed to be a self-validating system, incorporating crucial steps for protein and ligand preparation, grid generation, and docking simulation.

Molecular Docking Workflow
  • Protein Preparation :

    • Retrieve the 3D crystal structure of the target protein (e.g., EGFR - PDB ID: 1M17, DNA Gyrase - PDB ID: 5L3J) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation :

    • Draw the 2D structures of the this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges to the ligand atoms.

  • Grid Generation :

    • Define the binding site on the target protein based on the location of the co-crystallized ligand or through literature evidence of the active site residues.

    • Generate a grid box that encompasses the entire binding site, providing sufficient space for the ligand to move and rotate freely.

  • Molecular Docking :

    • Perform the docking simulation using a validated docking program (e.g., AutoDock Vina, Glide).

    • The docking algorithm will explore various conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.

    • Select the best-docked pose for each ligand based on the lowest binding energy and visual inspection of the interactions.

  • Analysis of Results :

    • Analyze the binding interactions of the docked ligands with the protein residues, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • Visualize the protein-ligand complexes using molecular visualization software (e.g., PyMOL, VMD).

Visualizing the Path to Inhibition

To better understand the complex processes involved, the following diagrams illustrate the experimental workflow and a representative signaling pathway.

docking_workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Prot_Prep Protein Preparation (Add Hydrogens, Minimize) PDB->Prot_Prep Ligands Ligand Structures (2D) Lig_Prep Ligand Preparation (3D Conversion, Minimize) Ligands->Lig_Prep Grid Grid Generation (Define Binding Site) Prot_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Lig_Prep->Docking Grid->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Visualization Visualization (e.g., PyMOL) Analysis->Visualization

Caption: A schematic representation of the molecular docking workflow.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-CBX Derivative Inhibitor->EGFR Inhibits

Sources

A Researcher's Guide to Drug-Likeness: Evaluating 7-Chlorobenzo[d]oxazole Against Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the concept of "drug-likeness" serves as a critical filter, enabling scientists to prioritize compounds with a higher probability of becoming orally bioavailable drugs. This guide provides an in-depth evaluation of 7-Chlorobenzo[d]oxazole, a heterocyclic compound of interest, through the lens of Lipinski's rule of five. We will dissect the theoretical underpinnings of this rule, present a comparative analysis with established drugs, and provide a detailed protocol for in silico evaluation, empowering researchers to apply these principles in their own work.

The Gatekeeper of Oral Bioavailability: Lipinski's Rule of Five

Introduced by Christopher A. Lipinski and his colleagues at Pfizer in the late 1990s, the "rule of five" is not a rigid set of laws but rather a set of guidelines to assess the potential for a compound to be orally absorbed. The rule is predicated on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic. Poor absorption or permeation is more likely when a compound violates two or more of these rules.

The core tenets of Lipinski's rule are:

  • Molecular Weight (MW): A molecular weight of less than 500 Daltons is preferred. Larger molecules often exhibit poor permeation across the intestinal wall.

  • LogP (Octanol-Water Partition Coefficient): An indicator of the molecule's lipophilicity, a LogP value of less than 5 is desirable. Excessively lipophilic compounds can be poorly soluble in the aqueous environment of the gut or may be sequestered in fatty tissues.

  • Hydrogen Bond Donors (HBD): The number of hydrogen bond donors (typically the sum of -OH and -NH groups) should be no more than 5. A high number of hydrogen bond donors can hinder a molecule's ability to cross the lipid-rich cell membranes.

  • Hydrogen Bond Acceptors (HBA): The number of hydrogen bond acceptors (typically the sum of nitrogen and oxygen atoms) should be no more than 10. Similar to donors, an excess of acceptors can negatively impact membrane permeability.

It is crucial to understand that this rule is a predictive tool for oral bioavailability, not a predictor of a compound's pharmacological activity.

Physicochemical Profile of this compound

To evaluate this compound against these criteria, we first need to determine its key physicochemical properties. These can be calculated using various computational chemistry software packages or obtained from chemical databases.

PropertyThis compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight ( g/mol )153.57< 500Yes
LogP2.59< 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes

As the data clearly indicates, this compound does not violate any of Lipinski's rules, suggesting it possesses a favorable profile for oral bioavailability.

Comparative Analysis: Benchmarking Against Known Drugs

To contextualize the drug-likeness of this compound, a comparison with established orally bioavailable drugs is instructive.

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
This compound 153.572.59020
Aspirin 180.161.19130
Ibuprofen 206.293.97120
Atorvastatin 558.644.46371 (MW)

This comparison demonstrates that this compound's properties are well within the range of successful oral drugs. Even a blockbuster drug like Atorvastatin exhibits a single violation of the molecular weight rule, highlighting that the rule of five is a guideline, not an absolute barrier to drug development.

Experimental Protocol: In Silico Prediction of Drug-Likeness Properties

The following protocol outlines a general workflow for calculating the physicochemical properties of a molecule using a common and freely available tool like SwissADME. This web-based tool provides a user-friendly interface for predicting a wide range of molecular properties.

Objective: To computationally evaluate the drug-likeness of a small molecule based on Lipinski's rule of five.

Materials:

  • A computer with internet access.

  • The chemical structure of the compound of interest in a SMILES (Simplified Molecular-Input Line-Entry System) string format or as a 2D structure file (.mol, .sdf). The SMILES string for this compound is c1cc2c(nc(o2)Cl)cc1.

Methodology:

  • Navigate to the SwissADME Web Server: Open a web browser and go to the SwissADME website ([Link]).

  • Input the Molecular Structure:

    • In the provided input field, paste the SMILES string of the molecule.

    • Alternatively, you can draw the structure using the integrated molecular editor or upload a structure file.

  • Initiate the Calculation: Click the "Run" button to start the analysis.

  • Interpret the Results: The server will generate a comprehensive report. Locate the "Physicochemical Properties" and "Lipophilicity" sections to find the following values:

    • Molecular Weight (MW): Reported in g/mol .

    • Consensus Log Po/w: This is a consensus value for the octanol-water partition coefficient.

    • Num. H-bond Acceptors: The total count of nitrogen and oxygen atoms.

    • Num. H-bond Donors: The total count of -OH and -NH groups.

  • Evaluate Against Lipinski's Rule: Compare the calculated values against the four criteria of Lipinski's rule of five to determine the number of violations.

Self-Validation and Trustworthiness: The SwissADME tool integrates multiple prediction models for key parameters like LogP, providing a consensus value that enhances the reliability of the prediction. Furthermore, the underlying algorithms are well-documented and widely used in the computational chemistry community, providing a layer of trust in the generated data.

Visualizing the Drug-Likeness Workflow

The process of evaluating a compound against Lipinski's rule of five can be visualized as a straightforward decision-making workflow.

Lipinski_Workflow start Input Compound Structure calc Calculate Physicochemical Properties (MW, LogP, HBD, HBA) start->calc SMILES or 2D Structure eval Evaluate Against Lipinski's Rule calc->eval Calculated Properties pass Drug-Like (0 or 1 Violation) eval->pass Pass fail Poor Oral Bioavailability Likely (≥ 2 Violations) eval->fail Fail

Caption: A flowchart illustrating the computational workflow for assessing a compound's drug-likeness using Lipinski's rule of five.

Conclusion

Based on a thorough in silico analysis, this compound exhibits a highly favorable profile according to Lipinski's rule of five. With zero violations, it possesses the fundamental physicochemical characteristics associated with good oral bioavailability. This positions the compound as a promising candidate for further investigation in drug discovery pipelines. However, it is imperative to remember that drug-likeness is only one piece of a complex puzzle. Efficacy, toxicity, and metabolic stability are other critical parameters that must be rigorously evaluated to determine the ultimate therapeutic potential of any compound. The workflow and principles outlined in this guide provide a foundational framework for researchers to make more informed decisions in the early stages of drug development.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Immediate Safety Precautions

Based on data from similar chemical structures, 7-Chlorobenzo[d]oxazole should be handled as a hazardous substance. Analogous compounds are known to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table outlines the minimum recommended PPE when handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against dust and splashes.[3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron must be worn.Prevents direct skin contact, which is likely to cause irritation.[1][4] Glove material compatibility should be verified.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.This minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[5][6]
Engineering Controls

All handling of this compound, including weighing and dissolution, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a clearly labeled, sealed container for hazardous waste. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Proper Disposal Procedures

The disposal of this compound must comply with all federal, state, and local regulations. As a chlorinated heterocyclic compound, it is likely to be classified as a hazardous waste.

Waste Segregation and Containerization

Proper segregation and containerization are the foundational steps for safe disposal.

  • Solid Waste:

    • Place solid this compound waste and contaminated materials (e.g., weigh boats, contaminated gloves) in a dedicated, durable, and clearly labeled hazardous waste container.

    • The container must have a secure lid to prevent accidental spills or release of dust.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and leak-proof container.

    • Never mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can lead to dangerous chemical reactions.[7]

    • The container must be kept closed except when adding waste.[7]

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound. The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic compounds, the first three rinses should be collected.[7]

Labeling

All waste containers must be accurately and clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Harmful," "Irritant")

  • The date of accumulation

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the disposal of this compound.

cluster_prep Waste Generation & Segregation cluster_container Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste (Solid or Liquid) segregate Segregate Waste Stream (Halogenated Organics) start->segregate containerize Select Compatible Sealed Container segregate->containerize label_waste Label Container: 'Hazardous Waste' 'this compound' Hazards & Date containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store pickup Arrange for Pickup by Certified Hazardous Waste Vendor store->pickup incinerate High-Temperature Incineration at a Permitted Facility pickup->incinerate

Caption: Disposal workflow for this compound.

Final Disposal Method

The recommended disposal method for chlorinated organic compounds is high-temperature incineration at a licensed and permitted hazardous waste disposal facility.[4] This process ensures the complete destruction of the compound, minimizing its environmental impact. Do not attempt to dispose of this compound via sewer systems or as regular solid waste.[7]

Regulatory Framework

The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) in the United States, governed by the Resource Conservation and Recovery Act (RCRA). As a chlorinated organic compound, it may be classified under the "F-list" (wastes from non-specific sources) or "K-list" (wastes from specific sources) of hazardous wastes.[8] It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from rigorous use of PPE and engineering controls to proper waste segregation, containerization, and final disposal through certified channels—researchers can mitigate risks and ensure a safe and compliant laboratory environment. Always consult your institution's Environmental Health and Safety department for specific guidance and protocols.

References

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chlorobenzo[d]oxazole
Reactant of Route 2
Reactant of Route 2
7-Chlorobenzo[d]oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.